NSC-217913
Description
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Properties
CAS No. |
79100-27-9 |
|---|---|
Molecular Formula |
C9H8Cl2N4O2S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
ethyl 2-[(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C9H8Cl2N4O2S/c1-2-17-4(16)3-18-9-14-7-8(15-9)13-6(11)5(10)12-7/h2-3H2,1H3,(H,12,13,14,15) |
InChI Key |
IHYIVLYZIUBRHY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC-217913
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of NSC-217913, a small molecule inhibitor of the E3 ubiquitin ligase WWP1. This document details the core inhibitory activity of this compound, the experimental protocols for its characterization, and its potential downstream cellular effects, providing a critical resource for the advancement of targeted cancer therapies.
This compound has been identified as a direct inhibitor of WW domain-containing E3 ubiquitin protein ligase 1 (WWP1), an enzyme frequently dysregulated in various human cancers.[1][2][3] WWP1 plays a crucial role in tumorigenesis by targeting key tumor suppressor proteins for degradation.[1][4][5] The inhibition of WWP1 by this compound presents a promising strategy for restoring the function of these tumor suppressors and impeding cancer progression.
Core Mechanism: Inhibition of WWP1 E3 Ubiquitin Ligase Activity
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the HECT E3 ubiquitin ligase WWP1.[1][2][3] This inhibition disrupts the ubiquitination cascade, a critical cellular process that governs protein stability and function.
Quantitative Data on Inhibitory Potency
This compound has been shown to inhibit WWP1 with a half-maximal inhibitory concentration (IC50) of 158.3 µM.[1][2] The inhibitory activity was determined using a dose-dependent ELISA-based autoubiquitination assay.[1][6]
| Compound | Target | IC50 (µM) | 95% Confidence Interval (µM) | Assay Type | Reference |
| This compound | WWP1 | 158.3 | 128.7, 195.1 | ELISA-based autoubiquitination | [1] |
| This compound | WWP2 | Inhibition too weak to determine accurately | - | ELISA-based autoubiquitination | [7] |
Experimental Protocols
In Vitro WWP1 Auto-ubiquitination Inhibition Assay (ELISA-based)
This protocol outlines the key steps for determining the inhibitory activity of this compound against WWP1 auto-ubiquitination.
Materials:
-
Recombinant human WWP1 protein
-
Ubiquitin
-
E1 activating enzyme
-
E2 conjugating enzyme (Ube2D2)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
High-binding ELISA plates
-
Anti-ubiquitin antibody (conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a high-binding ELISA plate with recombinant WWP1 protein overnight at 4°C.
-
Wash the plate to remove unbound WWP1.
-
Prepare a reaction mixture containing ubiquitin, E1 enzyme, E2 enzyme, and ATP in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the WWP1-coated wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for auto-ubiquitination of WWP1.
-
Wash the plate to remove unreacted components.
-
Add an HRP-conjugated anti-ubiquitin antibody to detect the ubiquitinated WWP1.
-
Incubate with the antibody, followed by washing.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Cellular Effects
The inhibition of WWP1 by this compound is anticipated to modulate multiple downstream signaling pathways critical for cancer cell survival and proliferation. WWP1 is known to negatively regulate several tumor suppressor proteins, including PTEN, a key regulator of the PI3K/AKT pathway.[4][5] By inhibiting WWP1, this compound may lead to the stabilization and increased activity of these tumor suppressors.
While direct cellular studies on this compound are emerging, research on a novel NSC small molecule inhibitor, potentially this compound, has demonstrated significant anti-cancer effects in triple-negative breast cancer (TNBC) cells.[8] These effects include:
-
Inhibition of Proliferation: The inhibitor reduced the proliferation of a panel of breast cancer cells, with a notable effect on TNBC cells.[8]
-
Induction of Apoptosis: The anti-proliferative effect was attributed to the induction of apoptosis, rather than cell cycle arrest.[8] This was confirmed by Annexin V/PI assays and was associated with the inhibition of anti-apoptotic proteins.[8]
-
Impairment of Migration and Invasion: Treatment with the inhibitor impaired the migration and invasion of TNBC cells, which was linked to a reduction in the expression of epithelial-to-mesenchymal transition (EMT) markers.[8]
Conclusion
This compound represents a valuable research tool for investigating the roles of the E3 ubiquitin ligase WWP1 in health and disease. Its ability to inhibit WWP1 activity provides a means to probe the downstream consequences of stabilizing tumor suppressor proteins and to explore novel therapeutic strategies for cancers where WWP1 is overactive. The presented data and protocols offer a foundational guide for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader field of E3 ligase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Inhibitor Space of the WWP1 and WWP2 Ubiquitin Ligases - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WWP1 E3 ligase at the crossroads of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
Unveiling NSC-217913: A Technical Primer on its Discovery and Synthesis as a Novel WWP1 Ligase Inhibitor
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical guide on NSC-217913, a recently identified inhibitor of the HECT E3 ubiquitin ligase WWP1. This document outlines the discovery of this compound through screening of the National Cancer Institute (NCI) Diversity Set VI, details its inhibitory activity, and provides insights into its synthesis and the structure-activity relationship of its derivatives.
This compound was identified as an inhibitor of WWP1 with a half-maximal inhibitory concentration (IC50) of 158.3 µM.[1][2][3][4][5] This discovery is significant as WWP1 is implicated in the degradation of key tumor suppressor proteins, making it a compelling target in oncology research. The identification of novel inhibitors like this compound opens new avenues for the development of therapeutics targeting ubiquitin-mediated protein degradation pathways.
This guide provides a detailed overview of the experimental protocols utilized in the characterization of this compound and the synthesis of its analogs, offering a valuable resource for researchers seeking to build upon this work.
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives against WWP1 and the related WWP2 ligase are summarized below.
| Compound | WWP1 IC50 (µM) | WWP2 IC50 (µM) |
| This compound | 158.3 (95% CI: 128.7, 195.1) | - |
| Compound 7 | 97.29 (95% CI: 77.7, 128.1) | Limited Inhibition |
| Compound 11 | 32.74 (95% CI: 24.6, 44.3) | 269.2 (95% CI: 209.4, 347.9) |
| Compound 15 | Weaker than this compound | Inhibitory (Weak) |
Table compiled from data presented in Dudey et al., 2024.[1][2][3][4][5]
Experimental Protocols
Discovery of this compound: High-Throughput Screening
The initial identification of this compound was achieved through a high-throughput screening campaign of the NCI Diversity Set VI compound library. The primary screening method employed was differential scanning fluorimetry (DSF), a technique that measures the thermal stability of a protein in the presence of a potential ligand.
DSF Assay Protocol:
-
Protein Preparation: Recombinant WWP1 and WWP2 proteins were purified.
-
Compound Preparation: Compounds from the NCI Diversity Set VI were prepared at a concentration of 10 µM in a solution containing 0.1% DMSO.
-
Assay Mixture: The assay was performed in a total volume of 20 µL containing 2 µM of the target protein and 10 µM of the test compound in a buffer solution.
-
Thermal Denaturation: The thermal melting of the protein was monitored using a real-time PCR instrument. The temperature was ramped from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: The change in melting temperature (ΔTm) was calculated by comparing the melting temperature of the protein with and without the compound. A significant positive ΔTm indicates stabilization of the protein by the compound.
This workflow is a standard representation of a DSF-based screening process.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
WWP1 Signaling Pathways in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the WWP1 E3 ubiquitin ligase and its intricate signaling pathways in the context of cancer. WWP1, a member of the NEDD4-like family of HECT E3 ligases, has emerged as a critical regulator of tumorigenesis, acting as both an oncogene and a tumor suppressor depending on the cellular context. Its role in modulating key cancer-related pathways, including TGF-β, PTEN/AKT, and Hippo signaling, makes it a compelling target for novel therapeutic interventions. This document details the molecular mechanisms of WWP1 action, its expression patterns in various cancers, and the experimental methodologies used to investigate its function.
Core Concepts of WWP1 Function
WWP1, or WW domain-containing E3 ubiquitin protein ligase 1, mediates the attachment of ubiquitin to substrate proteins, targeting them for degradation by the proteasome or altering their function and localization. It is characterized by an N-terminal C2 domain, four central WW domains that recognize proline-rich motifs (PY motifs) in its substrates, and a C-terminal catalytic HECT domain responsible for ubiquitin transfer. Through these domains, WWP1 interacts with a wide array of protein substrates, thereby regulating a multitude of cellular processes, including cell growth, proliferation, migration, and apoptosis.[1] Dysregulation of WWP1 expression or activity has been implicated in the development and progression of numerous cancers.
Quantitative Analysis of WWP1 in Human Cancers
The expression of WWP1 is frequently altered in human malignancies. The following tables summarize the quantitative data on WWP1 gene amplification and expression in several major cancer types.
Table 1: WWP1 Gene Amplification and Overexpression in Prostate Cancer
| Parameter | Frequency | Cell Lines/Tissues | Reference |
| Gene Copy Number Gain | 44% (15/34) | Xenografts and Cell Lines | [2][3] |
| Gene Copy Number Gain | 31% (15/49) | Clinical Prostate Cancer Samples | [2][3] |
| Overexpression | 60% | Xenografts and Cell Lines | [2][3][4] |
| Upregulation | - | Prostate Cancer Clinical Specimens | [5][6] |
Table 2: WWP1 Gene Amplification and Overexpression in Breast Cancer
| Parameter | Frequency | Cell Lines/Tissues | Reference |
| Gene Copy Number Gain | 51% (18/35) | Breast Cancer Cell Lines | [7][8] |
| Gene Copy Number Gain | 41% (17/41) | Primary Breast Tumors | [7][8] |
| mRNA Upregulation | 58% (19/33) | Breast Cancer Cell Lines | [1][7] |
| Protein Overexpression | 43% (53/122) | Invasive Mammary Carcinoma | [9] |
Table 3: WWP1 Overexpression in Hepatocellular Carcinoma (HCC)
| Parameter | Frequency | Tissues | Reference |
| mRNA Upregulation | 70.4% (30/42) | Primary HCC vs. Adjacent Non-tumor | [10] |
| Protein Upregulation | 58.3% (14/24) | Primary HCC vs. Adjacent Non-tumor | [10] |
Core WWP1 Signaling Pathways in Cancer
WWP1 exerts its influence on cancer development and progression by modulating several critical signaling pathways. The following diagrams illustrate the core mechanisms of these pathways.
General Overview of WWP1 Signaling
WWP1 is a central node in a complex network of signaling pathways. It is regulated by upstream factors such as microRNAs and the transcription factor MYC. In turn, WWP1 targets a diverse range of substrates for ubiquitination, impacting pathways that control cell fate and behavior.
WWP1 in the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. WWP1 is a key negative regulator of this pathway. It targets both the TGF-β receptor I (TβRI) and the downstream signaling molecule Smad2 for ubiquitination and proteasomal degradation.[4] By dampening the TGF-β signal, WWP1 can promote cell proliferation, particularly in prostate cancer.[2][3][4]
WWP1 in the PTEN/AKT Signaling Pathway
The PTEN/AKT pathway is a central regulator of cell survival, growth, and proliferation. The tumor suppressor PTEN is a critical negative regulator of this pathway. WWP1 has been identified as an E3 ligase that ubiquitinates PTEN, leading to its functional inactivation and subsequent activation of the pro-survival AKT signaling.[11] This mechanism is particularly relevant in the context of MYC-driven cancers, where MYC upregulates WWP1 expression.[11]
WWP1 in the Hippo Signaling Pathway
The Hippo pathway is a tumor-suppressive pathway that controls organ size and cell proliferation by inhibiting the transcriptional co-activators YAP and TAZ. WWP1 has a complex role in this pathway. It can target the kinase LATS1, a key component of the Hippo pathway, for degradation, thereby promoting the oncogenic activity of YAP/TAZ.[12] Conversely, YAP/TAZ can also antagonize the WWP1-mediated degradation of the transcription factor KLF5, a substrate of WWP1 that can promote breast cancer cell proliferation.[13]
Experimental Protocols
A thorough investigation of WWP1's function in cancer relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate protein is directly ubiquitinated by WWP1 in a controlled, cell-free environment.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human WWP1 (wild-type and catalytically inactive mutant as a negative control)
-
Recombinant substrate protein
-
Biotinylated ubiquitin
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
-
Antibody against the substrate protein
Protocol:
-
Set up the ubiquitination reaction by combining the following components in a microcentrifuge tube:
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
500 ng recombinant WWP1 (or mutant)
-
1 µg recombinant substrate protein
-
1 µg biotinylated ubiquitin
-
Ubiquitination reaction buffer to a final volume of 30 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
To detect ubiquitinated substrate, incubate the membrane with streptavidin-HRP (to detect biotinylated ubiquitin) or with an antibody specific to the substrate protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate secondary antibody (if a primary antibody was used) for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be visible in the presence of wild-type WWP1 but not the inactive mutant.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if WWP1 physically interacts with a putative substrate protein within a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed tagged versions of WWP1 and the substrate protein.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against WWP1 or the tag on WWP1.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).
-
Western blotting reagents.
-
Antibody against the substrate protein or its tag.
Protocol:
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody against WWP1 (or its tag) overnight at 4°C on a rotator. A control IP with a non-specific IgG antibody should be performed in parallel.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting substrate protein. The presence of a band for the substrate in the WWP1 IP lane (but not the IgG control) indicates an interaction.
siRNA-mediated Knockdown and Cell Proliferation Assay
This workflow is used to assess the functional consequence of reducing WWP1 expression on cancer cell proliferation.
References
- 1. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin E3 ligase WWP1 as an oncogenic factor in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 5. WWP1 WW domain containing E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Regulation of E3 ubiquitin ligase-1 (WWP1) by microRNA-452 inhibits cancer cell migration and invasion in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The amplified WWP1 gene is a potential molecular target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Overexpression of WWP1 Promotes tumorigenesis and predicts unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
The Role of WWP1 in Protein Ubiquitination: A Technical Guide for Researchers
Abstract
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a pivotal enzyme in the ubiquitin-proteasome system, belonging to the NEDD4 family of HECT-type E3 ligases.[1][2] It plays a crucial role in post-translational modification by catalyzing the attachment of ubiquitin to substrate proteins, thereby regulating their stability, function, and subcellular localization.[3][4] WWP1 is implicated in a multitude of cellular processes, including signal transduction, protein trafficking, transcription, and cell cycle control.[1][5] Its dysregulation is frequently associated with various human pathologies, most notably cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[2][5][6] This technical guide provides an in-depth examination of WWP1's molecular architecture, catalytic mechanism, key substrates, and its involvement in critical signaling pathways. We further present quantitative data on its expression, detail essential experimental protocols for its study, and visualize its complex interactions through signaling and workflow diagrams, offering a comprehensive resource for researchers and drug development professionals.
Molecular Architecture of WWP1
WWP1 is a large, multidomain protein of approximately 110 kDa, consisting of 922 amino acids.[1] Its structure is characteristic of the C2-WW-HECT family of E3 ligases, comprising three principal functional domains that dictate its interactions and catalytic activity.[1][5]
-
N-terminal C2 Domain: This domain is a Ca²⁺-dependent lipid-binding module that can mediate the translocation of WWP1 to cellular membranes, facilitating its interaction with membrane-associated substrates.[1][7]
-
Four Tandem WW Domains: Located centrally, these domains are protein-protein interaction modules.[5] Each WW domain, a sequence of about 40 amino acids with two conserved tryptophan (W) residues, is responsible for recognizing and binding to specific proline-rich sequences known as PPxY (PY) motifs on substrate proteins or adaptors.[1][5] This interaction is critical for substrate specificity. WWP1 can also bind to substrates lacking a PY motif, sometimes through an adaptor protein.[1][5]
-
C-terminal HECT Domain: The Homologous to the E6-AP Carboxyl Terminus (HECT) domain, spanning approximately 350 amino acids, confers the catalytic E3 ligase activity.[1] It contains a conserved catalytic cysteine residue (Cys-890) that forms a transient thioester bond with ubiquitin before transferring it to the substrate.[5][8] This domain is responsible for interacting with the ubiquitin-conjugating enzyme (E2).[1]
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1 E3 ligase at the crossroads of health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. WWP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 6. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Technical Guide: NSC-217913 as a Potent Inhibitor of the WWP1 E3 Ubiquitin Ligase for PTEN Reactivation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The E3 ubiquitin ligase WWP1 (WW domain-containing E3 ubiquitin protein ligase 1) has emerged as a critical oncogenic protein, primarily through its negative regulation of the tumor suppressor PTEN. By mediating a non-degradative K27-linked polyubiquitination of PTEN, WWP1 inhibits its tumor-suppressive functions, leading to hyperactivation of the pro-survival PI3K/AKT signaling pathway.[1][2] Consequently, inhibiting WWP1 is a promising therapeutic strategy to restore PTEN function in various cancers. This document provides a comprehensive technical overview of NSC-217913, a novel small molecule inhibitor of WWP1. We detail its mechanism of action, present its quantitative inhibitory data, and provide key experimental protocols for its characterization.
The WWP1 E3 Ligase: Structure and Oncogenic Function
WWP1 is a member of the C2-WW-HECT family of E3 ubiquitin ligases, which are characterized by a specific domain architecture that dictates their function and substrate specificity.[3][4]
Protein Structure and Domains
The human WWP1 protein is approximately 110 kDa and comprises three key functional domains.[3][4][5] The modular nature of WWP1 allows it to recognize specific substrates and catalyze the transfer of ubiquitin, playing a pivotal role in numerous cellular processes.
Table 1: Functional Domains of the WWP1 Protein
| Domain | Location | Function |
|---|---|---|
| C2 Domain | N-terminus | Mediates Ca²⁺-dependent binding to phospholipids, facilitating membrane localization.[3] |
| WW Domains (x4) | Central Region | Protein-protein interaction modules that recognize and bind to proline-rich PY motifs (PPxY) in substrate proteins, ensuring substrate specificity.[4][5] |
| HECT Domain | C-terminus | The catalytic domain responsible for accepting ubiquitin from an E2 conjugating enzyme and transferring it to the substrate protein. The catalytic cysteine residue (C890 in humans) is essential for this activity.[4] |
Role in the PTEN/PI3K/AKT Signaling Pathway
WWP1 is a critical negative regulator of the PTEN tumor suppressor.[1] In many cancers, the proto-oncogene MYC induces the expression of WWP1.[1] WWP1 then targets PTEN for K27-linked polyubiquitination.[1][2] This post-translational modification does not lead to proteasomal degradation of PTEN. Instead, it prevents PTEN dimerization and its recruitment to the plasma membrane, which are essential for its function.[1]
By inactivating PTEN, WWP1 promotes the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the constitutive activation of the PI3K/AKT signaling cascade. This pathway is a central driver of cell proliferation, growth, and survival in cancer.[2][6] Therefore, WWP1 acts as a key node linking MYC oncogenic activity to the PI3K/AKT pathway.
This compound: A Novel WWP1 Inhibitor
This compound is a small molecule identified as an inhibitor of WWP1's E3 ligase activity.[7] It features a heterocyclic imidazo[4,5-b]pyrazine scaffold.[7] Its discovery expands the limited chemical space available for targeting HECT E3 ligases.
Quantitative Inhibition Data
The inhibitory potential of this compound has been quantified using in vitro enzyme-linked immunosorbent (ELISA)-based autoubiquitination assays.[7] A notable difference in potency was observed between the compound sourced directly from the NCI library and a re-synthesized batch, potentially due to impurities in the original sample.[7]
Table 2: In Vitro Inhibitory Activity of this compound against WWP1
| Compound Source | IC₅₀ (µM) | 95% Confidence Interval (µM) | Assay Type |
|---|---|---|---|
| NCI Library Sample | 33.3 | 29.1 - 38.5 | ELISA Autoubiquitination Assay |
| Re-synthesized | 158.3 | 128.7 - 195.1 | ELISA Autoubiquitination Assay |
Data sourced from Dudey et al., 2024.[7]
Mechanism of Action and Cellular Effects
This compound functions by directly inhibiting the catalytic activity of the WWP1 HECT domain. This action restores the tumor-suppressive function of PTEN, leading to the downregulation of the PI3K/AKT signaling pathway.
Caption: this compound inhibits WWP1, restoring PTEN's function and suppressing PI3K/AKT signaling.
Key Experimental Protocols
This section provides detailed methodologies for characterizing WWP1 inhibitors like this compound.
In Vitro WWP1 Inhibition Assay (ELISA-based Autoubiquitination)
This assay quantifies the autoubiquitination activity of WWP1 in the presence of an inhibitor.[7]
-
Reagents & Materials : Recombinant WWP1 protein (e.g., truncated WWP1-L34H for higher activity), Ubiquitin-activating enzyme (E1), UBE2D1 (E2), Biotin-Ubiquitin, ATP, assay buffer, streptavidin-HRP, TMB substrate, 96-well plates, this compound.
-
Plate Coating : Coat a high-binding 96-well plate with anti-WWP1 antibody overnight at 4°C. Wash and block the plate.
-
Reaction Setup : In a separate plate, prepare the ubiquitination reaction mixture containing assay buffer, ATP, E1, E2, Biotin-Ubiquitin, and recombinant WWP1.
-
Compound Addition : Add serial dilutions of this compound (or DMSO control) to the reaction wells.
-
Incubation : Incubate the reaction plate at 37°C for 1-2 hours to allow for the autoubiquitination reaction.
-
Transfer & Detection : Transfer the reaction mixture to the antibody-coated plate. Incubate to allow capture of WWP1.
-
Washing : Wash the plate to remove unbound components.
-
Signal Development : Add Streptavidin-HRP conjugate to detect biotinylated ubiquitin attached to WWP1. After incubation and washing, add TMB substrate.
-
Measurement : Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Data Analysis : Normalize the data to controls and calculate IC₅₀ values using non-linear regression.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within a complex cellular environment by measuring changes in the target protein's thermal stability.[8][9][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to verify target engagement.
-
Cell Culture & Treatment : Culture cells of interest to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lysis : Lyse the cells using repeated freeze-thaw cycles or a suitable lysis buffer.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble WWP1 protein using a method like Western blotting with a specific anti-WWP1 antibody.
-
Analysis : Plot the percentage of soluble WWP1 against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates that this compound has bound to and stabilized WWP1.
In-Cellulo PTEN Ubiquitination Assay
This immunoprecipitation (IP) based assay determines if WWP1 inhibition by this compound reduces the ubiquitination level of its substrate, PTEN, in cells.[6][11]
Caption: Workflow for assessing PTEN ubiquitination levels via immunoprecipitation.
-
Cell Treatment : Treat cells with this compound or DMSO. It is often beneficial to also treat with a proteasome inhibitor like MG132 for a few hours before lysis to allow ubiquitinated proteins to accumulate.
-
Lysis : Harvest and lyse cells in a suitable IP lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Immunoprecipitation : Pre-clear the lysate and then incubate with an anti-PTEN antibody overnight, followed by incubation with Protein A/G beads to capture the antibody-protein complexes.
-
Washing : Wash the beads extensively with IP buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting : Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PTEN (which will appear as a high-molecular-weight smear or ladder). Re-probe the same membrane with an anti-PTEN antibody to confirm equal immunoprecipitation of PTEN across samples.
Cell Viability / Proliferation Assay
These assays are used to determine the effect of WWP1 inhibition on the growth and survival of cancer cells.[12][13]
-
Cell Seeding : Seed cancer cells (e.g., those with high MYC and WWP1 expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Assay Procedure (MTT Example) :
-
Measurement : Measure the absorbance at ~540 nm using a microplate reader.
-
Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine values such as GI₅₀ (concentration for 50% growth inhibition).
Therapeutic Potential and Future Directions
The inhibition of WWP1 by this compound represents a targeted strategy to reactivate the tumor-suppressive function of PTEN. This approach holds significant promise, particularly for cancers characterized by high MYC expression or functional, but inactivated, PTEN.
Recent studies have shown that WWP1 inhibition can synergize with PI3K inhibitors.[6][15] A major side effect of PI3K inhibitors is hyperglycemia, which triggers insulin feedback and can reactivate the PI3K pathway, promoting tumor growth.[15] By reactivating PTEN, WWP1 inhibition can suppress this feedback loop, enhancing the anti-tumor efficacy of PI3K inhibitors while potentially mitigating their toxicity.[15]
Future work should focus on optimizing the potency and selectivity of the this compound scaffold through structure-activity relationship (SAR) studies. Furthermore, in vivo studies in relevant animal models are necessary to evaluate the compound's pharmacokinetic properties, efficacy, and safety profile, paving the way for potential clinical development.[16][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 3. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
- 11. The deubiquitinase USP10 restores PTEN activity and inhibits non–small cell lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
- 13. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI - WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models [jci.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Downstream Targets of WWP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ubiquitin ligase that has emerged as a critical regulator in various cellular processes and a key player in the pathogenesis of multiple human cancers.[1][2] By mediating the ubiquitination of a diverse range of substrate proteins, WWP1 influences fundamental signaling pathways controlling cell growth, proliferation, and apoptosis.[1][3] Its overexpression in several cancers, including prostate, breast, and pancreatic cancer, often correlates with poor prognosis, making it an attractive therapeutic target.[1][4] This technical guide provides an in-depth overview of the primary downstream targets affected by the inhibition of WWP1, focusing on the restoration of tumor suppressor functions and the interruption of oncogenic signaling. We detail the key signaling pathways, present available quantitative data, outline relevant experimental protocols, and provide visual diagrams to elucidate the complex molecular interactions governed by WWP1.
Introduction to WWP1
WWP1 is a member of the NEDD4-like family of E3 ubiquitin ligases.[5] Structurally, it contains an N-terminal C2 domain, four central WW domains for substrate recognition (specifically binding to PY motifs, PPxY), and a C-terminal HECT domain that catalyzes the transfer of ubiquitin to target proteins.[6][7] WWP1 targets a multitude of substrates for either degradative (e.g., K48-linked) or non-degradative (e.g., K63-linked) polyubiquitination.[2][8] This post-translational modification can lead to proteasomal degradation of the substrate, alter its subcellular localization, or modulate its activity.[6][9]
Inhibition of WWP1, either genetically (e.g., via shRNA) or pharmacologically (e.g., with natural compounds like Indole-3-carbinol), is a promising therapeutic strategy.[9][10] By blocking the E3 ligase activity of WWP1, the stability and function of its key tumor-suppressive substrates can be restored. The following sections explore these critical downstream targets and the pathways they regulate.
Key Downstream Targets and Signaling Pathways
The inhibition of WWP1 leads to the stabilization and functional activation of several key proteins. The most well-characterized targets are the tumor suppressors PTEN and LATS1, which are central nodes in the PI3K/AKT and Hippo signaling pathways, respectively.[1][4][11]
PTEN and the PI3K/AKT Signaling Pathway
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that is frequently inactivated in human cancers.[9] It functions as a lipid phosphatase, opposing the action of PI3K by dephosphorylating PIP3 to PIP2, thereby shutting down the pro-survival PI3K/AKT signaling cascade.
-
WWP1-Mediated Regulation: WWP1 targets PTEN for non-degradative polyubiquitination.[9][10] This modification does not lead to a decrease in total PTEN protein levels but instead blocks its dimerization and recruitment to the plasma membrane, which is essential for its tumor-suppressive activity.[9][12] The oncogene MYC often drives the overexpression of WWP1, leading to the functional inactivation of PTEN and subsequent activation of PI3K/AKT signaling.[9][13]
-
Effect of WWP1 Inhibition: Inhibiting WWP1 prevents the ubiquitination of PTEN.[9] This allows PTEN to dimerize, localize to the plasma membrane, and antagonize PI3K signaling.[14][15] The result is decreased AKT phosphorylation and a downstream reduction in cell proliferation and tumor growth.[4][9] Pharmacological inhibition of WWP1 has been shown to restore PTEN function and demonstrates significant antitumor efficacy, particularly in MYC-driven cancers.[9][13][16]
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. ONCOGENIC WWP1 E3 LIGASE STABILIZES PD-L1 THROUGH K63-LINKED POLYUBIQUITINATION: IMPLICATIONS FOR CANCER IMMUNE SURVEILLANCE AND IMMUNOTHERAPY [iris.unito.it]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
- 12. Reactivation of PTEN tumor suppressor for cancer treatment through inhibition of a MYC-WWP1 inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. JCI - WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models [jci.org]
- 15. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Cellular Effects of Tin(IV) Chloride (NSC-217913)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the cellular effects of Tin(IV) chloride. Initial searches for "NSC-217913" did not yield a specific biologically active compound under this identifier. However, the Aldrich chemical catalog number 217913 corresponds to Tin(IV) chloride (Stannic chloride), a fuming, colorless liquid. Therefore, this document will focus on the known cellular and molecular impacts of Tin(IV) chloride, primarily within the context of its toxicological profile as a heavy metal compound. While inorganic tin compounds are generally considered to have low systemic toxicity due to poor absorption, they can elicit significant cellular responses upon exposure.
Core Cellular Effects of Tin(IV) Chloride Treatment
The cellular response to Tin(IV) chloride is primarily characterized by cytotoxicity, genotoxicity, and the induction of oxidative stress, which are common mechanisms of heavy metal toxicity.[1][2][3][4][5]
Cytotoxicity
Tin(IV) chloride is corrosive and can cause severe chemical burns to the skin and eyes upon direct contact.[6][7][8] Ingestion can lead to irritation of the gastrointestinal tract.[9] At the cellular level, high concentrations of tin salts can lead to nausea, vomiting, and diarrhea.[6] The toxicity profile of tin salts can be complicated by their hydrolysis in bodily fluids, which can produce unphysiological pH values, contributing to cellular damage.[9][10]
Genotoxicity
While Tin(II) chloride has been shown to be readily taken up by human white blood cells and cause DNA damage, Tin(IV) chloride was not taken up by cells and did not cause DNA damage in the same study.[11] However, other research indicates that Tin(IV) chloride can induce chromosome aberrations, micronuclei, and sister chromatid exchanges in human lymphocytes in vitro.[12] The genotoxic potential of tin compounds may be linked to the production of reactive oxygen species.[12]
Oxidative Stress
A primary mechanism of heavy metal-induced cellular damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3] This imbalance between the production of ROS and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.[2] While studies specifically detailing the induction of oxidative stress by Tin(IV) chloride are limited, this is a well-established pathway for heavy metal toxicity.
Key Signaling Pathways in Tin(IV) Chloride Toxicity
The cellular damage initiated by Tin(IV) chloride and other heavy metals can trigger several signaling pathways, primarily those involved in stress response, cell death, and DNA damage repair.
Oxidative Stress and Apoptosis Pathway
Heavy metals are known to disrupt cellular redox homeostasis, leading to an increase in ROS and subsequent mitochondrial dysfunction.[2] This can initiate the intrinsic apoptotic pathway.
Quantitative Data on Tin Compound Toxicity
Quantitative data specifically for the cellular effects of Tin(IV) chloride is sparse in the readily available literature. However, data from related tin compounds and general toxicological studies provide context.
| Compound | Cell Line/Organism | Endpoint | Result | Reference |
| Tin(IV) chloride | Danio rerio (zebra fish) | LC50 | > 1,000 mg/l (96 h) | |
| Tin(II) chloride | Human white blood cells | DNA Damage | Damage observed at 10-50 µM (30 min) | [11] |
| Organotin Compounds (1-3) | A431 skin cancer cells, HCT 116 colon cancer cells | IC50 | 3.04 ± 0.98 to 104.51 ± 13.87 µM (24 h) | [13] |
Experimental Protocols
Detailed methodologies for assessing the cellular effects of Tin(IV) chloride would be similar to those used for other heavy metals.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Tin(IV) chloride in cell culture medium. Remove the old medium from the wells and add the Tin(IV) chloride solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Expose cells to Tin(IV) chloride for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Methodology:
-
Cell Treatment: Treat cells with Tin(IV) chloride for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS.
Conclusion
The cellular effects of Tin(IV) chloride are consistent with those of other toxic heavy metals, primarily involving cytotoxicity, genotoxicity, and the induction of oxidative stress. While the systemic toxicity of inorganic tin is limited by poor absorption, direct cellular exposure can lead to significant damage, including DNA and chromosomal aberrations. The underlying mechanisms involve the generation of reactive oxygen species and the subsequent activation of stress-response and apoptotic pathways. Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by Tin(IV) chloride. The experimental protocols described herein provide a framework for future investigations into the cellular and molecular toxicology of this compound.
References
- 1. napress.nabea.pub [napress.nabea.pub]
- 2. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Primary Mechanisms by Which Heavy Metals Induce Cellular Toxicity? → Learn [pollution.sustainability-directory.com]
- 5. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. gustavus.edu [gustavus.edu]
- 11. The effect of tin chloride on the structure and function of DNA in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tin and Inorganic Tin Compounds (Cicads 65, 2005) [inchem.org]
- 13. oatext.com [oatext.com]
An In-depth Technical Guide to WWP1 Substrates and Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWP1 (WW domain-containing E3 ubiquitin protein ligase 1) is a HECT-type E3 ubiquitin ligase that plays a pivotal role in a myriad of cellular processes by targeting a wide array of substrates for ubiquitination. This post-translational modification can lead to protein degradation, altered subcellular localization, or modulation of protein activity, thereby impacting critical signaling pathways. Dysregulation of WWP1 has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the known substrates and interacting proteins of WWP1, the signaling pathways it regulates, and detailed experimental protocols for studying these interactions.
WWP1 Substrates and Interacting Proteins
WWP1 recognizes its substrates through its four WW domains, which typically bind to proline-rich sequences (PY motifs) on target proteins. However, WWP1 can also interact with and ubiquitinate substrates lacking a canonical PY motif, sometimes through the assistance of adaptor proteins. The functional consequences of WWP1-mediated ubiquitination are diverse and substrate-specific, ranging from proteasomal degradation to the modulation of signaling complex formation.
Quantitative Data on WWP1 Interactions
While much of the data on WWP1 interactions is qualitative, quantitative analyses from various studies provide insights into the strength and dynamics of these interactions. The following tables summarize the available quantitative data.
| Substrate/Interactor | Interaction Domain on WWP1 | PY Motif on Substrate | Quantitative Data Type | Observed Effect of Interaction | Reference |
| Smad2 | WW domains | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [1][2] |
| Smad4 | Indirect (via Smad7) | No | Co-immunoprecipitation | Ubiquitination and degradation | [1] |
| Smad7 | WW domains | Yes | Yeast Two-Hybrid | Adaptor for TβRI and Smad4 ubiquitination | [1] |
| TβRI | Indirect (via Smad7) | No | Co-immunoprecipitation | Ubiquitination and degradation | [1][2] |
| KLF5 | WW domains | Yes | In vitro binding assay | Ubiquitination and degradation | [2] |
| p63 (TAp63α & ΔNp63α) | WW domains | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [2] |
| ErbB4 (HER4) | WW1 and WW3 | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [3] |
| RNF11 | WW1 and WW3 | Yes | GST pull-down | Ubiquitination (no degradation) | [2] |
| LATS1 | WW domains | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [4] |
| PTEN | Not specified | No | In vitro ubiquitination assay | Polyubiquitination, inhibition of dimerization and membrane recruitment | [3] |
| DVL2 | Not specified | No | Co-immunoprecipitation | K27-linked polyubiquitination and stabilization | [4] |
| p53 | Not specified | No | Co-immunoprecipitation | Monoubiquitination and cytoplasmic sequestration | [4] |
| p27 | Not specified | No | In vitro ubiquitination assay | K48-linked polyubiquitination and degradation | [4] |
| Runx2 | WW domains | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [5] |
| JunB | WW domains | Yes | Co-immunoprecipitation | Ubiquitination and degradation | [2] |
| Interactor | Interaction Domain on WWP1 | Function of Interaction | Quantitative Data Type | Reference |
| UBE2D family (E2) | HECT domain | Ubiquitin conjugation | In vitro ubiquitination assay | [6] |
| UBE2L3 (E2) | HECT domain | Ubiquitin conjugation | In vitro ubiquitination assay | [6] |
| YAP/TAZ | Not specified | Inhibition of KLF5 ubiquitination | Co-immunoprecipitation | [7] |
| BAP1 | Not specified | Deubiquitination of KLF5 | Co-immunoprecipitation | [3] |
| MYC | Not specified | Upregulation of WWP1 expression | Not specified | [3] |
Signaling Pathways Regulated by WWP1
WWP1 is a critical regulator of several key signaling pathways implicated in development, homeostasis, and disease. By targeting components of these pathways, WWP1 can either positively or negatively modulate their output.
TGF-β Signaling Pathway
WWP1 is a well-established negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. It achieves this by targeting multiple components of the pathway for ubiquitination and subsequent proteasomal degradation. WWP1 can directly bind to the PY motif of the inhibitory Smad, Smad7. This interaction facilitates the recruitment of WWP1 to the activated TGF-β type I receptor (TβRI), leading to its ubiquitination and degradation. Furthermore, in conjunction with Smad7, WWP1 can also target the common mediator Smad4 for degradation. WWP1 has also been shown to directly ubiquitinate and degrade the receptor-regulated Smad, Smad2.[1][2][8]
Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. WWP1 has been identified as a negative regulator of the Hippo pathway. It directly interacts with and ubiquitinates the core kinase LATS1 (Large Tumor Suppressor 1), leading to its proteasomal degradation.[4][9][10] The degradation of LATS1 prevents the phosphorylation of the downstream effectors YAP and TAZ, allowing them to translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival.
WNT Signaling Pathway
WWP1 has also been implicated in the regulation of the WNT signaling pathway. Specifically, WWP1 can mediate the K27-linked polyubiquitination of Dishevelled-2 (DVL2), a key scaffold protein in WNT signaling. This modification stabilizes DVL2 and promotes its localization to actin-rich projections, which is important for the activation of the non-canonical WNT/Planar Cell Polarity (PCP) pathway, ultimately influencing cell motility and invasion.[4][11][12]
Experimental Protocols
Studying the interactions and functional consequences of WWP1 activity is crucial for understanding its biological roles. The following sections provide detailed protocols for key experiments used to investigate WWP1 and its substrates.
Co-Immunoprecipitation (Co-IP) to Identify WWP1 Interacting Proteins
Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol describes the general steps to pull down WWP1 and its interacting partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-WWP1 antibody (or antibody against a tagged version of WWP1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-WWP1 antibody (or control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is directly ubiquitinated by WWP1.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant human WWP1 (wild-type and catalytically inactive mutant as a control)
-
Recombinant substrate protein
-
Ubiquitin
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice (for a 20 µL reaction):
-
2 µL of 10x Ubiquitination reaction buffer
-
1 µL of E1 enzyme (e.g., 100 nM final concentration)
-
1 µL of E2 enzyme (e.g., 500 nM final concentration)
-
1 µL of Ubiquitin (e.g., 5 µM final concentration)
-
Recombinant substrate protein (e.g., 1-2 µM final concentration)
-
Recombinant WWP1 (e.g., 200-500 nM final concentration)
-
Nuclease-free water to a final volume of 18 µL
-
-
-
Initiate Reaction:
-
Add 2 µL of 10 mM ATP solution to initiate the reaction.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding 5 µL of 5x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed in the presence of wild-type WWP1 but not with the catalytically inactive mutant.[15][16][17]
-
Conclusion
WWP1 is a multifaceted E3 ubiquitin ligase that regulates a host of cellular processes through its interaction with a diverse range of substrates. Its involvement in critical signaling pathways such as TGF-β, Hippo, and WNT underscores its importance in both normal physiology and disease. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate network of WWP1 interactions and to explore its potential as a therapeutic target. A deeper understanding of the quantitative aspects of these interactions and the precise mechanisms of regulation will be crucial for the development of novel strategies to modulate WWP1 activity for therapeutic benefit.
References
- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 4. WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mcgill.ca [mcgill.ca]
- 17. bitesizebio.com [bitesizebio.com]
Structural Basis of NSC-217913 as a WWP1 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) has emerged as a significant target in drug discovery, particularly in oncology. As a HECT-type E3 ubiquitin ligase, WWP1 plays a crucial role in regulating the stability and function of numerous proteins involved in key cellular processes. Its dysregulation is implicated in the pathogenesis of various cancers through the ubiquitin-mediated degradation of tumor suppressor proteins.[1][2] The identification and characterization of small molecule inhibitors of WWP1 are therefore of considerable interest for the development of novel cancer therapeutics. This technical guide provides an in-depth analysis of the structural and functional aspects of WWP1 inhibition by NSC-217913, a recently identified inhibitor of this E3 ligase.
Quantitative Analysis of this compound Inhibition
This compound has been identified as an inhibitor of WWP1.[1][2][3][4] The inhibitory activity of both the original compound obtained from the National Cancer Institute (NCI) and a re-synthesized version has been quantified, revealing differences in potency that may be attributable to impurities in the original sample.[4][5]
| Compound | Target | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) |
| This compound (NCI library) | WWP1 | ELISA autoubiquitination | 33.3 | 29.1, 38.5 |
| Re-synthesized this compound | WWP1 | ELISA autoubiquitination | 158.3 | 128.7, 195.1 |
Structural Insights into Inhibition
While a co-crystal structure of this compound bound to WWP1 is not yet publicly available, molecular docking studies have provided initial hypotheses regarding its binding mode. These computational models suggest that the heterocyclic imidazo[4,5-b]pyrazine scaffold of the inhibitor engages in a π-stacking interaction with a tyrosine residue within the active site of the WWP1 HECT domain.[1][2] Furthermore, the ethyl ester functional group is predicted to form strong ion-dipole interactions, contributing to the binding affinity.[1][2] The active site of HECT E3 ligases, including WWP1, contains a catalytic cysteine residue that is essential for the transfer of ubiquitin to substrate proteins.[6] The proximity of the predicted binding site of this compound to this catalytic cysteine suggests a mechanism of action involving the direct or allosteric hindrance of the ubiquitination process.
WWP1 Signaling Pathways and Therapeutic Rationale
WWP1 is a negative regulator of several critical signaling pathways, primarily through the ubiquitination and subsequent degradation of its target proteins.[6][7][8] Inhibition of WWP1 by compounds like this compound is expected to restore the function of key tumor suppressors and pro-apoptotic factors.
One of the most well-characterized roles of WWP1 is its negative regulation of the TGF-β signaling pathway.[7][9] WWP1 targets both the TGF-β type I receptor (TβRI) and the signal transducer Smad2 for ubiquitin-mediated degradation.[6][9] By inhibiting WWP1, the levels of these proteins can be stabilized, leading to the restoration of TGF-β-mediated growth inhibition, a crucial anti-tumorigenic mechanism.
WWP1 also targets the tumor suppressor p63 for degradation.[10] The p63 protein is a member of the p53 family and plays a significant role in apoptosis and cell cycle regulation.[10] WWP1-mediated ubiquitination of p63 leads to its proteasomal degradation, thereby promoting cell survival. Inhibition of WWP1 would be expected to increase p63 levels, potentially sensitizing cancer cells to apoptosis.[10]
Furthermore, WWP1 has been shown to regulate the stability of other important proteins such as the transcription factor KLF5, which is involved in cell proliferation, and RUNX2, a key regulator of bone metastasis.[6][8]
Below is a diagram illustrating a key signaling pathway influenced by WWP1.
Caption: WWP1-mediated ubiquitination and degradation of TβRI and Smad2, and its inhibition by this compound.
Experimental Methodologies
The characterization of this compound as a WWP1 inhibitor has relied on robust biochemical and biophysical assays.
ELISA-Based Autoubiquitination Assay
This assay is a primary method for quantifying the enzymatic activity of E3 ligases and the potency of their inhibitors.
-
Immobilization: A biotinylated ubiquitin is captured on a streptavidin-coated microplate.
-
Reaction Mixture: The core components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme), along with the E3 ligase (WWP1) and ATP, are added to the wells. The reaction is initiated in the presence of varying concentrations of the test compound (this compound).
-
Ubiquitination: Active WWP1 catalyzes the formation of polyubiquitin chains on the immobilized ubiquitin.
-
Detection: The extent of polyubiquitination is detected using an antibody that specifically recognizes polyubiquitin chains, which is in turn linked to a reporter enzyme (e.g., horseradish peroxidase) for signal generation.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are determined by fitting the dose-response data to a non-linear regression model.[3][4][11]
Differential Scanning Fluorimetry (DSF)
DSF is employed to identify compounds that bind to and stabilize the target protein, which is often an indicator of direct interaction.
-
Protein and Dye Preparation: The purified WWP1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that exhibits increased fluorescence upon binding to hydrophobic regions of a protein.
-
Compound Addition: The test compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased, causing the protein to unfold. As the protein denatures, it exposes its hydrophobic core, to which the dye binds, resulting in an increase in fluorescence.
-
Melting Temperature (Tm) Determination: The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). A ligand that binds and stabilizes the protein will result in a higher Tm.
-
Hit Identification: Compounds that cause a significant positive shift in the Tm are considered potential binders.[3]
The following diagram outlines the general workflow for identifying and characterizing WWP1 inhibitors.
Caption: A generalized workflow for the discovery and characterization of WWP1 inhibitors.
Conclusion
This compound represents a valuable chemical probe for studying the biology of WWP1 and a starting point for the development of more potent and selective inhibitors. While the precise structural basis of its interaction with WWP1 is still under investigation, current data from molecular modeling and biochemical assays provide a strong foundation for future structure-activity relationship (SAR) studies. The continued exploration of the WWP1 inhibitor space holds significant promise for the development of novel therapeutic strategies for a range of human cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 8. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. WW domain-containing E3 ubiquitin protein ligase 1 targets p63 transcription factor for ubiquitin-mediated proteasomal degradation and regulates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Therapeutic Potential of Inhibiting WWP1: A Technical Guide for Drug Development Professionals
Executive Summary
WWP1, an E3 ubiquitin ligase of the NEDD4 family, has emerged as a compelling therapeutic target in oncology and other disease areas. Frequently overexpressed or amplified in a multitude of cancers, WWP1 plays a pivotal role in regulating key cellular processes including cell proliferation, migration, and apoptosis.[1] Its oncogenic activities are largely attributed to its function in ubiquitinating and thereby modulating the activity of critical tumor suppressors and oncoproteins. This technical guide provides a comprehensive overview of the therapeutic potential of inhibiting WWP1, with a focus on its molecular mechanisms, key signaling pathways, and preclinical evidence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.
Introduction to WWP1 as a Therapeutic Target
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ligase that mediates the transfer of ubiquitin to substrate proteins, influencing their degradation, localization, and activity.[2] Structurally, WWP1 comprises an N-terminal C2 domain, four central WW domains that recognize proline-rich motifs (PY motifs) in substrates, and a C-terminal catalytic HECT domain.[1][2]
WWP1's role in human cancers is multifaceted, acting predominantly as an oncogene.[1][3] Its gene is located on chromosome 8q21, a region frequently amplified in cancers such as prostate and breast cancer.[2][4] Overexpression of WWP1 is associated with tumor progression and poor prognosis in various malignancies, including prostate, breast, gastric, and pancreatic cancers.[1][3][5] The primary mechanism underlying its oncogenic function is the ubiquitination of key tumor suppressor proteins, leading to their functional inactivation.
Conversely, in some contexts like glioma, WWP1 has been suggested to have tumor-suppressive functions, highlighting the complexity of its roles in different cellular environments.[1][3] This dual functionality necessitates a thorough understanding of its context-dependent mechanisms for the development of targeted therapies.
Key Signaling Pathways Regulated by WWP1
WWP1 is a critical node in several signaling pathways that are fundamental to cancer development and progression. Its inhibition offers a strategy to modulate these pathways for therapeutic benefit.
The PTEN/PI3K/AKT Pathway
A crucial function of WWP1 is its negative regulation of the tumor suppressor PTEN.[6][7] WWP1 directly interacts with PTEN and mediates its K27-linked polyubiquitination.[6][7] This modification does not lead to PTEN's proteasomal degradation but rather inhibits its dimerization and recruitment to the plasma membrane, thereby suppressing its tumor-suppressive activity.[6][7][8] Inactivation of PTEN by WWP1 leads to the hyperactivation of the PI3K/AKT signaling pathway, which promotes cell survival, proliferation, and tumor growth.[5][6][7] The oncogene MYC can induce the expression of WWP1, establishing a MYC-WWP1-PTEN axis that drives tumorigenesis.[6][7]
Caption: WWP1 in the PTEN/PI3K/AKT signaling pathway.
The TGF-β Signaling Pathway
WWP1 acts as a negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[7] WWP1 targets several components of this pathway for ubiquitin-mediated degradation, including the TGF-β type I receptor (TβRI) and the downstream signaling molecules Smad2 and Smad4.[7] By promoting the degradation of these key signaling components, WWP1 attenuates the tumor-suppressive effects of TGF-β, thereby promoting cell proliferation.[4]
Caption: WWP1's role in the TGF-β signaling pathway.
The Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and a key tumor suppressor pathway. WWP1 has been shown to negatively regulate this pathway by targeting the core kinase LATS1 (Large Tumor Suppressor 1) for ubiquitin-mediated degradation.[9] The degradation of LATS1 by WWP1 leads to the activation of the downstream oncoproteins YAP and TAZ, promoting cell proliferation and tumorigenesis.[10][11]
Caption: WWP1's involvement in the Hippo signaling pathway.
The WNT Signaling Pathway
WWP1 also modulates the WNT signaling pathway through its interaction with Dishevelled-2 (DVL2), a key scaffolding protein in both canonical and non-canonical WNT signaling.[12][13] WWP1-mediated ubiquitination of DVL2 can shift its function from the canonical WNT pathway, which is involved in cell proliferation, to the non-canonical WNT/Planar Cell Polarity (PCP) pathway, which regulates cell motility and migration.[12][14] This switch can promote cancer cell invasion and metastasis.[13]
Caption: WWP1 modulates the switch between canonical WNT and WNT/PCP signaling.
Quantitative Data on WWP1 Inhibition
A growing body of preclinical data supports the therapeutic potential of targeting WWP1. Several small molecule inhibitors have been identified, and their efficacy has been demonstrated in various cancer models.
In Vitro Efficacy of WWP1 Inhibitors
The following table summarizes the in vitro potency of known WWP1 inhibitors.
| Inhibitor | Target | Assay | IC50 | Reference |
| NSC-217913 | WWP1 | ELISA autoubiquitination | 158.3 µM (95% CI = 128.7, 195.1 µM) | [15] |
| Compound 11 | WWP1 | ELISA autoubiquitination | 32.7 µM (95% CI = 24.6, 44.3 µM) | [15] |
| Heclin | HECT E3 ligases (including WWP1) | Not specified | 6.9 µM | [15] |
| 3,3′-diindolylmethane (DIM) | WWP1 | Autoubiquitination | 111.2 µM (95% CI = 85.1, 145.8 µM) | [16] |
| Indole-3-carbinol (I3C) | WWP1 | Autoubiquitination | Weak inhibition | [16] |
Cellular Effects of WWP1 Inhibition
Inhibition of WWP1 has been shown to have significant anti-proliferative and pro-apoptotic effects in cancer cell lines.
| Cell Line | Cancer Type | Treatment | Effect | Quantitative Data | Reference |
| PC3 | Prostate Cancer | Bortezomib | Inhibition of WWP1 expression and cell proliferation | Dose-dependent reduction in WWP1 mRNA and protein levels, with the most significant effect at 50 µmol/l at 72h. | [1][3] |
| DU145 | Prostate Cancer | Bortezomib | Inhibition of cell proliferation | Time- and dose-dependent inhibition. | [5][17] |
| MCF7 | Breast Cancer | WWP1 shRNA | Reduced PTEN polyubiquitination | Significant decrease in PTEN ubiquitination levels. | [8][18] |
| PDAC cells | Pancreatic Cancer | Doxycycline-inducible shWWP1 | Reduced cell proliferation | Significant reduction. |
In Vivo Efficacy of WWP1 Inhibition
Preclinical animal models have provided strong evidence for the anti-tumor efficacy of targeting WWP1.
| Cancer Model | Treatment | Effect | Quantitative Data | Reference |
| Prostate Cancer Xenograft | Bortezomib (1.0 mg/kg IV weekly for 4 weeks) | Reduced tumor growth | 60% reduction in tumor growth. | [1] |
| Prostate Cancer Xenograft | Bortezomib (1.0 mg/kg IV every 72 hours for 15 days) | Reduced tumor growth | 50% and 80% inhibition in two different models. | [1] |
| Prostate Cancer Xenograft | Indole-3-carbinol (1 µmole/g in diet for 9 weeks) | Inhibited tumor growth | Significant inhibition (p < 0.0001). | [3][12] |
| Colorectal Cancer Xenograft | si-WWP1 (direct injection) | Decreased tumor growth | Significantly smaller tumor volume compared to control. | [2] |
| Pancreatic Cancer Xenograft | WWP1 depletion | Inhibited tumor growth | Substantial inhibition of tumor growth. | [7] |
| Cutaneous Squamous Cell Carcinoma Xenograft | WWP1 siRNA | Suppressed tumor growth | Significant suppression. | [6][18] |
| Intrahepatic Cholangiocarcinoma Xenograft | WWP1 knockdown | Inhibited tumor growth | Lower tumor volumes and weights compared to control. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic potential of WWP1 inhibitors.
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate protein is ubiquitinated by WWP1 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human WWP1
-
Recombinant ubiquitin
-
Substrate protein of interest
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies against the substrate protein and ubiquitin
Protocol:
-
Set up the ubiquitination reaction mixture in a total volume of 30-50 µL. A typical reaction contains:
-
E1 enzyme (e.g., 50-100 ng)
-
E2 enzyme (e.g., 200-500 ng)
-
WWP1 (e.g., 0.5-1 µg)
-
Ubiquitin (e.g., 5-10 µg)
-
Substrate protein (amount to be optimized)
-
ATP (final concentration 1-2 mM)
-
Ubiquitination reaction buffer
-
-
Include negative control reactions lacking one of the components (e.g., E1, E2, WWP1, or ATP) to ensure the specificity of the reaction.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot analysis using an antibody specific to the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
References
- 1. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Tumor Growth by Dietary Indole-3-Carbinol in a Prostate Cancer Xenograft Model May Be Associated with Disrupted Gut Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 5. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol and 3,3'-diindolylmethane induce apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Tumor Growth by Dietary Indole-3-Carbinol in a Prostate Cancer Xenograft Model May Be Associated with Disrupted Gut Microbial Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bortezomib prevents oncogenesis and bone metastasis of prostate cancer by inhibiting WWP1, Smurf1 and Smurf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-carbinol and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bortezomib inhibits cell proliferation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WW domain-containing E3 ubiquitin protein ligase 1 depletion evokes antitumor effect in cutaneous squamous cell carcinoma by inhibiting signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
WWP1's role in the TGF-beta signaling pathway
An In-depth Technical Guide on the Role of WWP1 in the TGF-beta Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a crucial negative regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] As a HECT-type E3 ubiquitin ligase, WWP1 mediates the ubiquitination and subsequent proteasomal degradation of key components of this pathway, thereby attenuating TGF-β-induced cellular responses such as growth inhibition and gene expression.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which WWP1 modulates TGF-β signaling, detailed experimental protocols for studying these interactions, and a summary of quantitative data. The intricate role of WWP1 in this pathway has significant implications for various pathologies, including cancer and fibrosis, making it an attractive target for therapeutic intervention.
The TGF-β Signaling Pathway: A Canonical Overview
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[1][2] This binding event recruits and activates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1][2] The phosphorylated R-Smads then form a complex with the common mediator Smad, Smad4. This heteromeric Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2]
WWP1: A Negative Regulator of TGF-β Signaling
WWP1 acts as a potent antagonist of the TGF-β pathway through multiple mechanisms, primarily by targeting key signaling components for ubiquitin-mediated degradation.
Interaction with Smad7 and Degradation of TβRI
The inhibitory Smad, Smad7, plays a pivotal role in a negative feedback loop of the TGF-β pathway. Smad7 can recruit E3 ubiquitin ligases to the activated TβRI, leading to its degradation. WWP1 is one such E3 ligase that interacts with Smad7.[2][3] This interaction is mediated by the WW domains of WWP1 and the PY motif of Smad7. The WWP1-Smad7 complex targets TβRI for ubiquitination and subsequent proteasomal degradation, which in turn prevents the phosphorylation and activation of Smad2 and Smad3.[2][3]
TGIF-dependent Degradation of Smad2
WWP1 can also directly target the R-Smad, Smad2, for degradation.[2][5] This process is dependent on the transcriptional co-repressor TG-interacting factor (TGIF).[2][5] TGIF acts as an adaptor protein, facilitating the interaction between WWP1 and Smad2, leading to the ubiquitination and degradation of Smad2.[5]
Smad7-mediated Degradation of Smad4
In addition to its role in TβRI degradation, Smad7 can also act as an adaptor to facilitate the WWP1-mediated ubiquitination and degradation of the common mediator Smad, Smad4.[6] By targeting Smad4, WWP1 can effectively dismantle the nuclear-active Smad complex, thereby inhibiting TGF-β-responsive gene transcription.[6]
A Negative Feedback Loop
Interestingly, the expression of WWP1 itself can be induced by TGF-β signaling, establishing a negative feedback loop.[2] This induction ensures a timely termination of the TGF-β signal, thereby tightly regulating the duration and intensity of the cellular response.
Quantitative Data on WWP1's Regulatory Role
The following tables summarize the observed effects of WWP1 on the TGF-β signaling pathway. While precise quantitative data from a single source is limited, the collective evidence from multiple studies demonstrates a consistent negative regulatory role.
Table 1: Effect of WWP1 on Protein Levels of TGF-β Pathway Components
| Target Protein | Experimental System | WWP1 Manipulation | Observed Effect on Protein Level | Reference |
| TβRI | Mammalian cells (e.g., MDCK, 293) | Overexpression | Decreased | [2][3] |
| Smad2 | Mammalian cells (e.g., MDCK) | Overexpression | Decreased (in the presence of TGIF) | [2][7] |
| Smad2 | Mammalian cells (e.g., MDCK) | siRNA-mediated knockdown | Inhibition of TGF-β-dependent degradation | [7] |
| Smad4 | Mammalian cells | Overexpression (with Smad7) | Decreased | [6] |
| Smad7 | Mammalian cells | Overexpression | No significant change | [7] |
Table 2: Effect of WWP1 on TGF-β-Responsive Gene Expression
| Reporter/Target Gene | Experimental System | WWP1 Manipulation | Observed Effect on Gene Expression | Reference |
| (SBE)4-Luc Reporter | Mammalian cells | Overexpression | Inhibition of TGF-β-induced luciferase activity | [3] |
| PAI-1 Promoter | Mammalian cells (e.g., MDCK) | Overexpression | Suppression of TGF-β-induced expression | [2] |
| JunB | Mammalian cells (e.g., MDCK) | Overexpression | Suppression of TGF-β-induced expression | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of WWP1's role in TGF-β signaling are provided below.
Co-Immunoprecipitation (Co-IP) for WWP1-Smad7 Interaction
This protocol is designed to verify the in vivo interaction between WWP1 and Smad7.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with expression vectors for FLAG-tagged WWP1 and HA-tagged Smad7 using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated Smad7 and an anti-FLAG antibody to confirm the immunoprecipitation of WWP1.
-
In Vitro Ubiquitination Assay for TβRI
This assay demonstrates the E3 ligase activity of WWP1 towards TβRI.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b/c)
-
Recombinant ubiquitin (and HA-tagged ubiquitin for detection)
-
Recombinant purified GST-WWP1 (wild-type or catalytically inactive mutant as a negative control)
-
Immunoprecipitated FLAG-TβRI from transfected cells
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-HA antibody to detect the polyubiquitinated forms of TβRI, which will appear as a high-molecular-weight smear. An anti-FLAG antibody can be used to detect total TβRI.
-
Luciferase Reporter Assay for TGF-β Transcriptional Activity
This assay quantifies the effect of WWP1 on TGF-β-induced gene expression.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with a TGF-β-responsive firefly luciferase reporter plasmid (e.g., (SBE)4-Luc), a Renilla luciferase plasmid (for normalization), and an expression vector for WWP1 or an empty vector control.
-
-
TGF-β Stimulation: After 24 hours, starve the cells in serum-free medium for 4-6 hours and then treat with or without a specific concentration of TGF-β1 for 16-24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity by TGF-β in the presence and absence of WWP1.
Visualizations
The following diagrams illustrate the key pathways, workflows, and relationships described in this guide.
Caption: WWP1's role in the TGF-β signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for In Vitro Ubiquitination Assay.
Caption: Logical relationship of WWP1-mediated negative regulation.
Conclusion and Future Perspectives
WWP1 is a multifaceted negative regulator of the TGF-β signaling pathway, exerting its influence through the targeted ubiquitination and degradation of TβRI, Smad2, and Smad4. Its intricate interplay with Smad7 and TGIF underscores the complexity of TGF-β signal transduction. The aberrant expression or activity of WWP1 has been implicated in the pathogenesis of various diseases, including cancer, where it can contribute to the evasion of TGF-β-mediated growth suppression.
Future research should focus on elucidating the precise mechanisms that regulate WWP1 expression and activity in different cellular contexts. Furthermore, the development of small molecule inhibitors that specifically target the catalytic activity of WWP1 or its interaction with key adaptor proteins could represent a promising therapeutic strategy for diseases characterized by attenuated TGF-β signaling. A deeper understanding of WWP1's role will undoubtedly pave the way for novel diagnostic and therapeutic approaches in a range of human diseases.
References
- 1. Label-free quantitative proteomics identifies transforming growth factor β1 (TGF-β1) as an inhibitor of adipogenic transformation in OP9-DL1 cells and primary thymic stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative regulation of transforming growth factor-beta (TGF-beta) signaling by WW domain-containing protein 1 (WWP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of the tumor suppressor Smad4 by WW and HECT domain ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel E3 ubiquitin ligase Tiul1 associates with TGIF to target Smad2 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Oncogenic Functions of WWP1: A Technical Guide for Cancer Research and Drug Development
Executive Summary: WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ubiquitin ligase that has emerged as a significant proto-oncogene in a multitude of human cancers. Located on chromosome 8q21, a region frequently amplified in malignancies, WWP1 is often overexpressed in tumors, correlating with poor patient prognosis.[1][2][3] Its oncogenic activity stems from its ability to ubiquitinate key tumor-suppressive proteins, thereby dysregulating critical cellular signaling pathways. Notably, WWP1 targets the tumor suppressor PTEN for non-degradative ubiquitination, which inhibits PTEN's function and activates the pro-survival PI3K/AKT pathway.[4][5] Furthermore, WWP1 antagonizes the TGF-β tumor suppressor pathway and the Hippo pathway by targeting essential components for degradation.[1][4] This guide provides an in-depth overview of WWP1's oncogenic functions, its role in major signaling cascades, quantitative data on its expression in various cancers, and detailed experimental protocols for its study, positioning WWP1 as a compelling target for novel cancer therapeutics.
WWP1 Overexpression and Clinical Significance in Cancer
WWP1 acts predominantly as an oncogene, with its gene amplification and protein overexpression being common events in many human cancers.[1][4] This increased expression is often associated with enhanced tumor growth, proliferation, migration, and unfavorable clinical outcomes.[1][2][6] The table below summarizes quantitative data regarding WWP1's prevalence in several major cancer types.
| Cancer Type | Gene Amplification / Copy Number Gain | mRNA Upregulation | Protein Overexpression | Clinical Correlation |
| Prostate Cancer | 31% of clinical samples; 44% of xenografts/cell lines[3] | - | 60% of xenografts/cell lines[3] | Low miR-452 (a WWP1 regulator) predicts shorter progression to castration-resistance[7] |
| Breast Cancer | 41% of primary tumors; 51% of cell lines[8][9] | 53-58% of cell lines[8][9] | 43% of tumors show cytoplasmic immunoreactivity, correlating with ER status[10] | Associated with ER+ phenotype[10] |
| Hepatocellular Carcinoma (HCC) | Frequently amplified[2] | 70.4% of primary HCC tissues[2] | 58.3% of primary HCC tissues[2] | High expression correlates with significantly lower overall and progression-free survival[2][11] |
| Osteosarcoma | - | 88% of tissues vs. adjacent non-cancerous tissues[1] | - | Promotes invasion by modulating MMP2 and MMP9[1] |
| Non-Small Cell Lung Cancer (NSCLC) | - | High expression associated with worse prognosis[1] | - | R503W mutation linked to increased proliferation and invasion[1] |
Core Oncogenic Signaling Pathways Modulated by WWP1
WWP1 exerts its oncogenic functions by targeting a plethora of substrates for ubiquitination, leading to their functional alteration or degradation. This activity disrupts several key tumor-suppressive signaling pathways.
Inactivation of the PTEN Tumor Suppressor and PI3K/AKT Pathway Activation
One of the most critical oncogenic functions of WWP1 is the inactivation of the tumor suppressor PTEN.[4] WWP1 is induced by the MYC oncogene and mediates K27-linked polyubiquitination of PTEN.[5] This non-degradative modification prevents PTEN from dimerizing and localizing to the plasma membrane, which is essential for its function.[4][5][12] The resulting inhibition of PTEN's lipid phosphatase activity leads to the accumulation of PIP3 and subsequent hyperactivation of the pro-survival PI3K/AKT signaling cascade, promoting cell proliferation, growth, and survival.[4][6] This mechanism is a key driver in prostate, breast, colorectal, and pancreatic cancers.[1][4][13]
Caption: WWP1-mediated inactivation of the PTEN tumor suppressor.
Antagonism of the TGF-β Tumor Suppressor Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a crucial regulator of cell growth, often acting as a tumor suppressor by inducing cell cycle arrest.[1] WWP1 negatively regulates this pathway by directly targeting key components for ubiquitin-mediated proteasomal degradation.[1][4] It can target the TGF-β type I receptor (TβRI) and the signal transducer Smad2 for degradation, thereby blunting the cell's response to anti-proliferative TGF-β signals.[1][6][14] This mechanism is particularly well-documented in prostate cancer, where WWP1 overexpression contributes to the inactivation of TGF-β signaling.[1][3]
Caption: WWP1-mediated antagonism of the TGF-β signaling pathway.
Dysregulation of the Hippo Pathway
The Hippo signaling pathway is a key tumor suppressor pathway that controls organ size and cell proliferation. The kinase LATS1 (Large tumor suppressor 1) is a central component of this pathway.[6] WWP1 has been identified as an E3 ligase that negatively regulates LATS1 by targeting it for polyubiquitination and subsequent proteasomal degradation.[4][6][15] By degrading LATS1, WWP1 promotes the nuclear translocation and activity of the oncogenic transcriptional co-activators YAP and TAZ, driving cell proliferation, particularly in breast cancer.[1]
Caption: WWP1-mediated degradation of LATS1 in the Hippo pathway.
Promotion of Immune Evasion via PD-L1 Stabilization
Cancer cells can evade the host immune system by expressing immune checkpoint proteins like Programmed death-ligand 1 (PD-L1). Recent evidence indicates that WWP1 plays a role in this process. WWP1 triggers non-degradative, K63-linked polyubiquitination of PD-L1.[16] This modification stabilizes the PD-L1 protein by counteracting its K48-linked ubiquitination, which would normally lead to proteasomal degradation. The stabilized PD-L1 on the cancer cell surface engages with PD-1 on cytotoxic T-cells, suppressing their anti-tumor activity. Pharmacological inhibition of WWP1 has been shown to reduce PD-L1 levels and enhance T-cell infiltration and tumor suppression in vivo.[16]
Caption: WWP1-mediated stabilization of PD-L1 for immune evasion.
Methodologies for Studying WWP1 Function
Investigating the E3 ligase activity of WWP1 and its downstream functional consequences requires a combination of molecular and cellular biology techniques.
Protocol: In Vivo Ubiquitination Assay
This assay is crucial for demonstrating that WWP1 ubiquitinates a specific substrate within a cellular context.
-
1. Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmids: HA-tagged Ubiquitin, FLAG-tagged substrate (e.g., LATS1), Myc-tagged WWP1 (Wild-Type and a catalytically inactive mutant like C890A).[17]
-
Lipofectamine 3000 or similar transfection reagent.
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide).
-
Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).
-
Antibodies for Western blot: anti-HA, anti-FLAG, anti-Myc.
-
-
2. Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding HA-Ubiquitin, FLAG-Substrate, and either Myc-WWP1 (WT or C890A mutant) or an empty vector control.
-
Proteasome Inhibition: 4-6 hours before harvesting, treat cells with 10-20 µM MG132 to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Harvest cells 24-48 hours post-transfection. Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation (IP): Incubate the cell lysate with anti-FLAG antibody-conjugated beads for 2-4 hours or overnight at 4°C with rotation to pull down the substrate protein.
-
Washing: Wash the beads extensively (3-5 times) with lysis buffer to remove non-specific binding proteins.
-
Elution & Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect the high-molecular-weight smear characteristic of polyubiquitination. Probe other blots with anti-FLAG and anti-Myc to confirm the expression and IP of the respective proteins.[17]
-
Protocol: Co-Immunoprecipitation for Protein Interaction
This method is used to verify a direct physical interaction between WWP1 and its putative substrate.
-
1. Materials:
-
Cells endogenously expressing or overexpressing the proteins of interest (e.g., WWP1 and PTEN).
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer).
-
Antibody for IP (e.g., anti-WWP1).
-
Protein A/G agarose beads.
-
Antibodies for Western blot: anti-WWP1 and anti-PTEN.
-
-
2. Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody against one of the proteins (e.g., anti-WWP1) for 1-2 hours. Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Wash the beads 3-5 times with lysis buffer.
-
Western Blot: Elute and analyze the immunoprecipitated complexes by Western blot. A band corresponding to the interacting protein (e.g., PTEN) in the anti-WWP1 IP lane indicates an interaction.
-
Protocol: Cell Invasion (Transwell) Assay
This assay measures the effect of WWP1 on the invasive potential of cancer cells.
-
1. Materials:
-
Cancer cell lines with WWP1 expression modulated (e.g., via shRNA knockdown or overexpression).
-
Transwell inserts with a porous membrane (8 µm pores) coated with Matrigel.
-
24-well plates.
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs, methanol, and crystal violet stain.
-
-
2. Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Matrigel-coated Transwell inserts into wells of a 24-well plate containing medium with 10% FBS.
-
Seeding: Resuspend starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores toward the chemoattractant.
-
Staining and Quantification: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells on the underside of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the stained, invaded cells in several microscopic fields. A decrease in invaded cells upon WWP1 knockdown would indicate its role in promoting invasion.[2][18]
-
Workflow: In Vivo Xenograft Tumor Model
This in vivo model is the gold standard for assessing the effect of a gene on tumorigenesis.
Caption: Experimental workflow for an in vivo xenograft tumor model.
WWP1 as a Therapeutic Target
Given its clear role in driving the growth and survival of cancer cells through multiple mechanisms, WWP1 presents a compelling therapeutic target.
-
Direct Inhibition: The natural compound indole-3-carbinol (I3C), found in cruciferous vegetables, has been identified as a direct inhibitor of WWP1's enzymatic activity.[4] I3C administration can restore PTEN function and suppress MYC-driven tumorigenesis in mouse models.[5] It has also been shown to reduce PD-L1 levels, suggesting it could enhance anti-tumor immunity.[16]
-
Combination Therapies: Targeting WWP1 may sensitize tumors to other therapies. For instance, WWP1 depletion has an additive effect with PI3K/AKT pathway inhibitors in suppressing pancreatic cancer growth.[13] In breast cancer, WWP1 inactivation can enhance the efficacy of PI3K inhibitors while also suppressing their systemic toxicities.[19]
-
Proteasome Inhibitors: The proteasome inhibitor bortezomib has been shown to inhibit the mRNA and protein levels of WWP1 in prostate cancer cells, contributing to its anti-tumor effects.[20]
Conclusion and Future Perspectives
WWP1 is a critical oncogenic E3 ubiquitin ligase that is frequently dysregulated in human cancers. Its ability to inactivate multiple tumor suppressor pathways, including the PTEN, TGF-β, and Hippo pathways, places it at a central node in cancer signaling. The elucidation of its mechanisms of action has provided a strong rationale for the development of targeted therapies. Future research should focus on developing more potent and specific small-molecule inhibitors of WWP1. Furthermore, exploring the full spectrum of WWP1 substrates and its crosstalk with other E3 ligases will undoubtedly uncover new vulnerabilities in cancer cells, paving the way for novel and effective therapeutic strategies.
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. Overexpression of WWP1 Promotes tumorigenesis and predicts unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin E3 ligase WWP1 as an oncogenic factor in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of E3 ubiquitin ligase-1 (WWP1) by microRNA-452 inhibits cancer cell migration and invasion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The amplified WWP1 gene is a potential molecular target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. WWP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells | PLOS One [journals.plos.org]
- 16. ONCOGENIC WWP1 E3 LIGASE STABILIZES PD-L1 THROUGH K63-LINKED POLYUBIQUITINATION: IMPLICATIONS FOR CANCER IMMUNE SURVEILLANCE AND IMMUNOTHERAPY [iris.unito.it]
- 17. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of WWP1-mediated ubiquitination modification affecting proliferation and invasion/migration of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of NSC-87877 in Cell Culture
Important Note for the User: The compound "NSC-217913" specified in the topic corresponds to Tin(IV) chloride, a substance not typically used in cell culture signaling studies. It is highly probable that this was a typographical error and the intended compound was NSC-87877 , a well-documented inhibitor of SHP-1 and SHP-2 phosphatases. These application notes and protocols are therefore based on the properties and use of NSC-87877.
Introduction
NSC-87877 is a potent, cell-permeable, small-molecule inhibitor of the protein tyrosine phosphatases (PTPs) SHP-1 (PTPN6) and SHP-2 (PTPN11).[1][2] It also exhibits inhibitory activity against dual-specificity phosphatase 26 (DUSP26).[2][3] SHP-2 is a non-receptor PTP that plays a crucial role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). It is a key positive regulator of the Ras-MAPK pathway and is also involved in the regulation of the JAK/STAT signaling pathway. Gain-of-function mutations in SHP-2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia.[4]
By binding to the catalytic cleft of SHP-1 and SHP-2, NSC-87877 competitively inhibits their phosphatase activity.[4][5] This inhibition leads to the modulation of downstream signaling events, such as the dephosphorylation of key signaling nodes. For researchers, NSC-87877 serves as a valuable chemical tool to investigate the physiological and pathological roles of SHP-1 and SHP-2 in cell proliferation, differentiation, migration, and survival. Its ability to inhibit EGF-induced Erk1/2 activation and impact cell viability makes it a subject of interest in cancer research.[1][5]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity and cellular effects of NSC-87877.
| Target/Cell Line | Parameter | Value | Notes |
| Enzymatic Assays | |||
| SHP-2 (PTPN11) | IC50 | 0.318 µM | In vitro cell-free assay.[1][2] |
| SHP-1 (PTPN6) | IC50 | 0.355 µM | In vitro cell-free assay.[1][2] |
| PTP1B | IC50 | 1.691 µM | Shows ~5-fold selectivity for SHP-2 over PTP1B.[4] |
| HePTP | IC50 | 7.745 µM | Shows ~24-fold selectivity for SHP-2 over HePTP.[4] |
| DEP1 | IC50 | 65.617 µM | Shows ~206-fold selectivity for SHP-2 over DEP1.[4] |
| CD45 | IC50 | 84.473 µM | Shows ~266-fold selectivity for SHP-2 over CD45.[4] |
| LAR | IC50 | 150.930 µM | Shows ~475-fold selectivity for SHP-2 over LAR.[4] |
| Cell-Based Assays | |||
| HEK293 cells | Erk1/2 Activation | Inhibition at 50 µM | Pre-treated for 3 hours, followed by EGF stimulation.[1] |
| Neuroblastoma (NB) cells | Apoptosis (IC50) | 1.84 - 19.0 µM | Varies by cell line (e.g., IMR32, SK-N-SH, SH-SY5Y).[2][5] |
| Neuroblastoma (NB) cells | p53 Phosphorylation | Increased at 0.25-0.5 µM | 5-day treatment.[2][5] |
| Human Fibroblasts | Collagen (COL1A1) mRNA | Decrease at 10-100 µM | TGFβ-stimulated cells, 24-hour treatment.[3] |
| Human Fibroblasts | p-STAT3 (Y705) | Decrease at 10-100 µM | TGFβ-stimulated cells, 6-hour treatment.[3] |
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathway affected by NSC-87877 and a typical experimental workflow for its use.
Experimental Protocols
Preparation of NSC-87877 Stock Solution
Materials:
-
NSC-87877 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
NSC-87877 is soluble in DMSO and water. For cell culture use, DMSO is recommended as the solvent.
-
To prepare a 10 mM stock solution, dissolve 5.03 mg of NSC-87877 (MW: 503.42 g/mol for the disodium salt) in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
General Protocol for Treating Cells with NSC-87877
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
NSC-87877 stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare fresh dilutions of NSC-87877 in complete culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing NSC-87877 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 3, 6, or 24 hours), depending on the experimental endpoint. For acute signaling events, shorter incubation times are common.[1]
-
After incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting or a cell viability assay.
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to assess the effect of NSC-87877 on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).
Materials:
-
Treated and control cell pellets
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit or Mouse anti-total-STAT3
-
Mouse anti-β-Actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
A. Cell Lysis and Protein Quantification
-
After treatment with NSC-87877, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
B. Sample Preparation and SDS-PAGE
-
Based on the protein concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
C. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with TBST and confirm successful transfer by Ponceau S staining.
-
Destain with TBST and block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705), diluted in blocking buffer, overnight at 4°C.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
D. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.
-
Immediately capture the chemiluminescent signal using an imaging system.
-
To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps C4-D2. Alternatively, run parallel gels.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal, and then normalize this ratio to the loading control (e.g., β-Actin) to determine the relative change in STAT3 phosphorylation between control and NSC-87877 treated samples.
References
- 1. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth | EMBO Molecular Medicine [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC-217913 In Vivo Studies
A comprehensive search for publicly available data on NSC-217913 has yielded no specific information regarding its in vivo dosage, experimental protocols, or signaling pathways. The identifier "this compound" does not correspond to a compound with accessible research data in the public domain, including scientific literature and chemical databases. It is possible that this is an internal compound identifier not yet disclosed publicly, or that the identifier is incorrect.
Therefore, the following sections provide a general framework and best-practice guidelines for establishing in vivo study protocols for a novel investigational compound. These guidelines are based on standard practices in preclinical cancer research and should be adapted based on the specific characteristics of the compound once they are known.
I. General Workflow for In Vivo Evaluation of a Novel Compound
The following diagram outlines a typical workflow for the in vivo assessment of a new chemical entity (NCE) in cancer models. This process begins with essential in vitro characterization and progresses to comprehensive in vivo efficacy and safety studies.
Application Notes and Protocols for NSC-217913
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-217913 is a small molecule inhibitor of the E3 ubiquitin ligase WWP1 (WW domain-containing E3 ubiquitin protein ligase 1), identified from the National Cancer Institute (NCI) Diversity Set VI.[1][2] It serves as a valuable research tool for studying the role of WWP1 in various cellular processes, particularly in cancer biology. WWP1 is a HECT-type E3 ligase that plays a crucial role in protein degradation by tagging substrate proteins with ubiquitin.[1][3] Dysregulation of WWP1 has been implicated in the progression of several cancers through its targeting of tumor suppressor proteins such as PTEN, Smad2, and Smad4 for proteasomal degradation.[3][4][5] Inhibition of WWP1 by this compound can, therefore, restore the function of these tumor suppressors, making it a compound of interest in cancer research and drug development.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mM | Room Temperature | Soluble. Used as a stock solution for in vitro assays.[6] | Dudey A P, et al. (2024) |
| Aqueous Buffer (e.g., PBS) | Low (µM range) with ≤1% DMSO | Room Temperature | Soluble for biological assays. High concentrations may lead to precipitation. | Dudey A P, et al. (2024) |
Note: It is recommended to prepare fresh dilutions from a DMSO stock solution for aqueous-based experiments.
Experimental Protocols
Preparation of this compound
The synthesis of this compound involves a multi-step process, adapted from the procedures described by Dudey et al. (2024). The general scheme involves the formation of a key intermediate followed by S-alkylation to yield the final product.
Materials:
-
Starting materials for 2,3-diamino-5,6-dichloropyrazine
-
Ethylene glycol
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate alkyl bromide for S-alkylation
-
Sodium hydroxide (for hydrolysis, if preparing the carboxylate variant)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Synthesis of the Imidazo[4,5-b]pyrazine core:
-
The synthesis starts with the preparation of 2,3-diamino-5,6-dichloropyrazine.
-
This intermediate is then reacted with ethylene glycol at 175°C for 18 hours.
-
The resulting product is treated with phosphorus pentachloride (7.0 equivalents) in phosphorus oxychloride at temperatures ranging from 90°C to 200°C for 18 hours to yield the chlorinated imidazo[4,5-b]pyrazine core.
-
-
S-alkylation to form this compound:
-
The chlorinated intermediate is then subjected to S-alkylation using an appropriate alkyl bromide. The specific alkyl bromide will determine the final ester group of this compound.
-
The reaction conditions for S-alkylation should be optimized to achieve a good yield (reported yields range from 24-76%).
-
-
Purification:
-
The final product, this compound, is purified using standard techniques such as column chromatography to achieve high purity.
-
For the hydrolyzed variant (carboxylate), this compound can be treated with sodium hydroxide under simple alkaline hydrolysis conditions at room temperature.[7]
Signaling Pathway
This compound inhibits the E3 ubiquitin ligase activity of WWP1. This intervention prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins. The diagram below illustrates the signaling pathway affected by this compound.
Caption: WWP1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the effect of this compound on a cellular system.
Caption: General workflow for studying the effects of this compound.
References
- 1. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for WWP1 Inhibition Studies
Introduction
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ubiquitin ligase that plays a critical role in regulating numerous cellular processes by targeting specific substrate proteins for ubiquitination.[1][2][3] As a key enzyme, WWP1 determines substrate specificity in the ubiquitination cascade.[3] Dysregulation of WWP1 has been implicated in the pathogenesis of various human diseases, most notably in cancer, where it often functions as an oncoprotein by promoting tumor growth, proliferation, and migration while inhibiting apoptosis.[2][4][5]
WWP1 is frequently overexpressed or amplified in a variety of cancers, including breast, prostate, and liver cancer.[2][5] It exerts its oncogenic functions by ubiquitinating and subsequently mediating the degradation or functional alteration of key tumor suppressor proteins and signaling molecules. Notable substrates of WWP1 include PTEN, the TGF-β receptor, Smad2, KLF5, and LATS1.[2][6][7] By targeting these proteins, WWP1 influences critical signaling pathways such as the PI3K/AKT, TGF-β, and Hippo pathways.[1][2][4]
The crucial role of WWP1 in cancer biology has made it an attractive therapeutic target. Inhibition of WWP1's E3 ligase activity presents a promising strategy to restore the function of tumor suppressors like PTEN, thereby impeding cancer progression.[8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to identify and characterize inhibitors of WWP1.
Key Signaling Pathways Involving WWP1
WWP1 is a central node in several signaling pathways crucial for cell growth and proliferation. One of the most well-characterized pathways involves its negative regulation of the tumor suppressor PTEN, which in turn controls the PI3K/AKT signaling cascade.
Data Presentation: WWP1 Substrates & Inhibitors
A crucial aspect of studying WWP1 is understanding its protein substrates and the effectiveness of known inhibitors. The following tables summarize key data from the literature.
Table 1: Selected Protein Substrates of WWP1 and Associated Pathways
| Substrate | PY Motif | Type of Ubiquitination | Downstream Pathway | Cellular Outcome of Degradation/Inhibition | References |
|---|---|---|---|---|---|
| PTEN | No | K27-linked polyubiquitination | PI3K/AKT | Promotes cell proliferation and survival | [9][10] |
| TβRI | No | Polyubiquitination | TGF-β | Inhibits TGF-β signaling, promotes proliferation | [2][3] |
| Smad2 | Yes | Polyubiquitination | TGF-β | Inhibits TGF-β signaling | [1][3] |
| LATS1 | Yes | Polyubiquitination | Hippo | Promotes cell proliferation | [4] |
| KLF5 | Yes | K48-linked polyubiquitination | Proliferation/Survival | Context-dependent tumor suppression | [1][3] |
| p63 | Yes | K63-linked polyubiquitination | Apoptosis/Cell Cycle | Regulates proliferation and survival | [3] |
| ErbB4 | Yes | Polyubiquitination | EGF Signaling | Promotes cell proliferation and survival |[2][3] |
Table 2: Known Inhibitors of WWP1 E3 Ligase Activity
| Inhibitor | Type | Reported IC₅₀ (WWP1) | Assay Type | References |
|---|---|---|---|---|
| Indole-3-carbinol (I3C) | Natural Compound | Not specified, direct inhibitor | In vitro ubiquitination | [9][11] |
| Heclin | Small Molecule | 6.9 µM | Not specified | [11] |
| NSC-217913 | Small Molecule | 158.3 µM | ELISA autoubiquitination | [12][13] |
| WWP1/2-IN-1 (Cmpd 11) | Small Molecule | 32.7 µM | ELISA autoubiquitination |[11][12] |
Experimental Protocols
A tiered approach is recommended for identifying and validating WWP1 inhibitors, starting with high-throughput biochemical assays, followed by confirmation in cell-based models, and finally, evaluation in vivo.
Biochemical Assays (In Vitro)
These assays directly measure the enzymatic activity of WWP1 and are ideal for primary screening of compound libraries.
Protocol 1.1: In Vitro Auto-ubiquitination Assay
Principle: This assay measures the ability of WWP1 to ubiquitinate itself, a characteristic of many HECT E3 ligases.[1] Inhibition of this process by a compound indicates direct targeting of WWP1's catalytic activity. The reaction is typically analyzed by Western blot.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)[3]
-
Recombinant human WWP1 (full-length or catalytic domain)
-
Human Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
SDS-PAGE loading buffer
-
Anti-WWP1 or anti-Ubiquitin antibody
Procedure:
-
Prepare a master mix on ice containing reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and Ubiquitin (e.g., 10 µM).
-
Aliquot the master mix into reaction tubes.
-
Add the test compound or DMSO (vehicle control) to each tube to the desired final concentration (e.g., 10 µM for primary screen). Incubate for 10-15 minutes at room temperature.
-
Add recombinant WWP1 (e.g., 100-200 nM) to each tube.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-WWP1 or anti-ubiquitin antibody.
-
Data Analysis: Look for a high-molecular-weight smear or distinct bands above the unmodified WWP1 band in the control lane. A reduction in this signal in the presence of a test compound indicates inhibition.
Cell-Based Assays (In Situ)
These assays are critical for confirming that an inhibitor is active in a complex cellular environment, can penetrate the cell membrane, and elicits the desired downstream biological effects.
Protocol 2.1: Co-Immunoprecipitation (Co-IP) to Assess WWP1-Substrate Interaction
Principle: Co-IP is used to determine if an inhibitor disrupts the physical interaction between WWP1 and a key substrate, such as PTEN, in cells.[14][15]
Materials:
-
Cancer cell line expressing endogenous WWP1 and PTEN (e.g., prostate or breast cancer lines)[5]
-
WWP1 inhibitor and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-WWP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-PTEN and Anti-WWP1 antibodies for Western blotting
Procedure:
-
Culture cells to 70-80% confluency. Treat with the WWP1 inhibitor or DMSO for a predetermined time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation. Set aside a small aliquot as the "input" control.
-
Pre-clear the remaining lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-WWP1 antibody overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the input and eluted samples by Western blot. Probe one membrane with anti-PTEN antibody and another with anti-WWP1 antibody.
-
Data Analysis: A decrease in the amount of PTEN co-precipitated with WWP1 in inhibitor-treated cells compared to the control indicates that the inhibitor disrupts their interaction.
Protocol 2.2: Western Blot for Downstream Pathway Analysis
Principle: WWP1 inhibition is expected to stabilize its substrates (e.g., PTEN) and reduce signaling in downstream pro-survival pathways (e.g., PI3K/AKT).[8] This can be measured by changes in protein levels.
Materials:
-
Cells and inhibitor as above.
-
Lysis buffer, protein quantification assay (e.g., BCA).
-
Primary antibodies: anti-PTEN, anti-phospho-AKT (Ser473), anti-total-AKT, anti-WWP1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies and chemiluminescence substrate.
Procedure:
-
Treat cells with increasing concentrations of the WWP1 inhibitor for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Resolve equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize protein of interest signals to the loading control. Successful inhibition should result in a dose-dependent increase in PTEN levels and a decrease in the ratio of phospho-AKT to total-AKT.[16]
In Vivo Efficacy Studies
Protocol 3.1: Tumor Xenograft Model
Principle: To evaluate the therapeutic potential of a WWP1 inhibitor in a living organism, a tumor xenograft model is commonly used. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the inhibitor.[8][17]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Human cancer cell line known to be sensitive to WWP1 inhibition in vitro.
-
WWP1 inhibitor formulated for in vivo delivery (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure (High-Level Overview):
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the inhibitor or vehicle according to a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot or immunohistochemistry for PTEN and p-AKT).
-
Data Analysis: Compare the tumor growth curves between the vehicle and inhibitor-treated groups. A statistically significant reduction in tumor growth in the treated groups indicates in vivo efficacy.
References
- 1. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 2. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 3. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of WWP1 Promotes tumorigenesis and predicts unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medlineplus.gov [medlineplus.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 16. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the PI3K/AKT Pathway Using NSC-217913
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. NSC-217913 is a small molecule inhibitor of the E3 ubiquitin ligase WWP1 (WW domain-containing E3 ubiquitin protein ligase 1). Emerging evidence has identified WWP1 as a key regulator of the PI3K/AKT pathway through its interaction with the tumor suppressor PTEN (Phosphatase and Tensin Homolog). These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the intricate workings of the PI3K/AKT pathway.
Mechanism of Action: this compound and the PI3K/AKT Pathway
This compound inhibits the enzymatic activity of WWP1, a HECT-type E3 ubiquitin ligase. WWP1 negatively regulates the function of the tumor suppressor PTEN. PTEN is a phosphatase that counteracts the activity of PI3K by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action by PTEN is crucial for turning off the PI3K/AKT signaling cascade.
WWP1 mediates the K27-linked polyubiquitination of PTEN. This non-degradative ubiquitination inhibits PTEN's dimerization and its recruitment to the plasma membrane, thereby suppressing its tumor-suppressive function. By inhibiting WWP1, this compound is expected to prevent the ubiquitination of PTEN, leading to its activation. Activated PTEN can then effectively antagonize PI3K signaling, resulting in decreased levels of phosphorylated AKT (p-AKT) and subsequent downstream effects on cell proliferation and survival.
Therefore, this compound provides a valuable tool for researchers to probe the PI3K/AKT pathway by modulating the activity of a key upstream regulator of PTEN.
Data Presentation
The following tables summarize key quantitative data related to this compound and the expected outcomes of WWP1 inhibition on the PI3K/AKT pathway based on available literature.
Table 1: In Vitro Activity of this compound
| Target | IC50 Value (µM) | Assay Type | Reference |
| WWP1 | 158.3 | In vitro autoubiquitination assay | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of WWP1's in vitro autoubiquitination activity.
Table 2: Expected Cellular Effects of WWP1 Inhibition on the PI3K/AKT Pathway
| Cell Line | Method of WWP1 Inhibition | Effect on p-AKT Levels | Effect on Cell Proliferation | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | shRNA-mediated knockdown | Decreased | Significantly reduced | [2] |
| Breast Cancer Cells | shRNA-mediated knockdown / Indole-3-carbinol | Decreased | Suppressed | [3] |
| Colorectal Cancer Cells | si-WWP1 | Decreased | Inhibited tumor growth in vivo |
Note: This table provides expected outcomes based on studies using WWP1 knockdown or other inhibitors, as specific cellular data for this compound is not yet widely published.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on the PI3K/AKT pathway.
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308), which is indicative of its activation state.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7, or a cell line with known PI3K/AKT pathway activation)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 200 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value for cell viability.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth:
-
Monitor the mice regularly for tumor formation.
-
-
Animal Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring:
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot or fixing in formalin for immunohistochemistry to assess p-AKT levels).
-
Conclusion
This compound, as a WWP1 inhibitor, presents a promising research tool for dissecting the regulatory mechanisms of the PI3K/AKT pathway. By preventing the inactivation of the tumor suppressor PTEN, this compound allows for a targeted approach to study the downstream consequences of enhanced PTEN activity and subsequent PI3K/AKT pathway inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex role of this critical signaling cascade in health and disease. As more research is conducted with this compound, a clearer picture of its cellular and in vivo effects will undoubtedly emerge, further solidifying its utility in the field of cancer biology and drug discovery.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models [jci.org]
Application Notes and Protocols for SHP2 Inhibition in Cardiac Hypertrophy Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, there are no direct studies available on the application of NSC-217913 in cardiac hypertrophy research. The following application notes are based on the established role of the target protein, SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), in cardiac hypertrophy and utilize data from studies involving the well-characterized SHP2 inhibitor, PHPS1. These notes serve as a guide for investigating the therapeutic potential of SHP2 inhibitors, such as this compound, in this context.
Introduction to SHP2 in Cardiac Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to increased workload, but sustained hypertrophy can lead to heart failure. The protein tyrosine phosphatase SHP2 is a critical signaling molecule that has been implicated in the pathogenesis of cardiac hypertrophy.[1] Mutations in SHP2 are associated with congenital heart diseases, and studies have shown that dysregulation of SHP2 signaling can drive cardiomyocyte hypertrophy.[1] Both gain-of-function and loss-of-function mutations in SHP2 have been linked to hypertrophic cardiomyopathy, highlighting its complex role. Inhibition of SHP2's catalytic activity has emerged as a potential therapeutic strategy to ameliorate cardiac hypertrophy.[2] Small molecule inhibitors of SHP2, such as PHPS1, have been shown to prevent experimentally induced cardiac hypertrophy in both in vitro and in vivo models.[1][2]
Mechanism of Action: SHP2 Signaling in Cardiomyocytes
SHP2 is a non-receptor protein tyrosine phosphatase that participates in multiple signaling pathways downstream of growth factors and cytokines. In cardiomyocytes, SHP2 is involved in the regulation of key pro-hypertrophic pathways, including the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades. Pathological stimuli can lead to aberrant SHP2 activity, contributing to the development of cardiac hypertrophy. Inhibition of SHP2 is expected to attenuate these downstream signals, thereby preventing or reversing the hypertrophic phenotype.
Quantitative Data Presentation
The following tables summarize the quantitative effects of the SHP2 inhibitor PHPS1 on markers of cardiac hypertrophy from published studies.
Table 1: In Vitro Efficacy of PHPS1 on Cardiomyocyte Hypertrophy
| Cell Model | Hypertrophic Stimulus | Inhibitor & Concentration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Neonatal Rat Cardiomyocytes (NRCMs) | Adenoviral expression of Q510E-Shp2 | PHPS1, 10 µM | Cell Surface Area | Prevention of hypertrophy induced by mutant SHP2 | [2] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Adenoviral expression of Q510E-Shp2 | PHPS1, 10 µM | Protein Synthesis Rate | Prevention of increased protein synthesis |[2] |
Table 2: In Vivo Efficacy of PHPS1 on Cardiac Hypertrophy
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Transgenic mice with cardiomyocyte-specific expression of Q510E-Shp2 | PHPS1, 3 mg/kg i.p., 3 times a week for 6 weeks | Left Ventricular Posterior Wall Thickness | Normalization of wall thickness | [2] |
| Transgenic mice with cardiomyocyte-specific expression of Q510E-Shp2 | PHPS1, 3 mg/kg i.p., 3 times a week for 6 weeks | Contractile Function | Significant improvement in function |[2] |
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
This protocol describes a general method for inducing hypertrophy in neonatal rat ventricular myocytes (NRVMs) and assessing the inhibitory effect of a SHP2 inhibitor.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free maintenance medium
-
Hypertrophic agonist (e.g., Phenylephrine (PE), Angiotensin II (Ang II), or Endothelin-1 (ET-1))
-
SHP2 inhibitor (e.g., this compound, PHPS1) dissolved in a suitable solvent (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a sarcomeric protein (e.g., anti-α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microplate reader for protein quantification (e.g., BCA assay)
Protocol:
-
Cell Culture: Isolate and culture NRVMs from 1-2 day old Sprague-Dawley rat pups according to standard protocols. Plate the cells on collagen-coated plates or coverslips.
-
Serum Starvation: After 24-48 hours, replace the plating medium with serum-free maintenance medium for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with the SHP2 inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add the hypertrophic agonist (e.g., 100 µM PE) to the medium and incubate for 24-48 hours. Maintain control wells with vehicle and/or inhibitor alone.
-
-
Analysis of Cell Size:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with anti-α-actinin primary antibody, followed by a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
-
-
Analysis of Protein Synthesis:
-
Lyse the cells from parallel wells.
-
Determine the total protein concentration using a BCA assay.
-
Normalize the protein content to the cell number or DNA content.
-
In Vivo Model of Cardiac Hypertrophy
This protocol provides a general outline for inducing cardiac hypertrophy in mice and evaluating the efficacy of a SHP2 inhibitor.
Materials:
-
C57BL/6 mice (or a relevant transgenic model)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for transverse aortic constriction (TAC) or osmotic minipumps for agonist infusion (e.g., Angiotensin II)
-
SHP2 inhibitor (e.g., this compound, PHPS1) formulated for in vivo administration (e.g., in saline with 0.5% DMSO)
-
Echocardiography system
-
Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)
Protocol:
-
Induction of Hypertrophy:
-
Transverse Aortic Constriction (TAC): Surgically constrict the transverse aorta to induce pressure overload.
-
Agonist Infusion: Implant osmotic minipumps for continuous infusion of a hypertrophic agonist like Angiotensin II.
-
-
Drug Administration:
-
Administer the SHP2 inhibitor or vehicle to the mice via a suitable route (e.g., intraperitoneal injection (i.p.), oral gavage). The dosing regimen will depend on the pharmacokinetic properties of the compound (e.g., 3 mg/kg i.p., 3 times a week).
-
Treatment can be prophylactic (starting before or at the time of induction) or therapeutic (starting after hypertrophy is established).
-
-
Monitoring:
-
Perform serial echocardiography (e.g., at baseline, 2, 4, and 6 weeks) to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
-
Terminal Analysis:
-
At the end of the study, euthanize the mice and harvest the hearts.
-
Measure heart weight to body weight ratio (HW/BW).
-
Fix the hearts in formalin for histological analysis (H&E for cell size, Masson's trichrome for fibrosis).
-
Freeze a portion of the ventricle in liquid nitrogen for molecular analysis (qRT-PCR for hypertrophic markers, Western blot for signaling proteins).
-
Conclusion and Future Directions
The inhibition of SHP2 represents a promising therapeutic strategy for the treatment of pathological cardiac hypertrophy. The available data, primarily from studies with the inhibitor PHPS1, demonstrates that targeting SHP2 can effectively prevent the development of hypertrophy in preclinical models. Future research should focus on validating these findings with other potent and specific SHP2 inhibitors, such as this compound, to fully elucidate their therapeutic potential. Further studies are also warranted to explore the long-term efficacy and safety of SHP2 inhibition in more complex models of heart failure.
References
Application Notes and Protocols for Investigating Cancer Cell Proliferation: NSC-217913
Topic: NSC-217913 for Investigating Cancer Cell Proliferation
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Following a comprehensive search of available scientific literature and databases, no specific information was found for the compound designated as This compound in the context of cancer cell proliferation or any other biological activity. The National Service Center (NSC) assigns these numbers to a vast array of chemical compounds, and it is possible that this particular compound has not been the subject of published research, or it may be referenced under a different identifier.
The following application notes and protocols are therefore provided as a generalized framework for investigating a novel small molecule inhibitor of cancer cell proliferation, using methodologies and approaches commonly employed in the field. Should information on this compound become available, these protocols can be adapted accordingly.
I. Introduction: A General Approach to Characterizing Novel Anti-Proliferative Compounds
The discovery and characterization of novel small molecule inhibitors are crucial for the development of new cancer therapeutics. The primary goal of this initial investigation is to determine the anti-proliferative effects of a test compound, such as this compound, on various cancer cell lines. This involves assessing its potency (e.g., IC50), its effects on cell cycle progression and apoptosis, and elucidating the underlying molecular mechanisms of action. This document outlines standard experimental protocols to achieve these objectives.
II. Quantitative Data Summary: A Template for Reporting
Clear and concise data presentation is essential for the comparison of experimental results. The following table templates should be used to summarize quantitative data obtained from the described protocols.
Table 1: In Vitro Anti-Proliferative Activity of a Test Compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT116 | Colorectal Carcinoma | ||
| PC-3 | Prostate Adenocarcinoma |
Table 2: Cell Cycle Analysis of [Cancer Cell Line] Treated with a Test Compound for 48h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (e.g., 0.1% DMSO) | ||||
| Test Compound (IC50 concentration) | ||||
| Test Compound (2x IC50 concentration) |
Table 3: Apoptosis Induction in [Cancer Cell Line] Treated with a Test Compound for 48h
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (e.g., 0.1% DMSO) | ||
| Test Compound (IC50 concentration) | ||
| Test Compound (2x IC50 concentration) |
III. Experimental Protocols
A. Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
B. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
C. Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
IV. Visualization of Concepts and Workflows
A. General Experimental Workflow
The following diagram illustrates a typical workflow for the initial investigation of a novel anti-cancer compound.
Techniques for Measuring WWP1 Ubiquitin Ligase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of the E3 ubiquitin ligase activity of WW domain-containing E3 ubiquitin-protein ligase 1 (WWP1). WWP1 is a HECT-type E3 ligase implicated in various signaling pathways and diseases, including cancer, making it a critical target for therapeutic development.[1][2] The following sections offer a comprehensive guide to performing in vitro and high-throughput assays to characterize WWP1 activity and to screen for potential inhibitors.
Introduction to WWP1 and its Measurement
WWP1 plays a crucial role in cellular regulation by catalyzing the attachment of ubiquitin to substrate proteins, thereby influencing their stability, localization, and function.[1][3] Dysregulation of WWP1 activity is associated with numerous pathologies, driving the need for robust and reliable methods to measure its enzymatic function.[2][4] The assays described herein are designed to enable detailed biochemical characterization of WWP1 and to facilitate the discovery of novel modulators.
Key Signaling Pathways Involving WWP1
WWP1 is a key regulator in several critical signaling pathways. Understanding these pathways is essential for contextualizing the functional consequences of modulating WWP1 activity.
References
- 1. WWP1 E3 ligase at the crossroads of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 3. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 4. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Stable Cell Lines with WWP1 Knockdown
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Overexpression of WWP1 Promotes tumorigenesis and predicts unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 14. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. addgene.org [addgene.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. origene.com [origene.com]
- 19. tools.mirusbio.com [tools.mirusbio.com]
- 20. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 21. origene.com [origene.com]
- 22. benchchem.com [benchchem.com]
- 23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. ptglab.com [ptglab.com]
- 25. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. scispace.com [scispace.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available for NSC-217913 in Prostate Cancer Models
Despite a comprehensive search for the compound NSC-217913, no publicly available scientific literature, preclinical data, or experimental protocols were found regarding its use in the treatment of prostate cancer models.
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) maintains a vast repository of chemical compounds, and it is likely that this compound is an identifier for a substance within this collection. However, without published research, details regarding its chemical structure, mechanism of action, and any potential therapeutic effects on prostate cancer remain unknown.
Efforts to find alternative names or associated research for this compound were also unsuccessful. The lack of available data prevents the creation of the requested detailed Application Notes and Protocols, including data summaries, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to directly consult the NCI DTP database or contact the NCI for any available information. At present, there is no scientific basis to provide the detailed documentation requested for this compound in the context of prostate cancer research.
using NSC-217913 in combination with other drugs
Following a comprehensive search of available resources, no information has been found regarding the compound designated NSC-217913. As a result, the requested Application Notes and Protocols for its use in combination with other drugs cannot be generated.
Initial and subsequent searches for "this compound" and potential alternative names have failed to yield any relevant scientific literature, experimental data, or even a basic identification of the compound. The identifier does not appear to correspond to a known substance in publicly accessible databases.
Without foundational knowledge of this compound, including its mechanism of action, biological targets, and any pre-existing research, it is impossible to fulfill the core requirements of this request. This includes:
-
Data Presentation: No quantitative data exists to be summarized.
-
Experimental Protocols: Methodologies for key experiments cannot be detailed as no experiments have been identified.
-
Visualization: Signaling pathways and experimental workflows cannot be diagrammed without an understanding of the compound's function.
It is possible that "this compound" is an internal development code, a typographical error, or an outdated designation that is no longer in use.
To proceed, it is essential to verify the compound identifier . If a corrected or alternative name can be provided, a new search can be initiated to gather the necessary information to fulfill this request.
Application Notes and Protocols for Immunoprecipitation of WWP1
Introduction
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a key regulator in a multitude of cellular processes, including protein degradation, signal transduction, and transcriptional regulation.[1][2][3][4] As an E3 ubiquitin ligase, WWP1 is responsible for attaching ubiquitin to substrate proteins, thereby targeting them for proteasomal degradation or altering their function.[3][5][6] Its involvement in various signaling pathways, such as TGF-β, Hedgehog, and those regulating tumor suppressors like PTEN and LATS1, makes it a protein of significant interest in both basic research and drug development.[4][6][7][8][9] This document provides a detailed protocol for the successful immunoprecipitation of WWP1, enabling researchers to study its expression, interactions, and post-translational modifications.
Key Signaling Pathway Involving WWP1
WWP1 functions as a crucial E3 ubiquitin ligase, targeting various substrates for ubiquitination and subsequent degradation. This activity modulates multiple signaling pathways critical for cellular homeostasis. For instance, WWP1 can negatively regulate the TGF-β signaling pathway by targeting the TGF-β type I receptor (TβRI) and Smad proteins for degradation.[4] It also plays a role in cancer progression by ubiquitinating and degrading tumor suppressor proteins like LATS1.[7] The following diagram illustrates a simplified signaling pathway involving WWP1.
References
- 1. WWP1 Polyclonal Antibody (A302-950A) [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 4. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anti-WWP1 Antibody [ABIN7120866] - Human, Mouse, Rat, WB, ELISA, IP [antibodies-online.com]
- 6. WW Domain Containing E3 Ubiquitin Protein Ligase 1 (WWP1) Negatively Regulates TLR4-Mediated TNF-α and IL-6 Production by Proteasomal Degradation of TNF Receptor Associated Factor 6 (TRAF6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ubiquitin ligase Wwp1 regulates ciliary dynamics of the Hedgehog receptor Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of WWP1 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ubiquitin ligase that plays a pivotal role in regulating a multitude of cellular processes, including signal transduction, protein trafficking and degradation, and transcription.[1][2] Dysregulation of WWP1 has been implicated in the pathogenesis of various diseases, most notably cancer, where it can function as both an oncoprotein and, in some contexts, a tumor suppressor.[3] WWP1 exerts its influence by targeting a wide array of substrate proteins for ubiquitination, which can lead to their proteasomal degradation or modulation of their activity.[1][4] Understanding the downstream targets of WWP1 and the signaling pathways it modulates is crucial for elucidating its biological functions and for the development of novel therapeutic strategies.
This document provides a comprehensive guide for the Western blot analysis of key downstream targets of WWP1. It includes a summary of quantitative data on the effects of WWP1 on its substrates, detailed experimental protocols for Western blotting of these targets, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of WWP1 on Downstream Targets
The following table summarizes the known effects of WWP1 on the protein expression levels of its key downstream targets, as determined by Western blot analysis in various studies.
| Target Protein | Cellular Context | WWP1 Manipulation | Effect on Target Protein Level | Reference(s) |
| KLF5 | PC-3 and MCF7 cells | siRNA-mediated knockdown | Significant Increase | [5] |
| LATS1 | MCF10A mammary cells | Lentiviral overexpression | Degradation | [6] |
| PTEN | MCF7 cells | shRNA-mediated knockdown | No significant change in protein level | [7] |
| Smad2 | Various cell lines | Overexpression | Degradation | [1][8] |
| p63 (TAp63α and ΔNp63α) | HCT116, MCF10A, 184B5 cells | Overexpression/Knockdown | Degradation | [9] |
| ErbB4/HER4 | MCF7 and T47D cells | Overexpression/siRNA knockdown | Degradation | [10] |
| RUNX2 | Osteoblasts | Overexpression | Degradation | [11] |
| TRAF6 | HEK293T cells | Overexpression | Degradation | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions of WWP1 and its downstream targets, as well as the experimental process for their analysis, the following diagrams have been generated using the DOT language.
WWP1-Regulated Signaling Pathways
Caption: WWP1's role in key signaling pathways.
Western Blot Experimental Workflow
Caption: A typical Western blot workflow.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of key WWP1 downstream targets. A general protocol is provided first, followed by specific recommendations for each target.
General Western Blot Protocol
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency. For experiments involving WWP1 manipulation, transfect or transduce cells with appropriate vectors (e.g., WWP1 overexpression plasmid, shRNA, or siRNA against WWP1).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Target-Specific Antibody Recommendations
| Target Protein | Recommended Primary Antibody Dilution | Supplier (Example) |
| KLF5 | 1:1000 | Abcam (ab137676) |
| LATS1 | 1:1000 | Cell Signaling Technology (#3477) |
| PTEN | 1:1000 | Cell Signaling Technology (#9559) |
| Smad2 | 1:1000 | Cell Signaling Technology (#5339) |
| p63 | 1:1000 | Cell Signaling Technology (#13109) |
| ErbB4/HER4 | 1:1000 | Cell Signaling Technology (#4795) |
| RUNX2 | 1:1000 | Cell Signaling Technology (#12556) |
| TRAF6 | 1:1000 | Cell Signaling Technology (#8028) |
| GAPDH | 1:5000 | Cell Signaling Technology (#5174) |
| β-actin | 1:5000 | Cell Signaling Technology (#4970) |
Note: Optimal antibody concentrations and incubation times may vary and should be determined empirically for each experimental setup.
Conclusion
The analysis of WWP1's downstream targets via Western blotting is a fundamental technique for researchers and drug developers investigating the roles of this multifaceted E3 ligase in health and disease. The protocols and data presented herein provide a solid foundation for designing and executing experiments to probe the intricate signaling networks regulated by WWP1. By carefully quantifying the changes in substrate protein levels, researchers can gain valuable insights into the functional consequences of WWP1 activity and its potential as a therapeutic target.
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 3. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WW Domain Containing E3 Ubiquitin Protein Ligase 1 (WWP1) Negatively Regulates TLR4-Mediated TNF-α and IL-6 Production by Proteasomal Degradation of TNF Receptor Associated Factor 6 (TRAF6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. CHIP promotes Runx2 degradation and negatively regulates osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origin of diverse phosphorylation patterns in the ERBB system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-Dependent Degradation of Smad2 Is Increased in the Glomeruli of Rats with Anti-Thymocyte Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WW domain-containing E3 ubiquitin protein ligase 1 targets p63 transcription factor for ubiquitin-mediated proteasomal degradation and regulates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NSC-217913
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NSC-217913.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound has been identified as a small molecule inhibitor of the HECT E3 ubiquitin ligases WWP1 and WWP2.[1][2] It was discovered through screening of the NCI Diversity Set VI compound library.[3]
Q2: What is the reported potency of this compound?
The inhibitory potency of this compound has been determined against WWP1. The reported IC50 value for the re-synthesized compound is 158.3 µM.[1][2] Initial screening of the sample from the NCI library showed a higher potency, which was attributed to potential impurities.[4]
Q3: What is the mechanism of action of this compound?
This compound is believed to act as an inhibitor of the catalytic activity of WWP1 and WWP2.[1] Molecular docking studies suggest that its imidazo[4,5-b]pyrazine scaffold may engage in π-stacking interactions within the enzyme's active site.[1]
Q4: Has the selectivity of this compound been characterized?
Limited selectivity data is available. A counter-screen has shown that this compound does not inhibit the upstream ubiquitin-activating enzyme (E1) Uba1 or the ubiquitin-conjugating enzyme (E2) UbcH7, suggesting it does not act as a general inhibitor of the ubiquitination cascade.[5] However, comprehensive profiling against a broad panel of kinases or other enzyme families has not been reported in the available literature.
Q5: What are the potential off-target effects of this compound?
While specific off-target screening data for this compound is not yet available, its chemical scaffold, imidazo[4,5-b]pyrazine, is a component of other biologically active compounds. Derivatives of this scaffold have been shown to inhibit protein kinases such as c-Met and CDK9.[6][7] Therefore, it is plausible that this compound could exhibit off-target activity against certain kinases. Researchers should consider performing selectivity profiling to assess this possibility.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in in-vitro assays.
-
Question: We are observing variability in the IC50 of this compound in our WWP1/WWP2 inhibition assays. What could be the cause?
-
Answer:
-
Compound Purity: As noted in the literature, the purity of the this compound sample can significantly impact its apparent potency.[4] Ensure you are using a highly purified and validated batch of the compound.
-
Assay Conditions: The stability and activity of both the compound and the enzymes can be sensitive to buffer composition, pH, temperature, and incubation times. Optimize and standardize your assay conditions.
-
Enzyme Construct: The use of different enzyme constructs (full-length vs. truncated) can influence inhibitor binding and activity. The original studies used a truncated WWP1-L34H construct to overcome autoinhibitory interactions.[2]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all experimental conditions, as high concentrations can affect enzyme activity.
-
Issue 2: Unexpected cellular phenotypes observed.
-
Question: We are seeing cellular effects that are not readily explained by the inhibition of WWP1/WWP2. Could this be due to off-target effects?
-
Answer:
-
Potential for Off-Target Activity: Yes, this is a possibility. The imidazo[4,5-b]pyrazine scaffold of this compound is found in other kinase inhibitors.[6][7] It is recommended to perform a broad kinase screen to identify potential off-target kinases.
-
Cellular Context: The observed phenotype could be specific to the cell line and its unique signaling network. Consider using multiple cell lines and rescue experiments (e.g., overexpression of WWP1/WWP2) to confirm the on-target effect.
-
Compound Toxicity: At higher concentrations, the compound may induce non-specific toxicity. It is crucial to determine the cytotoxic concentration range of this compound in your cell line of interest using assays such as MTT or CellTiter-Glo.
-
Quantitative Data Summary
| Compound | Target(s) | IC50 (µM) | Notes |
| This compound (Re-synthesized) | WWP1 | 158.3 (95% CI = 128.7, 195.1) | Inhibition of WWP2 was too weak to determine an accurate IC50.[2][4] |
| This compound (NCI Sample) | WWP1 | 33.3 (95% CI = 29.1, 38.5) | Higher potency may be due to impurities.[4] |
| This compound (NCI Sample) | WWP2 | 69.8 (95% CI = 59.1, 82.9) | [4] |
| Compound 11 (Analogue) | WWP1 | 32.7 (95% CI = 24.6, 44.3) | An analogue of this compound with improved potency against WWP1.[1][2] |
| Compound 11 (Analogue) | WWP2 | 269.2 (95% CI = 209.4, 347.9) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro WWP1/WWP2 Autoubiquitination Assay
This protocol is based on the methodology described for the characterization of this compound.[2]
-
Reagents:
-
Recombinant human UBA1 (E1), UbcH7 (E2), and WWP1/WWP2 (E3) enzymes.
-
Human ubiquitin.
-
ATP solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
This compound stock solution in DMSO.
-
Detection antibody (e.g., anti-ubiquitin).
-
Secondary antibody conjugated to a reporter (e.g., HRP).
-
ELISA plates.
-
-
Procedure:
-
Coat ELISA plates with the E3 ligase (WWP1 or WWP2).
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Prepare a serial dilution of this compound in assay buffer.
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In each well, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
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Add the diluted this compound or DMSO vehicle control to the wells.
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Initiate the reaction by adding the coated E3 ligase.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Wash the plates to remove unbound reagents.
-
Add the primary antibody against ubiquitin and incubate.
-
Wash and add the secondary antibody.
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Develop the signal using a suitable substrate and measure the absorbance.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on WWP1/WWP2-mediated ubiquitination and subsequent degradation of the tumor suppressor PTEN.
Caption: A general experimental workflow for determining the off-target effects of this compound using a broad kinase panel screen.
References
- 1. The role of E3 ubiquitin ligase WWP2 and the regulation of PARP1 by ubiquitinated degradation in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving NSC-217913 Solubility in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the WWP1 inhibitor, NSC-217913. The following information is designed to address common challenges related to its solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase WWP1 (WW domain-containing E3 ubiquitin-protein ligase 1), with a reported IC₅₀ value of 158.3 μM. WWP1 is a proto-oncogene that is overexpressed in several cancers. It functions by targeting various tumor suppressor proteins and transcription factors for degradation via the ubiquitin-proteasome system. Key downstream targets of WWP1 include the tumor suppressor PTEN, as well as components of the TGF-β signaling pathway such as Smad2 and TβRI. By inhibiting WWP1, this compound can prevent the degradation of these tumor suppressors, thereby impeding cancer cell proliferation and survival.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. Why is this happening?
A2: This is a common issue for many small molecule inhibitors that have low aqueous solubility. This compound is likely a hydrophobic compound that dissolves well in organic solvents like dimethyl sulfoxide (DMSO) but "crashes out" or precipitates when introduced into the predominantly aqueous environment of cell culture media. This occurs because the dilution of the DMSO stock reduces the concentration of the organic solvent below a level that can maintain this compound in solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: While specific solubility data for this compound is not widely published, the common practice for similar small molecule inhibitors is to use a high-purity, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation upon adding your this compound DMSO stock to your cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Delayed Precipitation in the Incubator
If your this compound solution appears clear initially but forms a precipitate over time during incubation, consider the following factors.
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Temperature Fluctuations: Removing the culture plates from the incubator for extended periods can cause temperature changes that decrease solubility. Minimize the time outside the incubator and use a heated microscope stage if possible.
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Media Evaporation: In long-term experiments, evaporation can concentrate the compound, leading to precipitation. Ensure proper humidification of your incubator and consider using plates with low-evaporation lids.
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pH Stability: Changes in media pH during cell growth can affect the solubility of pH-sensitive compounds. Use a well-buffered medium, possibly supplemented with HEPES.
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Compound Stability: The compound itself may not be stable in the aqueous environment over time. Whenever possible, prepare fresh working solutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
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Calculate Solvent Volume: Based on the molecular weight of this compound (C₁₄H₁₁N₅O₂, MW: 281.27 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
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Volume (L) = [Mass (g) / 281.27 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
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Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound into Cell Culture Media
This protocol aims to minimize precipitation when preparing the final working solution.
Caption: Recommended workflow for diluting this compound into cell culture media.
Quantitative Data Summary
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been formally published. The information provided below is based on general characteristics of similar heterocyclic small molecule inhibitors.
| Solvent | Expected Solubility | Recommended Starting Concentration for Stock | Notes |
| DMSO | High | 10-50 mM | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to Low | 1-10 mM | May be an alternative to DMSO, but lower solubilizing power is expected. |
| PBS (pH 7.4) | Very Low | < 10 µM | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Very Low | Dependent on final DMSO % | Solubility is highly dependent on the final concentration of the co-solvent (e.g., DMSO). |
WWP1 Signaling Pathway
This compound acts by inhibiting the E3 ubiquitin ligase activity of WWP1. This prevents the ubiquitination and subsequent proteasomal degradation of key tumor-suppressive proteins. The diagram below illustrates the central role of WWP1 in regulating the PTEN/AKT and TGF-β signaling pathways.
Caption: Simplified signaling pathway showing WWP1 inhibition by this compound.
Technical Support Center: NSC-217913
Issue: Information regarding the stability of a compound identified as NSC-217913 in solution is not available through public online resources. Extensive searches have consistently failed to identify a specific chemical compound with this identifier.
Troubleshooting Guide
Initial Search and Findings:
A comprehensive search was initiated to gather data on the stability, solubility, and handling of this compound. However, these searches did not yield information for a compound with this specific NSC number. The search results were frequently misdirected to a product with a similar catalog number, 217913 , which corresponds to Tin(IV) chloride . This is a distinct inorganic compound, and information related to it is not applicable to the user's query.
Further targeted searches for "this compound" and variations thereof, including attempts to find alternative names, CAS numbers, or supplier datasheets, were also unsuccessful in identifying the correct compound.
Possible Reasons for Lack of Information:
There are several potential reasons why information about this compound may not be readily available:
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Incorrect or Outdated Identifier: The identifier "this compound" may be inaccurate, contain a typographical error, or be an outdated designation that is no longer in common use. The National Service Center (NSC) number system is extensive, and records for older or less-studied compounds may not be digitized or publicly accessible.
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Proprietary Compound: The compound may be part of a proprietary library and not publicly disclosed.
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Highly Specific Research Compound: It might be a compound synthesized for a very specific research purpose with limited distribution and public documentation.
Frequently Asked Questions (FAQs)
Q: I am certain that this compound is the correct identifier. What should I do next?
A: If you are confident about the identifier, we recommend the following steps:
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Verify the Source: Double-check the original source of the identifier. This could be a publication, a vial label, or an internal database. Ensure there are no transcription errors.
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Contact the Supplier or Originating Institution: If the compound was obtained from a commercial vendor, a collaborator, or a specific research institution (such as the National Cancer Institute's Developmental Therapeutics Program), contacting them directly is the most reliable way to obtain a datasheet, certificate of analysis, or any available stability data. They will have the most accurate and detailed information.
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Search by Chemical Structure: If you have the chemical structure of this compound, you can perform a structure-based search in chemical databases like PubChem, ChemSpider, or SciFinder. This will help you find the correct chemical name, CAS number, and any associated data, even if the NSC number is not widely indexed.
Q: Could the product number from a supplier be the same as the NSC number?
A: While possible, it is not always the case. As seen in our searches, a supplier's product or catalog number (e.g., Aldrich-217913 for Tin(IV) chloride) can be confused with an NSC number. It is crucial to differentiate between these two types of identifiers.
Recommendations for Researchers
To ensure the integrity of your experiments, it is critical to work with well-characterized compounds. If you are unable to obtain reliable stability and handling information for this compound, we advise against proceeding with experiments until this information can be procured from a verifiable source.
Below is a generalized workflow for assessing compound stability, which can be adapted once the identity and properties of this compound are confirmed.
General Experimental Workflow for Assessing Compound Stability
This is a generic workflow and should be adapted based on the specific properties of the compound once they are known.
Caption: General workflow for assessing the stability of a research compound in solution.
Technical Support Center: Troubleshooting NSC-217913 In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with NSC-217913 are inconsistent between experiments. What are the common causes?
Inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) can stem from several factors:
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Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
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Seeding Density: Verify that cell seeding is uniform across all wells. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.
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Compound Solubility and Stability: this compound may have limited solubility or stability in your culture medium. Visually inspect for precipitation. Prepare fresh dilutions for each experiment.
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Incubation Time: Ensure consistent incubation times with the compound.
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Reagent Handling: Ensure reagents are properly stored, thawed, and mixed before use.
Q2: I am observing high background signal in my western blot for p-AKT after this compound treatment. How can I reduce it?
High background on western blots can obscure true signals. Consider the following:
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Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
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Antibody Concentration: Optimize the primary and secondary antibody concentrations. A high concentration is a common cause of background.
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Washing Steps: Increase the number and duration of wash steps with TBST.
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Membrane Handling: Ensure the membrane does not dry out at any stage.
Q3: I am not seeing a significant decrease in cell viability even at high concentrations of this compound. What could be the reason?
If this compound is not inducing the expected cytotoxicity, consider these possibilities:
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Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider using a panel of cell lines.
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Compound Inactivity: The compound may have degraded. Verify the integrity of your stock.
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Incorrect Target Hypothesis: The hypothesized target of this compound may not be critical for survival in your cell model.
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Assay Interference: The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false cell viability reading. Use an orthogonal assay to confirm results (e.g., crystal violet or a luminescence-based assay).
Troubleshooting Guides
Table 1: Cell Viability Assay (MTT/MTS) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Use a multichannel pipette, mix cell suspension frequently, and ensure even resuspension. |
| Edge effects in the plate | Avoid using the outer wells of the plate for experimental samples. | |
| Compound precipitation | Visually inspect for precipitates. Test solubility in the final culture medium. | |
| Low signal-to-noise ratio | Suboptimal cell number | Optimize cell seeding density to ensure a linear response of the assay. |
| Incorrect incubation time | Titrate the incubation time with the detection reagent. | |
| Results not reproducible | Inconsistent cell passage number | Use cells within a defined passage number range for all experiments. |
| Variation in reagent preparation | Prepare fresh reagents and compound dilutions for each experiment. |
Table 2: Western Blot Troubleshooting for this compound Target Engagement
| Issue | Possible Cause | Recommended Solution |
| No target band detected | Low protein expression | Use a positive control cell line known to express the target. |
| Ineffective primary antibody | Verify antibody specificity and use the recommended dilution. | |
| Insufficient protein loading | Perform a protein quantification assay (e.g., BCA) and load 20-30 µg of protein per lane. | |
| Multiple non-specific bands | Antibody concentration too high | Perform an antibody titration to determine the optimal concentration. |
| Inadequate blocking | Increase blocking time to 1-2 hours at room temperature or try a different blocking buffer. | |
| Weak signal for phosphorylated target | Phosphatase activity | Add phosphatase inhibitors to your lysis buffer. |
| Suboptimal treatment time | Perform a time-course experiment to determine the peak of target modulation. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
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Incubation with Reagent: Incubate for 1-4 hours at 37°C.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Target Modulation
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and the loading control.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: A general workflow for in vitro compound testing.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Optimizing NSC-217913 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of NSC-217913, a known inhibitor of the E3 ubiquitin ligase WWP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of WWP1 (WW domain-containing E3 ubiquitin-protein ligase 1).[1][2][3][4] WWP1 is a HECT-type E3 ubiquitin ligase that plays a crucial role in cellular processes by targeting various substrate proteins for ubiquitination and subsequent degradation.[1][5][6][7] By inhibiting WWP1, this compound can prevent the degradation of key tumor suppressor proteins and other substrates, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent.[2][3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 158.3 µM for WWP1.[1][2][3] This value was determined through in vitro autoubiquitination assays.[8]
Q3: What is the WWP1 signaling pathway?
A3: WWP1 is a key regulator in multiple signaling pathways. It can be regulated by various upstream molecules, including microRNAs and other proteins. WWP1, in turn, ubiquitinates a wide range of downstream substrates, thereby influencing their stability and function. Key substrates of WWP1 include Smad2, PTEN, ErbB4, KLF5, and p63.[1][5][9] These interactions allow WWP1 to play a significant role in processes such as cell growth, proliferation, migration, and apoptosis.[5] Dysregulation of WWP1 has been implicated in various cancers.[5][6]
Q4: What is a good starting concentration for my in vitro experiments with this compound?
A4: Based on the reported IC50 of 158.3 µM, a good starting point for in vitro cell-based assays would be a concentration range that brackets this value. We recommend performing a dose-response curve starting from a low concentration (e.g., 10-20 µM) and extending to a concentration several-fold higher than the IC50 (e.g., up to 500 µM or higher, depending on solubility and cytotoxicity). This will help determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | WWP1 (HECT E3 ubiquitin ligase) | [1][2][3] |
| IC50 (in vitro) | 158.3 µM (95% CI = 128.7, 195.1 µM) | [2][3] |
Experimental Protocols
In Vitro WWP1 Inhibition Assay (Autoubiquitination)
This protocol is a generalized procedure based on standard methods for assessing E3 ligase activity.
Materials:
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Recombinant human WWP1 protein
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Ubiquitin-activating enzyme (E1)
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Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)
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Ubiquitin
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ATP
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This compound (dissolved in DMSO)
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
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SDS-PAGE gels and buffers
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Western blot apparatus and reagents
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Anti-ubiquitin antibody
Procedure:
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Prepare a reaction mixture containing assay buffer, E1, E2, ubiquitin, and ATP.
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Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
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Initiate the reaction by adding recombinant WWP1 protein.
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Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction by adding SDS-PAGE loading buffer.
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Separate the reaction products by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated WWP1.
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Visualize the results using a suitable detection method (e.g., chemiluminescence).
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Quantify the band intensities to determine the extent of WWP1 autoubiquitination and calculate the IC50 of this compound.
Visualizations
Caption: Simplified signaling pathway of WWP1 and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Concentration too low: The effective concentration in your cell line may be higher than the in vitro IC50. | Increase the concentration of this compound. Perform a wider dose-response curve. |
| Compound instability: this compound may be unstable in your culture medium or experimental conditions. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before use. | |
| Low WWP1 expression: The target cell line may have low endogenous expression of WWP1. | Confirm WWP1 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high WWP1 expression. | |
| High cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent and non-toxic across all experimental conditions, including the vehicle control. | |
| Inconsistent results | Variability in cell culture: Differences in cell confluency, passage number, or growth conditions can affect results. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Compound precipitation: this compound may precipitate out of solution at higher concentrations. | Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. |
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 5. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 6. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 7. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the Inhibitor Space of the WWP1 and WWP2 Ubiquitin Ligases - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of NSC-217913 (Tin(IV) Chloride)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of NSC-217913 (Stannic Chloride, Tin(IV) Chloride) during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound is the National Cancer Institute (NCI) designation for Tin(IV) chloride (SnCl₄). Its cytotoxicity in cell culture can be attributed to several factors. Primarily, as a Lewis acid, it reacts vigorously with water in aqueous solutions like cell culture media in a process called hydrolysis.[1] This reaction produces hydrochloric acid (HCl), which can significantly lower the pH of the medium, leading to non-specific cell death.[1] Additionally, the resulting tin compounds can also exert toxic effects.
Q2: I'm observing rapid cell death even at low concentrations of this compound. What could be the primary cause?
A2: The most likely cause of acute cytotoxicity is a rapid decrease in the pH of your cell culture medium due to the hydrolysis of Tin(IV) chloride.[1] This acidic shift can cause immediate and widespread cell death. It is crucial to monitor the pH of your culture medium after adding the compound.
Q3: How does the cytotoxicity of Tin(IV) chloride (stannic) differ from Tin(II) chloride (stannous)?
A3: Research suggests that Tin(IV) chloride and Tin(II) chloride have different cytotoxic mechanisms. Studies have shown that Tin(II) chloride can induce DNA damage and oxidative stress.[2][3][4] In contrast, some studies indicate that Tin(IV) chloride does not cause DNA damage and may not be readily taken up by cells, suggesting its primary cytotoxic effect in vitro is likely due to extracellular factors like pH reduction.[2][5]
Q4: Can I use chelating agents to reduce the cytotoxicity of this compound?
A4: While chelating agents are often used to mitigate heavy metal toxicity, their effectiveness for Tin(IV) chloride in a cell culture setting requires careful consideration.[6][7][8] Chelators could potentially reduce the bioavailability of tin ions. However, the immediate cytotoxic effect is often due to the hydrolysis and subsequent pH drop, which a chelator may not prevent. If you choose to explore chelating agents, it is essential to perform thorough dose-response experiments to evaluate their efficacy and potential toxicity.
Q5: Are there any known antioxidants that can help reduce the cytotoxicity?
A5: While oxidative stress is a known mechanism of cytotoxicity for some heavy metals, the primary toxicity of Tin(IV) chloride in vitro appears to be related to its hydrolysis.[6][9] However, secondary effects of tin compounds might involve reactive oxygen species (ROS) generation. The use of antioxidants could be explored as a secondary mitigation strategy after addressing the primary issue of pH imbalance.
II. Troubleshooting Guides
Troubleshooting Unexpectedly High Cytotoxicity
| Symptom | Possible Cause | Recommended Action |
| Rapid cell detachment and death immediately after adding this compound. | Drastic pH drop in the culture medium due to hydrolysis. [1] | 1. Prepare a stock solution of this compound in an appropriate anhydrous solvent. 2. Buffer the cell culture medium with a stronger buffering agent (e.g., HEPES) at a concentration compatible with your cell line. 3. Add the compound dropwise while gently swirling the culture vessel to ensure gradual mixing and minimize localized pH changes. 4. Immediately measure the pH of the medium after adding the compound and adjust if necessary with sterile, dilute NaOH or HCl. |
| High cytotoxicity observed even at very low working concentrations. | Incorrect stock solution concentration or degradation of the compound. | 1. Verify the initial concentration of your stock solution. 2. Due to its reactivity with moisture, ensure your stock of this compound is stored under anhydrous conditions to prevent degradation.[10] 3. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments. | Variability in the rate of hydrolysis and pH change. | 1. Standardize the procedure for adding this compound to the culture medium, including the rate of addition and mixing. 2. Ensure consistent cell seeding density and culture volume in all experiments. |
Optimizing Experimental Conditions to Minimize Cytotoxicity
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Use an anhydrous, polar aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. | To prevent premature hydrolysis of this compound before it is introduced to the aqueous culture medium. |
| Cell Culture Medium | Supplement the medium with a biological buffer like HEPES (10-25 mM). | To increase the buffering capacity of the medium and resist drastic pH changes upon the addition of the acidic compound. |
| Treatment Duration | Start with short exposure times and perform a time-course experiment. | To determine the minimum time required for the desired biological effect while minimizing off-target cytotoxicity. |
| Dose-Response Curve | Perform a comprehensive dose-response analysis for each cell line. | To identify a therapeutic window where the desired biological activity is observed with minimal cytotoxicity. |
| Control Groups | Include a vehicle control (solvent only) and a pH-matched control (culture medium with pH adjusted to match the this compound treated wells). | To differentiate between cytotoxicity caused by the compound itself versus the solvent or pH changes. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
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Handle this compound in a fume hood due to its corrosive nature. [11]
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Allow the vial of anhydrous this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving this compound in an anhydrous solvent (e.g., DMSO).
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Aliquot the stock solution into small, single-use volumes in amber vials and store under desiccated conditions at -20°C or -80°C.
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For experiments, thaw an aliquot and prepare fresh serial dilutions in the anhydrous solvent.
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Add the final diluted compound to the cell culture medium to achieve the desired working concentration. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Dose-Response Cytotoxicity Assay
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a series of working concentrations of this compound in buffered cell culture medium.
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Include untreated, vehicle control, and pH-matched control wells.
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Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours).
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Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.
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Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
IV. Visualizations
Caption: Workflow for cytotoxicity testing of this compound.
Caption: Proposed primary mechanism of this compound cytotoxicity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The effect of stannous and stannic (tin) chloride on DNA in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic effects of stannous chloride (SnCl2) in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencepub.net [sciencepub.net]
- 5. The effect of tin chloride on the structure and function of DNA in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gustavus.edu [gustavus.edu]
- 11. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
Technical Support Center: Confirming WWP1 Inhibition in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for confirming the inhibition of WWP1, a HECT-type E3 ubiquitin ligase, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is WWP1 and why is it important to confirm its inhibition?
WWP1 (WW domain-containing E3 ubiquitin protein ligase 1) is an E3 ubiquitin ligase that plays a critical role in regulating diverse cellular processes by targeting specific substrate proteins for ubiquitination. Dysregulation of WWP1 is implicated in various diseases, including cancer, by altering key signaling pathways like TGF-β, Hippo, and PI3K-AKT.[1][2][3] Confirming that a compound or genetic tool (like shRNA) effectively inhibits WWP1's enzymatic activity in cells is a crucial step in validating its therapeutic potential and understanding its downstream biological consequences.[4][3]
Q2: What are the primary strategies to confirm WWP1 inhibition in cells?
There are two main approaches:
-
Indirect Measurement (Recommended): This involves monitoring the status of known WWP1 substrates. Inhibition of WWP1 typically leads to a decrease in the ubiquitination of its substrates and a corresponding increase in their protein stability and abundance. This is the most common and accessible method.
-
Direct Measurement: This involves assessing the autoubiquitination of WWP1 itself. Like many E3 ligases, WWP1 can ubiquitinate itself, and a decrease in this activity can indicate direct target engagement by an inhibitor. This method can be more technically challenging.
Q3: Which downstream substrates are reliable biomarkers for WWP1 inhibition?
Several well-validated WWP1 substrates can be used as biomarkers. The choice may depend on the cell type and the specific signaling pathway of interest. Key substrates include:
-
PTEN: WWP1-mediated ubiquitination inhibits PTEN's tumor-suppressive function.[1][5] WWP1 inhibition is expected to decrease PTEN ubiquitination and increase its stability.[3][6]
-
LATS1: As a key component of the Hippo pathway, LATS1 is targeted by WWP1 for degradation.[7][8] Inhibition of WWP1 should lead to increased LATS1 protein levels.[8][9]
-
KLF5: This transcription factor is a known target for WWP1-mediated degradation.[7][10] Its levels are expected to rise upon WWP1 inhibition.
-
Smad2 & TβRI: WWP1 negatively regulates the TGF-β pathway by targeting components like Smad2 and the TGF-β type 1 receptor (TβRI) for degradation.[7][1][10]
-
p63: The p63 transcription factor is also regulated by WWP1-mediated ubiquitination.[10]
Visualizing WWP1's Role: A Signaling Hub
The following diagram illustrates how WWP1 acts as a central hub, influencing multiple cancer-related pathways through the ubiquitination of its key substrates.
Caption: WWP1 acts on various substrates, influencing major cellular signaling pathways.
Experimental Guide & Troubleshooting
This section provides a general workflow, detailed protocols for key experiments, and a troubleshooting guide in a Q&A format.
General Experimental Workflow
Confirming WWP1 inhibition follows a logical sequence of steps, from cell treatment to data analysis.
Caption: A standard workflow for verifying WWP1 inhibition in a cellular context.
Quantitative Data Summary
Successful WWP1 inhibition should result in measurable changes in its downstream substrates.
| Substrate | Expected Change in Protein Level | Expected Change in Ubiquitination | Associated Pathway | Reference |
| PTEN | Increase / Stabilization | Decrease (K27-linked) | PI3K/AKT | [1][5] |
| LATS1 | Increase / Stabilization | Decrease | Hippo | [7][8][9] |
| KLF5 | Increase / Stabilization | Decrease | Proliferation, EMT | [7][10] |
| Smad2 | Increase / Stabilization | Decrease | TGF-β | [7][1][10] |
| TβRI | Increase / Stabilization | Decrease | TGF-β | [7][1] |
| p63 | Increase / Stabilization | Decrease | Cell Cycle, Apoptosis | [7][10] |
| DVL2 | Decrease / Destabilization | Decrease (K27-linked) | WNT | [11][12] |
Note: The effect on DVL2 is context-dependent; in some cardiac models, WWP1 stabilizes DVL2 via K27-linked ubiquitination, so inhibition leads to its degradation.[11][12]
Troubleshooting Q&A
Q4: I treated my cells with a WWP1 inhibitor, but I don't see an increase in my substrate's protein level via Western Blot. What went wrong?
This is a common issue with several potential causes. Use the following logic to troubleshoot:
Caption: A decision tree for troubleshooting failed WWP1 inhibition experiments.
Q5: My immunoprecipitation (IP) followed by Western Blot for ubiquitin isn't showing a decrease in substrate ubiquitination. What are some common pitfalls?
Ubiquitination assays can be tricky. Here are key points to check:
-
Proteasome Inhibitor is Crucial: To detect polyubiquitinated proteins destined for degradation, you must treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis. This causes the ubiquitinated substrate to accumulate.
-
Lysis Buffer Composition: Use a strong lysis buffer (e.g., RIPA buffer) containing deubiquitinase inhibitors (DUBs) like N-ethylmaleimide (NEM) and PR-619. This prevents DUBs from removing the ubiquitin chains from your target protein after lysis.
-
Antibody Quality: Ensure your antibody for the IP step works efficiently and that your anti-ubiquitin antibody for the Western Blot step is sensitive and recognizes the relevant ubiquitin chain types (e.g., pan-ubiquitin or linkage-specific like K48/K63).
-
Washing Steps: Over-washing during the IP can disrupt the antibody-protein interaction, while under-washing can lead to high background. Optimize your wash buffer and number of washes.
Key Experimental Protocols
Protocol 1: Western Blot for Substrate Stabilization
Objective: To determine if WWP1 inhibition increases the total protein level of a known substrate.
-
Cell Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with your WWP1 inhibitor (or vehicle control) for the desired time (e.g., 12, 24, 48 hours). A dose-response curve is recommended.
-
Harvest and Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against your substrate of interest (e.g., anti-LATS1, anti-PTEN) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Always probe for a loading control (e.g., β-actin, GAPDH) on the same membrane to ensure equal loading.
Protocol 2: In-Vivo Ubiquitination Assay
Objective: To directly measure changes in the ubiquitination status of a WWP1 substrate.
-
Cell Transfection (Optional but Recommended): For a stronger signal, co-transfect cells with plasmids expressing your tagged substrate (e.g., FLAG-LATS1) and HA-tagged Ubiquitin.
-
Treatment:
-
24 hours post-transfection, treat cells with the WWP1 inhibitor or vehicle.
-
4-6 hours before harvesting, add a proteasome inhibitor (e.g., 10-20 µM MG132) to all samples to allow ubiquitinated proteins to accumulate.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors and 10 mM NEM) to disrupt protein-protein interactions and inactivate DUBs.
-
Boil samples for 10 minutes to ensure complete denaturation.
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., buffer containing 1% Triton X-100) to allow for immunoprecipitation.
-
-
Immunoprecipitation (IP):
-
Normalize total protein amounts across samples.
-
Pre-clear lysates with Protein A/G beads for 1 hour.
-
Add the primary antibody against your substrate (e.g., anti-FLAG) and incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western Blot with an anti-ubiquitin (or anti-HA) antibody to detect the ubiquitinated substrate, which will appear as a high-molecular-weight smear or ladder above the unmodified protein band.
-
As a control, you can also probe a parallel blot with the antibody against the substrate itself to confirm successful IP.
-
References
- 1. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 2. WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. WWP1 WW domain containing E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. JCI - WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models [jci.org]
- 6. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 8. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Targeting E3 Ubiquitin Ligase WWP1 Prevents Cardiac Hypertrophy Through Destabilizing DVL2 via Inhibition of K27-Linked Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NSC-217913 (Tin(IV) Chloride)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage conditions for NSC-217913, also known as Tin(IV) Chloride (SnCl₄). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is the internal designation for Tin(IV) chloride, a colorless to light yellow, fuming liquid.[1] It is a strong Lewis acid and is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Anhydrous Tin(IV) chloride is soluble in many organic solvents such as alcohol, benzene, toluene, chloroform, and acetone.[1][3][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture in the air.[3] This reaction is vigorous and exothermic. The hydrolysis proceeds in a stepwise manner, initially forming intermediate chlorohydroxo complexes, and ultimately leading to the formation of hydrated tin(IV) oxide (SnO₂·nH₂O) and hydrochloric acid (HCl).[1] The presence of HCl as a degradation product can significantly alter the pH and reactivity of the solution.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of anhydrous this compound is often visibly apparent. When exposed to moist air, it will fume, producing a white smoke consisting of tin(IV) oxide and hydrochloric acid.[1][6] The liquid may also become cloudy or form a white precipitate of hydrated tin oxides.[7]
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound must be stored under anhydrous conditions. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] The storage area should be cool and dry.[9] Materials to avoid for storage containers include aluminum and galvanized metals.[10]
Troubleshooting Guide
Q5: My reaction yield is lower than expected when using this compound as a catalyst. What could be the cause?
A5: Low reaction yields in reactions catalyzed by this compound, such as Friedel-Crafts acylations, are often due to catalyst deactivation.[11] The primary cause of deactivation is exposure to moisture, which leads to hydrolysis of the Tin(IV) chloride.[11] Ensure that all glassware is thoroughly dried, and all solvents and reagents are anhydrous. It is also crucial to handle this compound under an inert atmosphere to prevent contact with atmospheric moisture.[11]
Q6: I observed fuming when I opened my container of this compound. Is the product still usable?
A6: Fuming indicates that the this compound has been exposed to moisture and has begun to hydrolyze, forming hydrochloric acid vapor and tin oxides.[1] While a small amount of fuming upon opening may be unavoidable, excessive or prolonged fuming suggests significant degradation. The presence of degradation products can interfere with your experiment. For sensitive reactions, it is recommended to use a fresh, unopened container of the reagent or to purify the partially hydrolyzed material.
Q7: My solution of this compound in an organic solvent has turned cloudy. What should I do?
A7: A cloudy appearance in a solution of this compound is a sign of hydrolysis and the formation of insoluble tin hydroxides or oxides.[7] This indicates the presence of water in your solvent or in the this compound itself. The solution is likely to have reduced catalytic activity. It is advisable to discard the cloudy solution and prepare a fresh one using anhydrous solvent and a new container of this compound.
Q8: How can I confirm the purity of my this compound before use?
A8: While a full quantitative analysis may not be practical for routine use, a simple qualitative check can be performed. The absence of fuming when handled in a dry environment and a clear, colorless appearance are good indicators of purity. For more rigorous analysis, techniques such as acidimetric titration can be used to determine the concentration of Tin(IV) chloride.[12]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, glass or other non-reactive material | Prevents ingress of moisture and reaction with the container.[10] |
| Temperature | Cool and dry | Minimizes vaporization and potential for degradation reactions.[9] |
| Incompatible Materials | Water, alcohols, strong bases, oxidizing agents, metals[8] | Reacts vigorously with these substances, leading to degradation or hazardous situations. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution in Dichloromethane
This protocol outlines a method to assess the stability of a Tin(IV) chloride solution in a common organic solvent under controlled conditions.
-
Preparation of Solutions:
-
Under a nitrogen atmosphere, prepare a 1 M solution of this compound in anhydrous dichloromethane.
-
Dispense the solution into several small, sealed vials, each containing the same volume.
-
-
Storage Conditions:
-
Store the vials at two different temperatures: 4°C (refrigerated) and 25°C (room temperature).
-
For each temperature, have a set of vials exposed to ambient laboratory light and another set wrapped in aluminum foil to protect from light.
-
-
Time Points for Analysis:
-
Analyze the solutions at the following time points: 0, 24, 48, and 72 hours, and then weekly for four weeks.
-
-
Analytical Method (Titration):
-
At each time point, take an aliquot of the solution from one vial of each condition.
-
Carefully quench the aliquot in a known excess of cold, deionized water. This will hydrolyze the remaining Tin(IV) chloride and produce hydrochloric acid.
-
Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein).
-
The amount of sodium hydroxide consumed is proportional to the amount of hydrochloric acid produced, which in turn corresponds to the initial amount of Tin(IV) chloride in the aliquot.
-
A decrease in the calculated concentration of Tin(IV) chloride over time indicates degradation.
-
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify volatile degradation products. Note that Tin(IV) chloride and its inorganic hydrolysis products are not directly amenable to GC-MS. This method would be more suitable for analyzing reactions where this compound is a reactant and organic degradation byproducts are expected. For inorganic tin species, techniques like ICP-MS would be more appropriate.[13]
-
Sample Preparation:
-
Induce degradation by adding a controlled amount of water to a solution of this compound in an appropriate organic solvent.
-
After a set reaction time, quench the reaction.
-
If organic byproducts are expected, extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume of the organic extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set an appropriate temperature program for the GC oven to separate the components of the mixture.
-
The mass spectrometer will provide mass spectra of the eluting compounds, which can be compared to spectral libraries for identification.
-
Visualizations
References
- 1. extramarks.com [extramarks.com]
- 2. Tin(IV)_chloride [chemeurope.com]
- 3. Tin(IV) chloride [chembk.com]
- 4. tin(IV) chloride [chemister.ru]
- 5. chembk.com [chembk.com]
- 6. Preparation of SnCl4 solution [periodni.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gelest.com [gelest.com]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Tin(IV) chloride CAS 7646-78-8 | 107810 [merckmillipore.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Overcoming Resistance to NSC-217913 Treatment
Disclaimer: As of late 2025, specific mechanisms of acquired resistance to the WWP1 inhibitor NSC-217913 have not been extensively documented in published literature. This technical support guide is based on established principles of drug resistance in oncology and molecular biology. The troubleshooting steps, hypothesized resistance mechanisms, and experimental protocols are provided as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the HECT E3 ubiquitin ligase WWP1. WWP1 has been implicated in the regulation of several key cellular processes, including the degradation of the tumor suppressor PTEN. By inhibiting WWP1, this compound is thought to prevent the ubiquitination and subsequent degradation of PTEN, leading to increased PTEN activity, suppression of the pro-survival PI3K/AKT signaling pathway, and ultimately, reduced cancer cell proliferation and survival.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A2: Acquired resistance to a targeted therapy like this compound can arise from several molecular changes within the cancer cells.[3][4] Based on its mechanism of action, plausible causes include:
-
Target Alteration: Genetic mutations in the WWP1 gene that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of WWP1 protein, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival, circumventing the effects of PTEN restoration (e.g., activation of the MAPK/ERK pathway or other receptor tyrosine kinases).
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[5]
-
Downstream Alterations: Changes in proteins downstream of PTEN that render the pathway constitutively active, even in the presence of functional PTEN.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 5-fold or greater) in the IC50 value is a strong indicator of acquired resistance.[6]
Troubleshooting Guides
This section provides guidance for specific experimental issues you might encounter.
Issue 1: Increased IC50 Value for this compound
You observe a significant rightward shift in the dose-response curve, indicating a higher IC50 value in your long-term treated cells compared to the parental line.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| WWP1 Overexpression | Perform Western blot analysis to compare WWP1 protein levels between the sensitive and resistant cell lines. | Increased band intensity for WWP1 in the resistant cell line lysate compared to the sensitive line. |
| Activation of Bypass Pathways (e.g., PI3K/AKT or MAPK/ERK) | Use Western blotting to probe for key phosphorylated (active) proteins in these pathways, such as p-AKT and p-ERK, in the presence and absence of this compound. | Resistant cells maintain high levels of p-AKT or p-ERK even when treated with this compound, unlike sensitive cells. |
| Increased Drug Efflux | Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). Compare fluorescence retention in sensitive vs. resistant cells. | Resistant cells will show lower intracellular fluorescence due to rapid efflux of the dye. This effect may be reversible with known ABC transporter inhibitors. |
| WWP1 Gene Mutation | Sequence the coding region of the WWP1 gene from both sensitive and resistant cell lines to identify potential mutations in the drug-binding site. | Identification of a mutation in the resistant cell line's WWP1 gene that is absent in the sensitive line. |
Issue 2: High Variability in Cell Viability Assay Results
Your dose-response curves are inconsistent between replicate experiments.
| Potential Cause | Suggested Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Perform cell counts accurately and use a multichannel pipette for seeding to minimize well-to-well variation. |
| Edge Effects on Microplates | Avoid using the outermost wells of the 96-well plate for experimental conditions, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[7] |
| Drug Instability/Precipitation | Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Ensure the drug is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture medium.[7] |
| Inconsistent Incubation Times | Standardize the incubation time for drug treatment and for the viability reagent (e.g., MTS, MTT) across all experiments. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the confirmation and characterization of a resistant cell line.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 10.5 ± 1.2 | - |
| Resistant Sub-clone 1 | 85.2 ± 5.6 | 8.1 |
| Resistant Sub-clone 2 | 112.7 ± 9.3 | 10.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Protein Expression and Activation in Sensitive vs. Resistant Cells
| Protein | Cell Line | Relative Expression/Activation (Fold Change vs. Sensitive Control) |
| Total WWP1 | Resistant | 3.2 |
| Phospho-AKT (S473) | Resistant (this compound treated) | 2.8 |
| Phospho-ERK1/2 (T202/Y204) | Resistant (this compound treated) | 0.9 |
Data derived from densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound action.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logic diagram for troubleshooting this compound resistance.
Detailed Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to this compound.[6][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture flasks (T25 or T75)
Procedure:
-
Initial Dosing: Begin by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of growth), as determined from an initial dose-response curve.
-
Culture and Monitor: Culture the cells in the presence of the drug. Replace the medium with fresh, drug-containing medium every 3-4 days. Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells may die.
-
Subculture: Once the cells have recovered and reached ~80% confluency, subculture them as usual, but maintain the same concentration of this compound in the new flasks.
-
Dose Escalation: After the cells have been stably proliferating at a given concentration for at least 2-3 passages, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration over a period of several months. The cells may go through several crises and recovery periods.
-
Characterization: Periodically (e.g., every month), freeze down stocks of the cells and test their IC50 to track the development of resistance.
-
Establishment: A resistant line is considered established when it can stably proliferate at a concentration of this compound that is at least 5-10 times the IC50 of the parental line.
-
Maintenance: Culture the established resistant line in medium containing a maintenance dose of this compound (typically the concentration they were last stable in) to prevent reversion.
Protocol 2: Cell Viability (MTS) Assay to Determine IC50
Materials:
-
Sensitive and resistant cell lines
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Drug Dilution: Prepare a 2x serial dilution series of this compound in complete medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells.
-
Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and medium-only blanks.
-
Incubation: Incubate the plate for 72 hours (or other empirically determined time).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot % viability versus log[this compound concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blotting for Protein Expression Analysis
Materials:
-
Sensitive and resistant cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WWP1, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration using a BCA or Bradford assay. Prepare lysates for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (6).
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin) to compare expression levels between samples.
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with NSC-217913
To our valued research community,
This technical support resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments involving NSC-217913. We are committed to providing comprehensive support to ensure the success of your research endeavors.
However, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no information available regarding a compound designated as "this compound" in the context of biological research or drug development. The identifier "this compound" does not correspond to a known investigational drug or research compound with a described mechanism of action or established signaling pathway.
Our search did identify a product with a similar numerical identifier from a commercial supplier, Aldrich-217913, which corresponds to the chemical compound Tin(IV) chloride. This is a common laboratory reagent with well-defined chemical properties but is not typically studied as a modulator of specific biological signaling pathways in the manner of a drug candidate.
Possible Reasons for the Lack of Information:
-
Incorrect Identifier: It is possible that "this compound" is a typographical error or an internal laboratory code that is not publicly recognized. We recommend verifying the compound identifier from the original source.
-
Early-Stage Compound: The compound may be in a very early stage of development, and information regarding its biological activity has not yet been published.
-
Proprietary Information: The data related to this compound may be proprietary and not available in the public domain.
Recommendations for Researchers:
-
Verify the Compound Identifier: Please double-check the NSC number and the chemical name of the compound you are working with. Small inaccuracies in the identifier can lead to significant discrepancies in information retrieval.
-
Consult the Compound Supplier: If you have procured this compound, the supplier should be able to provide a certificate of analysis and any available information on its biological activity.
-
Review Internal Documentation: If this compound was synthesized or provided by a collaborator, please refer to your internal documentation for information on its intended target and mechanism of action.
Without a known biological target or signaling pathway for this compound, it is not possible to create a meaningful troubleshooting guide for "unexpected results." The interpretation of experimental data is entirely dependent on the expected biological effects of the compound .
We are dedicated to supporting your research. If you can provide a corrected identifier or additional information about the compound you are investigating, we would be pleased to assist you in developing a comprehensive technical support resource. Please do not hesitate to contact us with updated information.
Technical Support Center: NSC-217913 (Tin(IV) Chloride)
Welcome to the technical support center for NSC-217913, chemically identified as Tin(IV) Chloride (SnCl₄). This guide is designed for researchers, scientists, and drug development professionals to address challenges related to batch variability and ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the National Service Center identifier for Tin(IV) Chloride (SnCl₄). It is a versatile Lewis acid catalyst commonly used in organic synthesis.[1][2][3] Its primary applications include Friedel-Crafts acylation and alkylation reactions, and it serves as a precursor for organotin compounds.[1][2]
Q2: What are the main causes of batch-to-batch variability with this compound?
A2: The primary sources of variability in Tin(IV) Chloride are:
-
Water Content: Anhydrous Tin(IV) Chloride is highly hygroscopic and reacts with moisture in the air to form hydrates (e.g., the pentahydrate, SnCl₄·5H₂O) and hydrochloric acid (HCl).[1][3][4] This alters its Lewis acidity and catalytic activity.
-
Impurities: Batches may contain residual starting materials from synthesis (e.g., elemental tin, excess chlorine) or byproducts of hydrolysis (HCl, tin oxides).[5] The presence of other metal chlorides can also affect its performance.
-
Formulation: Tin(IV) Chloride is available in different forms, such as anhydrous liquid or solid pentahydrate, and as solutions in various solvents (e.g., dichloromethane).[1][6][7] Using the wrong form will lead to inconsistent results.
Q3: How does batch variability of this compound impact experimental outcomes?
A3: Inconsistent quality of Tin(IV) Chloride can lead to several experimental issues:
-
Low or no reaction yield: Reduced Lewis acidity due to hydration or impurities can render the catalyst inactive.[8]
-
Formation of unexpected byproducts: The presence of HCl or other impurities can catalyze side reactions.
-
Poor reproducibility: Variations in catalytic activity between batches make it difficult to obtain consistent results.
Q4: How should I properly store and handle this compound to minimize variability?
A4: To maintain the integrity of Tin(IV) Chloride:
-
Storage: Store in a tightly sealed, dry container in a cool, well-ventilated area, away from moisture.[9] Anhydrous Tin(IV) Chloride should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Handle anhydrous Tin(IV) Chloride under anhydrous conditions, for example, in a glove box or using Schlenk line techniques.[5] Avoid exposure to moist air, which will cause it to fume, releasing corrosive HCl gas.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in a Friedel-Crafts Reaction
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Inactivity due to Hydration | Verify the hydration state of your Tin(IV) Chloride. | Purchase fresh, anhydrous Tin(IV) Chloride and handle it under strictly anhydrous conditions. Consider using the pentahydrate if your protocol allows, but be aware of its different reactivity. |
| Insufficient Catalyst | Review the stoichiometry of your reaction. | For Friedel-Crafts acylations, a stoichiometric amount of Lewis acid is often required as the product can form a complex with the catalyst.[8] |
| Deactivated Aromatic Substrate | Check the substituents on your aromatic ring. | Friedel-Crafts reactions are not effective with strongly deactivated rings (e.g., those with -NO₂, -CN, or carbonyl groups).[8][10] |
| Poor Quality Reagents | Assess the purity of all reactants and solvents. | Ensure all reagents are of high purity and that solvents are anhydrous. |
Issue 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of HCl Impurity | Test the acidity of your Tin(IV) Chloride solution. | Consider purifying the Tin(IV) Chloride by distillation if significant HCl contamination is suspected.[11] |
| Carbocation Rearrangement (Alkylation) | Analyze the structure of the byproducts. | To avoid rearranged products in Friedel-Crafts alkylation, consider using Friedel-Crafts acylation followed by a reduction step.[10][12] |
| Reaction Temperature Too High | Monitor and control the reaction temperature. | Overheating can lead to decomposition and side reactions.[8] Run the reaction at the recommended temperature, using cooling baths if necessary. |
Experimental Protocols
Protocol 1: Quality Control of this compound by ¹H NMR Spectroscopy
This protocol allows for the detection of water and HCl, common impurities that affect the performance of Tin(IV) Chloride.
Materials:
-
This compound (Tin(IV) Chloride) sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes and caps
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Under an inert atmosphere, carefully add a known amount of the internal standard to a clean, dry NMR tube.
-
Add approximately 0.5 mL of anhydrous CDCl₃ to the NMR tube.
-
Carefully add a small, accurately weighed amount of the this compound sample to the NMR tube.
-
Cap the NMR tube and gently mix the contents until the sample is dissolved.
-
Acquire a ¹H NMR spectrum.
Data Analysis:
-
The presence of water will be indicated by a broad peak around 1.5-2.0 ppm in CDCl₃.
-
The presence of HCl can sometimes be observed as a very broad signal, or it can protonate other species in the solution, causing shifts in their signals.
-
The purity can be estimated by comparing the integration of the internal standard to any impurity peaks.
Protocol 2: A Typical Friedel-Crafts Acylation using this compound
This protocol describes the acylation of anisole with acetyl chloride, a common application of Tin(IV) Chloride.
Materials:
-
Anisole
-
Acetyl chloride
-
This compound (anhydrous Tin(IV) Chloride)
-
Anhydrous dichloromethane (DCM)
-
Ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
In the flask, suspend anhydrous Tin(IV) Chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool the mixture in an ice bath.
-
Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.
-
Dissolve anisole (0.75 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A decision tree for troubleshooting experiments using this compound.
Caption: The effect of moisture on the integrity of Tin(IV) Chloride.
References
- 1. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. mmarijosparapija.lt [mmarijosparapija.lt]
- 3. Tin(IV)_chloride [chemeurope.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. youtube.com [youtube.com]
- 6. 223691000 [thermofisher.com]
- 7. 氯化锡(IV) 溶液 1.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Tin(IV) chloride [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Transfection Efficiency for WWP1 Plasmids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of WWP1 plasmids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfecting WWP1 plasmids?
A general guideline for optimal transfection is to use cells that are at 40-80% confluency.[1] Using too few cells can inhibit proper growth due to limited cell-to-cell contact, while excessive cell density can lead to contact inhibition, making cells resistant to the uptake of foreign DNA.[1] For many cell lines, a confluency of 70-90% at the time of transfection yields good results with cationic lipid-mediated methods.[1]
Q2: How does the quality and quantity of WWP1 plasmid DNA affect transfection efficiency?
High-quality plasmid DNA, free from contaminants such as proteins, RNA, endotoxins, and chemicals, is crucial for successful transfection.[1] The purity of the DNA can be assessed by measuring the A260/A280 ratio, which should ideally be between 1.7 and 1.9. The optimal amount of DNA depends on the cell type, transfection reagent, and the number of cells being transfected.[1] It is recommended to perform optimization trials by varying the amount of plasmid DNA while keeping the quantity of transfection reagent constant.[1]
Q3: Can I use serum and antibiotics in the culture medium during transfection?
The presence of serum can interfere with the formation of DNA-lipid complexes in cationic lipid-mediated transfection; therefore, it is often recommended to form these complexes in a serum-free medium.[2] However, for many cell types, the transfection itself can be carried out in a serum-containing medium to maintain cell health.[2] Antibiotics are generally not recommended during transfection as they can cause cell stress and death, especially when using cationic lipid reagents that increase cell permeability.[1][3]
Q4: How does the size of the WWP1 plasmid impact transfection?
Large plasmids, typically those over 10 kb, are generally more challenging to transfect efficiently than smaller plasmids.[4] This can be due to the difficulty of moving bulky genetic material across the cell membrane.[4] For large plasmids, methods like electroporation or the use of specific transfection reagents optimized for large DNA may be necessary.[4][5][6] Optimization of parameters such as DNA concentration and the ratio of DNA to transfection reagent is particularly critical for large plasmids.[6]
Q5: How long should I wait after transfection to see protein expression?
The time required to detect protein expression after transfection can vary depending on the expression vector, the protein being expressed, and the cell line used. Typically, detectable levels of protein can be observed within 24 to 72 hours post-transfection.[1] For some systems, expression can be detected as early as 4 to 6 hours. It is advisable to perform a time-course experiment to determine the optimal time for assaying your specific protein.
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase, have a viability of over 90%, and have been passaged fewer than 30 times.[1] |
| Incorrect Cell Density | Optimize cell confluency. A good starting point for many cell lines is 70-90% confluency at the time of transfection.[1] |
| Poor DNA Quality | Use a high-purity, endotoxin-free plasmid preparation kit. Verify DNA integrity and concentration before transfection. The A260/A280 ratio should be between 1.7 and 1.9.[1] |
| Suboptimal DNA:Reagent Ratio | Perform a titration experiment to determine the optimal ratio of your WWP1 plasmid DNA to the transfection reagent. Start with the manufacturer's recommended ratio and test ratios above and below that.[1] |
| Presence of Inhibitors | Avoid using serum, antibiotics, or other potential inhibitors in the medium during the formation of transfection complexes.[2] |
| Incorrect Incubation Time | Optimize the incubation time of the cells with the transfection complexes. This can range from a few hours to overnight, depending on the cell type and reagent toxicity.[1] |
| Large Plasmid Size | For large WWP1 plasmids, consider using electroporation or a transfection reagent specifically designed for large DNA molecules.[4][5][6] |
Problem 2: High Cell Death (Cytotoxicity)
| Possible Cause | Suggested Solution |
| Excessive Amount of Transfection Reagent | Reduce the amount of transfection reagent used. Perform a dose-response curve to find the concentration that provides a good balance between efficiency and viability.[1] |
| High DNA Concentration | Too much plasmid DNA can be toxic to cells. Optimize the DNA concentration by testing a range of lower amounts.[1] |
| Prolonged Exposure to Transfection Complexes | Decrease the incubation time of the cells with the transfection complexes. For sensitive cells, a shorter exposure time of 4-6 hours may be sufficient.[1] |
| Poor Cell Health Pre-Transfection | Ensure cells are healthy and not stressed before starting the experiment. Do not use cells that are over-confluent or have been in culture for too long.[1] |
| Presence of Antibiotics | Remove antibiotics from the culture medium during transfection.[1][3] |
Problem 3: No or Low Protein Expression Despite Good Transfection Efficiency
| Possible Cause | Suggested Solution |
| Inefficient Promoter | Ensure the promoter in your WWP1 plasmid is active in your chosen cell line. A strong, ubiquitous promoter like CMV or EF1α is often a good choice.[7] |
| Issues with the Plasmid Construct | Verify the integrity of your WWP1 plasmid by restriction digest and sequencing to ensure the open reading frame and regulatory elements are correct. |
| Protein Instability or Degradation | The expressed WWP1 protein may be unstable or rapidly degraded. You can check for mRNA expression using RT-qPCR to confirm transcription. If mRNA is present, consider using proteasome inhibitors to see if protein levels increase.[8] |
| Incorrect Reading Frame or Missing Start/Stop Codons | Double-check the sequence of your WWP1 insert to ensure it is in the correct reading frame and contains the necessary start and stop codons. |
| Subcellular Localization | The protein may be expressed but localized to a cellular compartment where it is difficult to detect. Consider performing immunofluorescence or cell fractionation to determine its location. |
Quantitative Data Summary
Table 1: General Optimization Parameters for Plasmid Transfection
| Parameter | Recommended Range/Condition | Notes |
| Cell Confluency | 40 - 90% | Highly cell-type dependent.[1] |
| DNA Purity (A260/A280) | 1.7 - 1.9 | Higher ratios may indicate RNA contamination; lower ratios may indicate protein contamination.[1] |
| DNA to Reagent Ratio (µg:µL) | 1:1 to 1:5 | Varies significantly between reagents and cell lines. Optimization is critical.[1] |
| Incubation Time with Complexes | 4 - 24 hours | Shorter times may be necessary for toxic reagents or sensitive cells.[1] |
| Passage Number | < 30 | High passage numbers can lead to changes in cell characteristics and lower transfection efficiency.[1] |
Table 2: Comparison of Transfection Methods for Large Plasmids
| Transfection Method | Advantages | Disadvantages | Considerations for Large Plasmids |
| Lipid-Based Reagents | Easy to use, suitable for a wide range of cell types. | Can be toxic to some cells, efficiency varies with plasmid size. | Use reagents specifically formulated for large plasmids. Optimize DNA:reagent ratio carefully.[6] |
| Electroporation | Highly efficient, effective for difficult-to-transfect cells and large DNA.[5] | Can cause significant cell death, requires specialized equipment. | Optimize pulse voltage, duration, and buffer composition to balance efficiency and viability.[5] |
| Calcium Phosphate | Inexpensive, effective for some cell lines. | Sensitive to pH and temperature, can have lower efficiency. | May work well for large DNA in certain cell types.[6] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of WWP1 Plasmid into HEK293T Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
WWP1 plasmid DNA (high purity)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).
-
Preparation of DNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute 2.5 µg of WWP1 plasmid DNA in 125 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the diluted DNA to the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: a. Gently add the 250 µL of DNA-lipid complexes dropwise to the well containing the cells. b. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, harvest the cells and analyze for gene expression (e.g., by Western blot or qPCR).
Protocol 2: Electroporation of WWP1 Plasmid into a Cancer Cell Line
This protocol is a general starting point and requires optimization of electroporation parameters for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Electroporation buffer
-
WWP1 plasmid DNA (high purity)
-
Electroporator and sterile electroporation cuvettes
Procedure:
-
Cell Preparation: a. Culture the cells to a sufficient number. On the day of electroporation, ensure the cells are in the logarithmic growth phase. b. Harvest the cells and wash them once with sterile PBS. c. Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Electroporation: a. In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with 5-10 µg of the WWP1 plasmid DNA. b. Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. c. Pulse the cells using the electroporator with pre-optimized settings (e.g., specific voltage, pulse duration, and number of pulses).
-
Recovery and Plating: a. Immediately after the pulse, add 900 µL of pre-warmed complete growth medium to the cuvette. b. Gently transfer the cell suspension to a well of a 6-well plate containing 2 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells and analyze for gene expression.
Visualizations
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfection by Electroporation of Cancer and Primary Cells Using Nanosecond and Microsecond Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Big plasmids and Transfection - Cell Biology [protocol-online.org]
- 7. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
troubleshooting low signal in WWP1 activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with WWP1 activity assays, with a specific focus on resolving low signal output.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common problems experienced during WWP1 activity assays.
Issue 1: Weak or No Signal in the WWP1 Activity Assay
Question: My WWP1 assay (Western blot, TR-FRET, or ELISA-based) is showing very low or no signal. What are the potential causes and how can I fix this?
Potential Causes:
-
Inactive Reagents: One or more of the core enzymes (E1, E2, WWP1) may be inactive or degraded.
-
Missing Critical Components: The reaction may be missing an essential component like ATP or Ubiquitin.
-
Suboptimal Reaction Conditions: The buffer composition, pH, or temperature may not be optimal for WWP1 activity.
-
Incorrect E2 Enzyme: The chosen E2 conjugating enzyme may not be compatible with WWP1.[1]
-
WWP1 Autoinhibition: WWP1 exists in an autoinhibited state that can limit its catalytic activity.[2]
-
Low Substrate Concentration or Quality: The concentration of WWP1 (for auto-ubiquitination) or the target substrate may be too low or the protein may be misfolded.
-
Inefficient Detection: For antibody-based detection, the primary or secondary antibody may be inefficient. For fluorescence-based assays, the fluorophore may be quenched or the reader settings may be incorrect.[3][4]
Recommended Solutions:
-
Verify Reagent Activity and Integrity:
-
Enzyme Activity: Test each enzyme (E1, E2, WWP1) individually if possible. Run a control reaction with a known active E3 ligase to ensure the E1, E2, and ubiquitin are functional.
-
ATP Stock: Prepare fresh ATP solution, as it is prone to hydrolysis. A negative control reaction without ATP should always be included to confirm the signal is ATP-dependent.[5]
-
Reagent Handling: Ensure all enzymes have been stored at the correct temperature (typically -80°C) and handled on ice to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Optimize Reaction Components:
-
Review the concentrations of all components in the reaction. Use the following table as a starting guide for a standard in vitro ubiquitination reaction.[5]
-
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Enzyme | 5 µM | 50 - 100 nM | The first enzyme in the ubiquitination cascade. |
| E2 Enzyme (UbcH5b/c or UbcH7) | 25 µM | 0.2 - 1 µM | WWP1 is known to function with UbcH5 and UbcH7.[1] |
| WWP1 (E3 Ligase) | 10 µM | 0.1 - 0.5 µM | For auto-ubiquitination assays, this is also the substrate. |
| Target Substrate (optional) | As required | 1 - 10 µM | If not performing an auto-ubiquitination assay. |
| Ubiquitin | 1.17 mM (10 mg/mL) | 50 - 100 µM | Can be unlabeled, biotinylated, or fluorescently tagged. |
| Mg-ATP Solution | 100 mM | 5 - 10 mM | Essential for E1 activation.[5] |
| 10X Reaction Buffer | 10X | 1X | See protocol below for buffer composition. |
-
Ensure Correct E2 Pairing:
-
WWP1 is a HECT-type E3 ligase. Verify that you are using a compatible E2 enzyme. UbcH5 and UbcH7 are reported to be effective partners for WWP1.[1] If you are using a different E2, test UbcH5 or UbcH7 as a positive control.
-
-
Optimize Detection Method:
-
Western Blot: If detecting a smear or ladder characteristic of polyubiquitination, ensure efficient protein transfer to the membrane.[3] Use a high-quality primary antibody against ubiquitin or your specific substrate. An anti-E3 ligase antibody can be used to verify auto-ubiquitination.[5]
-
TR-FRET/Fluorescence Polarization: Ensure the plate reader settings (excitation/emission wavelengths, gain) are correct for your specific fluorophores. Check for potential quenching effects from your compounds if performing inhibitor screening.[6][7] Run a positive control with a known active enzyme to confirm the assay window is acceptable.[8]
-
Issue 2: High Background Signal in a Fluorescence-Based Assay
Question: My TR-FRET or fluorescence polarization assay for WWP1 activity has high background, making the signal-to-noise ratio very low. What can I do?
Potential Causes:
-
Compound Interference: If screening small molecules, the compounds themselves may be fluorescent, causing interference.[4]
-
Non-Specific Binding: Labeled ubiquitin or antibodies may bind non-specifically to the microplate wells.
-
Light Scattering: High concentrations of proteins or precipitated compounds can cause light scattering.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent material.
Recommended Solutions:
-
Address Compound Interference:
-
Run a control plate where you add the compounds to the assay buffer without the enzymes. This will identify any intrinsic fluorescence from your test agents.
-
If compounds are the issue, you may need to use a different assay format (e.g., Western blot or an ELISA-based method) for validation.[9]
-
-
Reduce Non-Specific Binding:
-
Use non-binding surface (NBS) or low-binding microplates.
-
Incorporate a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) into your assay buffer to block non-specific interactions.
-
-
Optimize Reagent Concentrations:
-
Titrate the concentrations of your fluorescently labeled components (e.g., Cy5-labeled Ubiquitin) to find the lowest concentration that still provides a robust signal, which can help lower the background.[8]
-
-
Ensure Reagent Quality:
-
Use high-purity reagents and freshly prepared buffers using ultrapure water to avoid contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of WWP1 and why is it studied? A1: WWP1 (WW domain-containing E3 ubiquitin-protein ligase 1) is a HECT-type E3 ubiquitin ligase.[1] E3 ligases are critical enzymes that transfer ubiquitin to specific substrate proteins, marking them for various cellular fates, including degradation by the proteasome.[10] WWP1 is involved in regulating diverse cellular processes and has been implicated in several diseases, including various cancers, making it an attractive target for drug development.[11][12]
Q2: What is the difference between a substrate ubiquitination assay and an auto-ubiquitination assay? A2: A substrate ubiquitination assay measures the ability of WWP1 to attach ubiquitin to a separate target protein (e.g., PTEN, KLF5).[1][2] An auto-ubiquitination assay measures the ability of a WWP1 molecule to ubiquitinate itself, which is a characteristic of many E3 ligases and is often used as a proxy for its enzymatic activity.[2][6] Auto-ubiquitination assays are common in high-throughput screening formats.[8]
Q3: How do I interpret my Western blot results for a WWP1 assay? A3: A successful ubiquitination reaction typically appears as a high-molecular-weight "smear" or a "ladder" of bands above the unmodified substrate band when blotting with an antibody against the substrate or ubiquitin.[5] Each band in the ladder represents the addition of one more ubiquitin molecule. The negative control (lacking ATP) should only show a single band for the unmodified protein.[5]
Q4: What are the key components of a WWP1 assay reaction buffer? A4: A typical reaction buffer is designed to maintain a stable pH and provide necessary cofactors. Common components include a buffering agent (e.g., 50 mM HEPES, pH 7.5-8.0), salt (e.g., 50-100 mM NaCl), a magnesium source (e.g., 4-10 mM MgCl₂ for ATP coordination), and a reducing agent (e.g., 1 mM TCEP or DTT) to maintain cysteine residues in a reduced state.[5][13]
Q5: Can I use a single assay to confirm a WWP1 inhibitor? A5: No, it is not recommended. E3 ligase assays are complex, involving multiple enzymes (E1, E2, E3).[9] A compound that appears to inhibit WWP1 in a primary screen could actually be targeting the E1 or E2 enzymes. Therefore, it is crucial to perform counter-screens (deconvolution assays) where you test the compound's effect on the E1 and E2 enzymes to confirm that it is specific for WWP1.[9]
Visualizations
WWP1 Signaling and Ubiquitination Cascade
Caption: The WWP1 ubiquitination cascade and its cellular outcomes.
General Workflow for an In Vitro WWP1 Assay
Caption: A generalized experimental workflow for a WWP1 activity assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in WWP1 assays.
Experimental Protocols
Protocol: In Vitro WWP1 Auto-Ubiquitination Assay (Western Blot Detection)
This protocol describes a standard 25 µL reaction to detect the auto-ubiquitination activity of WWP1.
1. Materials and Reagents:
-
Recombinant Human E1 Enzyme (UBE1)
-
Recombinant Human E2 Enzyme (e.g., UbcH5b)
-
Recombinant Human WWP1
-
Ubiquitin
-
10X E3 Ligase Reaction Buffer (500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)[5]
-
100 mM Mg-ATP Solution
-
Nuclease-free water
-
2X SDS-PAGE Sample Buffer
-
Primary Antibody: Anti-Ubiquitin or Anti-WWP1
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
2. Procedure:
-
Thaw all enzymes, ubiquitin, and buffers on ice.
-
In a microcentrifuge tube, prepare a master mix for the number of reactions needed. For a single 25 µL reaction, combine the components in the following order. Prepare a parallel reaction for the negative control.
| Reagent | Volume (Positive Rxn) | Volume (Negative Control) | Final Concentration |
| Nuclease-free dH₂O | to 25 µL | to 25 µL | N/A |
| 10X Reaction Buffer | 2.5 µL | 2.5 µL | 1X |
| Ubiquitin (1.17 mM) | 1 µL | 1 µL | ~47 µM |
| E1 Enzyme (5 µM) | 0.5 µL | 0.5 µL | 100 nM |
| E2 Enzyme (25 µM) | 1 µL | 1 µL | 1 µM |
| WWP1 (10 µM) | 2.5 µL | 2.5 µL | 1 µM |
| Mg-ATP Solution (100 mM) | 2.5 µL | - | 10 mM |
| Nuclease-free dH₂O (for control) | - | 2.5 µL | N/A |
-
Mix gently by pipetting.
-
Initiate the reaction by adding the Mg-ATP solution (or water for the negative control).
-
Incubate the reaction at 37°C for 60 to 90 minutes.[14]
-
Stop the reaction by adding an equal volume (25 µL) of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
3. Detection by Western Blot:
-
Load 20 µL of each sample onto an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Apply the chemiluminescent substrate and image the blot using a suitable imaging system.[3]
-
Expected Result: The positive reaction lane should show a high-molecular-weight smear or ladder corresponding to polyubiquitinated WWP1. The negative control lane should show a single band corresponding to unmodified WWP1.[5]
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 6. E3 ligase activity assay - Profacgen [profacgen.com]
- 7. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 11. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 12. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
addressing NSC-217913 precipitation in experiments
Technical Support Center: NSC-217913
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of NSC-2179113, a known inhibitor of the E3 ubiquitin ligase WWP1. Here you will find troubleshooting protocols and frequently asked questions to address common experimental challenges, with a focus on preventing and resolving compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of WWP1 (WW domain-containing E3 ubiquitin protein ligase 1), with a reported IC50 of 158.3 μM.[1] WWP1 is an E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting substrate proteins for ubiquitination and subsequent degradation.[2][3][4] By inhibiting WWP1, this compound can modulate the signaling pathways regulated by WWP1's substrates.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous environments.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the cell culture medium.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH: Changes in temperature and pH can affect the solubility of small molecules.
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, it is crucial to follow proper handling and dilution procedures. Key recommendations include:
-
Use of a Suitable Stock Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds.[5][6][7]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous medium. Instead, perform serial dilutions or create an intermediate dilution in a smaller volume of medium.
-
Pre-warming the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions.
-
Gentle Mixing: Add the compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to minimize solvent-induced toxicity and precipitation.
Q4: What should I do if I still observe precipitation?
If precipitation persists, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your experimental concentration may be too high. Perform a dose-response experiment to determine the maximum soluble concentration in your specific assay conditions.
-
Use of Solubilizing Agents: For challenging compounds, the use of solubilizing excipients such as cyclodextrins or detergents (e.g., Tween® 80) can be explored, but their compatibility with the specific cell line and assay must be validated.[8]
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes help to break up small aggregates.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Precipitate in stock solution (DMSO) | Incomplete dissolution, moisture contamination. | Ensure the compound is fully dissolved by vortexing. Use anhydrous, high-purity DMSO. Store stock solutions with a desiccant. |
| Precipitate forms immediately upon dilution in aqueous buffer/media | Solvent shock, concentration exceeds solubility limit. | Perform serial dilutions. Add stock solution dropwise to pre-warmed, gently vortexing media. Prepare an intermediate dilution in a small volume of media first. |
| Precipitate forms over time in the incubator | Compound instability, interaction with media components, evaporation. | Assess compound stability in media over time. Consider using serum-free media for the treatment period if compatible with your cells. Ensure proper incubator humidity to prevent evaporation. |
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium (e.g., 10 mL).
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM this compound stock solution dropwise. For a 10 µM final concentration in 10 mL, you will need 10 µL of the 10 mM stock.
-
Continue to mix the solution for a few seconds after adding the stock to ensure it is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Table 2: Recommended Solvent and Storage Conditions
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 1-10 mM |
| Stock Solution Storage | -20°C or -80°C in small aliquots, protected from light |
| Final Assay Solvent Concentration | < 0.5% DMSO is recommended to minimize toxicity |
Signaling Pathway and Visualization
This compound inhibits the E3 ubiquitin ligase activity of WWP1. WWP1 is known to regulate several key signaling pathways implicated in cancer and other diseases by targeting specific substrates for ubiquitination.
Diagram 2: Simplified Signaling Pathway of WWP1 Inhibition by this compound
Caption: this compound inhibits WWP1, preventing the ubiquitination and degradation of its target substrates, thereby altering cellular signaling.
Diagram 3: Recommended Dilution Workflow for this compound
Caption: A visual guide to the correct procedure for diluting a concentrated DMSO stock of this compound into aqueous cell culture medium.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 4. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of NSC-217913: A Comparative Guide for Researchers
For researchers and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount. This guide provides a comprehensive comparison of NSC-217913, a recently identified inhibitor of the E3 ubiquitin ligase WWP1, with other known inhibitors. The information is presented to facilitate an objective evaluation of its potential as a therapeutic agent.
Performance Comparison of WWP1 Inhibitors
The inhibitory effects of this compound and its analogues have been quantified and compared against other known WWP1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro biochemical assays.
| Inhibitor | Target | IC50 (µM) | Publication |
| This compound | WWP1 | 158.3 | Dudey et al., 2024[1][2] |
| Compound 11 (this compound analogue) | WWP1 | 32.7 | Dudey et al., 2024[1] |
| Heclin | WWP1 | 6.9 | |
| 3,3′-diindolylmethane (DIM) (I3C derivative) | WWP1 | 111.2 | Dudey, 2024[3] |
| N-Tosyl-I3C (stabilized I3C derivative) | WWP1 | 218.3 | Dudey, 2024[3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of WWP1 inhibitors.
In Vitro WWP1 Autoubiquitination Assay (ELISA-based)
This protocol is adapted from the methods described by Dudey et al. (2024) for the initial screening and determination of IC50 values of WWP1 inhibitors.[4]
Objective: To measure the autoubiquitination activity of WWP1 in the presence of inhibitors.
Materials:
-
Recombinant human WWP1 (truncated construct WWP1-L34H may be used to overcome autoinhibitory interactions)[4]
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2), e.g., UbcH7
-
FLAG-tagged ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
High-binding 96-well plates
-
Anti-FLAG antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a high-binding 96-well plate with recombinant WWP1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Prepare the ubiquitination reaction mixture containing E1, E2, FLAG-tagged ubiquitin, and ATP in the assay buffer.
-
Add the test compounds at various concentrations to the designated wells. Include a DMSO-only control.
-
Initiate the reaction by adding the ubiquitination reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Wash the plate to remove unbound reagents.
-
Add the anti-FLAG-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
In Vitro Ubiquitination Assay for Substrate Ubiquitination
This protocol can be used to assess the ability of WWP1 to ubiquitinate a specific substrate (e.g., PTEN) and the inhibitory effect of compounds like this compound.
Objective: To determine if a protein of interest is a substrate for WWP1-mediated ubiquitination and to test the effect of inhibitors.
Materials:
-
Recombinant human WWP1
-
Recombinant E1 and E2 enzymes
-
Recombinant substrate protein (e.g., PTEN)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT, 5 mM ATP)[5]
-
Test compounds
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies against the substrate and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. A typical 20 µL reaction would include: E1 (50 nM), E2 (1 µM), WWP1 (1 µM), substrate (5 µM), ubiquitin (50 µM), and ATP (5 mM) in the reaction buffer.[5]
-
Add the test inhibitor at the desired concentration. Include a DMSO control.
-
Pre-incubate the components except for E1 at 30°C for 20 minutes.[5]
-
Initiate the reaction by adding E1 and incubate at 30°C or 37°C for the desired time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands corresponding to ubiquitinated substrate should be visible.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: WWP1 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for the identification and validation of WWP1 inhibitors.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Expanding the Inhibitor Space of the WWP1 and WWP2 Ubiquitin Ligases - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of WWP1 Inhibitors
A Comparative Guide to NSC-217913 and Other WWP1 Inhibitors for Researchers and Drug Development Professionals
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) has emerged as a significant therapeutic target in various diseases, particularly in cancer.[1][2] As a HECT-type E3 ubiquitin ligase, WWP1 is implicated in the degradation of several key tumor suppressor proteins.[3][4] Its overexpression or amplification in numerous cancers promotes tumor growth, proliferation, and migration while inhibiting apoptosis.[1] This has spurred the development and characterization of small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of this compound against other known WWP1 inhibitors, supported by experimental data and methodologies.
The inhibitory potential of small molecules against WWP1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available quantitative data for this compound and other notable WWP1 inhibitors.
| Inhibitor | WWP1 IC50 (µM) | WWP2 IC50 (µM) | Notes |
| This compound | 158.3[5][6] | Too weak to determine[4] | Identified from the NCI Diversity Set V library. Shows selectivity for WWP1 over WWP2.[4] |
| Compound 11 (WWP1/2-IN-1) | 32.7[3][6] | 269.2[3][6] | A synthetic analogue of this compound with improved potency for WWP1.[3][4] |
| Heclin | 6.9[6][7] | Not specified | A known HECT E3 ligase inhibitor, also inhibits Smurf2 and Nedd4.[6] |
| Indole-3-carbinol (I3C) | Weak inhibition[8] | Weaker interaction than with WWP1[8] | A natural compound found in cruciferous vegetables.[1] |
| 3,3'-diindolylmethane (DIM) | 111.2[8] | Not specified | A condensation product of I3C with more potent inhibition of WWP1.[8] |
Note: The IC50 value for the re-synthesized and purified this compound is 158.3 µM.[4] An initial screen of the NCI library sample showed a higher potency (IC50 of 33.3 µM), which was attributed to potential impurities.[4][7]
Key Signaling Pathways Modulated by WWP1
WWP1 exerts its oncogenic functions by targeting various substrate proteins for ubiquitination, thereby regulating critical cellular signaling pathways.[1][9] Understanding these pathways is crucial for contextualizing the effects of WWP1 inhibitors.
WWP1 targets a number of proteins for ubiquitination, including Smad2, PTEN, KLF5, LATS1, p63, and ErbB4.[1][10] This regulation affects pathways involved in cell growth, proliferation, and tumorigenesis.[1][9]
Caption: WWP1-mediated ubiquitination of key downstream substrates and their associated signaling pathways.
One of the most critical functions of WWP1 is its negative regulation of the tumor suppressor PTEN. WWP1 ubiquitinates PTEN, which inhibits its dimerization and localization to the plasma membrane, thereby failing to suppress the proto-oncogenic PI3K-AKT signaling pathway.[2] Pharmacological or genetic inhibition of WWP1 can restore PTEN function, representing a key mechanism for the anti-tumor effects of WWP1 inhibitors.[11][12][13]
Caption: Role of WWP1 in the PTEN/PI3K/AKT signaling cascade and the effect of its inhibition.
Experimental Protocols
The characterization of WWP1 inhibitors like this compound and its derivatives relies on robust biochemical assays. The primary method cited is the ELISA-based autoubiquitination assay.
ELISA Autoubiquitination Assay Protocol
This assay measures the ability of WWP1 to ubiquitinate itself, a proxy for its enzymatic activity. Inhibition of this process by a compound is quantified to determine its IC50.
-
Plate Coating: His-tagged WWP1 protein is incubated in a 96-well nickel-coated plate for 1 hour to allow for binding. For GST-tagged proteins, glutathione-coated plates are used.
-
Blocking (for nickel-coated plates): Plates are blocked with a 1% BSA solution to prevent non-specific binding.
-
Preparation of Reaction Mixture: A master mix is prepared containing Ub-activating enzyme (E1, e.g., Uba1), Ub-conjugating enzyme (E2, e.g., UbcH7), FLAG-tagged ubiquitin, and ATP in a reaction buffer (e.g., 25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2).
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. A DMSO control is included.
-
Initiation of Reaction: The reaction mixture is added to the wells and incubated for 2 hours to allow the ubiquitination cascade to proceed.
-
Detection: The plate is washed, and an anti-FLAG antibody conjugated to Horseradish Peroxidase (HRP) is added and incubated for 1 hour. This antibody detects the FLAG-tagged ubiquitin attached to WWP1.
-
Signal Development: A TMB substrate solution is added. The HRP enzyme converts the TMB into a blue-colored product.
-
Stopping the Reaction: The reaction is stopped by adding 1 M HCl, which turns the solution yellow.
-
Data Acquisition: The absorbance is read using a plate reader. The percentage of inhibition is calculated relative to controls, and IC50 values are determined by fitting the data to a dose-response curve.[4]
Caption: Experimental workflow for the ELISA-based WWP1 autoubiquitination assay.
Summary and Conclusion
This compound is a validated inhibitor of WWP1 with an IC50 in the micromolar range.[4][5] While its potency is moderate compared to inhibitors like Heclin, it serves as a valuable chemical scaffold. This is demonstrated by the development of Compound 11, an analogue with significantly improved potency against WWP1.[4] The selectivity of this compound for WWP1 over the closely related WWP2 is a favorable characteristic.[4]
In contrast, natural products like Indole-3-carbinol show weak activity, though its derivative, DIM, is more potent.[8] Heclin exhibits high potency but also targets other HECT E3 ligases, which may lead to off-target effects.[6][7]
For researchers in drug development, this compound and its more potent analogue, Compound 11, represent a promising starting point for structure-activity relationship (SAR) studies to develop next-generation WWP1 inhibitors.[3] The primary mechanism of action for these inhibitors appears to be the restoration of PTEN function, which has significant therapeutic implications for cancers with an overactive PI3K/AKT pathway.[11][12][13] Future studies should focus on improving potency, selectivity, and cell-based activity to translate these findings into viable clinical candidates.
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WWP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Indole-3-Carbinol vs. NSC-217913
A direct comparative analysis between Indole-3-Carbinol (I3C) and NSC-217913 is not feasible at this time due to the absence of publicly available scientific literature and experimental data on a compound designated as this compound. Searches for "this compound" in scientific databases and public records did not yield any information related to a therapeutic agent or a compound with a biological profile comparable to I3C. The designation "NSC" is often used by the National Cancer Institute for compounds in their screening programs; however, without further identifying information, this compound remains an unknown entity in the public domain.
Therefore, this guide will provide a comprehensive overview of Indole-3-Carbinol (I3C), a well-researched phytochemical, to serve as a valuable resource for researchers, scientists, and drug development professionals. The information is presented in a manner that would facilitate a comparison if and when data on this compound becomes available.
Indole-3-Carbinol (I3C): A Multi-Targeted Phytochemical
Indole-3-carbinol is a natural compound found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Upon ingestion, I3C is converted in the acidic environment of the stomach into a variety of condensation products, with 3,3'-diindolylmethane (DIM) being the most extensively studied.[2][3] Both I3C and its metabolites exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[2][4]
Mechanism of Action and Target Signaling Pathways
I3C and its derivatives, particularly DIM, influence a multitude of signaling pathways implicated in carcinogenesis and other chronic diseases.[2][5][6] Their pleiotropic effects contribute to their potential as chemopreventive and therapeutic agents. Key mechanisms include:
-
Modulation of Estrogen Metabolism and Receptor Signaling: I3C can alter the metabolic pathway of estrogen, promoting the formation of 2-hydroxyestrone (2-OHE1), a less estrogenic metabolite, over the more potent 16α-hydroxyestrone (16α-OHE1).[5][7] This shift in estrogen metabolism is considered a key mechanism for its protective effects against hormone-dependent cancers.[5] Additionally, I3C and DIM can directly modulate the activity of the estrogen receptor (ER), acting as antagonists in certain contexts.[6]
-
Induction of Cell Cycle Arrest: I3C has been shown to induce G1 cell cycle arrest in various cancer cell lines.[8][9] This is often achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, and cyclins like cyclin D1, while upregulating CDK inhibitors like p21 and p27.[8]
-
Induction of Apoptosis: I3C and DIM can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]
-
Regulation of Xenobiotic Metabolizing Enzymes: I3C is known to induce the expression of Phase I and Phase II detoxification enzymes, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs).[7] This can enhance the clearance of carcinogens and other toxins.
-
Inhibition of Angiogenesis and Metastasis: I3C has been reported to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), crucial processes in tumor progression.[6]
Below is a Graphviz diagram illustrating some of the key signaling pathways modulated by Indole-3-Carbinol.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Indole-3-Carbinol, providing insights into its efficacy in different experimental models.
Table 1: In Vitro Efficacy of Indole-3-Carbinol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 5-8F | Nasopharyngeal Carcinoma | ~300 | 72 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | ~300 | 72 | [8] |
| Melanoma Cells | Melanoma | 284 | Not Specified | [11] |
Table 2: In Vivo Efficacy of Indole-3-Carbinol in Animal Models
| Animal Model | Cancer Type | I3C Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | 250 mg/kg/day (oral) | 21 days | Significant reduction in tumor volume | [8] |
| SCID Mice | Canine Inflammatory Mammary Cancer Xenograft | Human equivalent oral dose | 3 weeks | Decreased tumor proliferation, increased apoptosis | [12] |
Table 3: Human Clinical Trial Data for Indole-3-Carbinol
| Condition | Study Phase | I3C Dose | Duration | Key Findings | Reference |
| Women at high risk for breast cancer | Phase I | 400-800 mg/day | 8 weeks | Well-tolerated; increased urinary 2-hydroxyestrone/16α-hydroxyestrone ratio.[7][13] | [7][13] |
| Vulvar Intraepithelial Neoplasia (VIN) | Phase II | 200-400 mg/day | 6 months | Significant improvement in symptoms and lesion size.[14] | [14] |
| Recurrent Respiratory Papillomatosis | Phase I | Not specified | 8-14.6 months | Cessation or reduced growth of papillomas in 66% of patients.[15] | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate the efficacy of compounds like I3C.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., I3C) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a cell or tissue sample.
-
Protein Extraction: Lyse treated and control cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
The following Graphviz diagram illustrates a typical experimental workflow for comparing the in vitro effects of two compounds.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., I3C) and a vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[20]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[19]
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 3. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of indole-3-carbinol in women: tolerability and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Carbinol Inhibits Nasopharyngeal Carcinoma Growth through Cell Cycle Arrest In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of indole-3-carbinol on steroid hormone profile and tumor progression in a mice model of canine inflammatory mammarycancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A randomized phase II trial of indole-3-carbinol in the treatment of vulvar intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo tumor xenograft study [bio-protocol.org]
Genetic Validation of WWP1 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the genetic and pharmacological validation of WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) as a therapeutic target in cancer. WWP1 has emerged as a critical oncogene in various malignancies, primarily through its negative regulation of the tumor suppressor PTEN, a key component of the PI3K/AKT signaling pathway. This document summarizes key experimental data, details methodologies for crucial experiments, and presents visual workflows and pathways to support research and development efforts targeting WWP1.
The WWP1-PTEN Axis: A Druggable Target in Cancer
WWP1 is an E3 ubiquitin ligase that targets the tumor suppressor PTEN for K27-linked polyubiquitination. This modification does not lead to PTEN degradation but instead inhibits its dimerization and recruitment to the plasma membrane, effectively inactivating its tumor-suppressive function[1]. The inactivation of PTEN leads to the hyperactivation of the PI3K/AKT signaling pathway, promoting cell growth, proliferation, and survival. Notably, the expression of WWP1 is induced by the MYC oncogene, and WWP1 is frequently co-amplified with MYC in several human cancers, correlating with poor prognosis[1][2][3]. Genetic and pharmacological inhibition of WWP1 has been shown to restore PTEN function, leading to anti-tumor effects in preclinical models[1][3][4].
Comparative Analysis of WWP1 Validation Strategies
The validation of WWP1 as a therapeutic target can be approached through genetic knockdown/knockout techniques or pharmacological inhibition. This section compares the outcomes of these different strategies.
Data Presentation: Quantitative Effects of WWP1 Inhibition
| Validation Method | Model System | Key Quantitative Outcomes | Reference |
| siRNA-mediated Knockdown | Gastric Carcinoma Cells (MKN-45, AGS) | - Significant decrease in WWP1 protein levels.- Marked inhibition of tumor cell proliferation in vitro.- G0/G1 cell cycle arrest.- Induction of apoptosis. | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | - Significant reduction in PDAC cell proliferation.- Suppression of the PI3K-AKT pathway. | [3] | |
| Osteosarcoma Cells (MG63, HOS) | - Blocked cell growth and invasion.- G1-phase arrest and induction of apoptosis. | [5] | |
| CRISPR-Cas9 Mediated Knockout | General Cancer Cell Lines | - Enables complete and permanent gene knockout for target validation.[6][7] | [6][7] |
| Pharmacological Inhibition (Indole-3-Carbinol - I3C) | MYC-driven Prostate Organoids and Tumors | - Direct inhibition of WWP1 E3 ligase activity.- Suppression of tumor growth via restoration of PTEN activity. | [1][4] |
| Breast Cancer Cells | - Synergistic suppression of cell growth when combined with PI3K inhibitors (BKM120 or BYL719). | [8] | |
| Pharmacological Inhibition (Bortezomib) | Prostate Cancer Cells | - Dose-dependent reduction in WWP1 mRNA and protein levels.- Inhibition of prostate cancer cell proliferation. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
siRNA-Mediated Knockdown of WWP1 and Western Blot Analysis
Objective: To transiently reduce the expression of WWP1 in cancer cells and assess the downstream effects on protein expression.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MKN-45, AGS, or PDAC cell lines) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes: one containing siRNA targeting WWP1 (or a non-targeting control siRNA) diluted in serum-free medium, and another containing a transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against WWP1, PTEN, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
CRISPR-Cas9 Mediated Knockout of WWP1
Objective: To generate stable cancer cell lines with a complete loss of WWP1 function.
Methodology:
-
gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting an early exon of the WWP1 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNA sequences into a Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmid into the target cancer cells using a suitable transfection reagent.
-
After 48 hours, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, which have a high probability of being successfully transfected.
-
-
Single-Cell Cloning:
-
Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.
-
-
Validation of Knockout:
-
Expand the single-cell clones and screen for WWP1 knockout by Western blotting to confirm the absence of the WWP1 protein.
-
Genomic DNA can be sequenced to verify the presence of insertions or deletions (indels) at the target site.
-
In Vivo Xenograft Model for WWP1 Inhibition
Objective: To evaluate the anti-tumor efficacy of WWP1 inhibition in a living organism.
Methodology:
-
Cell Preparation and Injection:
-
Harvest cancer cells (e.g., those with stable WWP1 knockdown or control cells) and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment (for pharmacological inhibitors):
-
Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the WWP1 inhibitor (e.g., I3C) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) or Western blotting for pathway analysis.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.
WWP1-PTEN Signaling Pathway
Caption: The MYC-WWP1-PTEN signaling pathway in cancer.
Experimental Workflow: siRNA Knockdown and Western Blot
Caption: Workflow for siRNA-mediated knockdown and subsequent Western blot analysis.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study to assess WWP1 inhibition.
Conclusion
The collective evidence strongly supports WWP1 as a promising therapeutic target in a range of cancers. Its well-defined role in the PTEN/PI3K/AKT pathway provides a solid mechanistic foundation for therapeutic intervention. This guide offers a comparative framework and detailed protocols to aid researchers in the continued validation and targeting of WWP1, with the ultimate goal of developing novel and effective cancer therapies.
References
- 1. Bortezomib prevents oncogenesis and bone metastasis of prostate cancer by inhibiting WWP1, Smurf1 and Smurf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of WWP1 inhibits growth and invasion, but induces apoptosis of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Bortezomib on Expression of Inflammatory Cytokines and Survival in a Murine Sepsis Model Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NSC-217913 Specificity for WWP1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC-217913's performance as an inhibitor of the E3 ubiquitin ligase WWP1 against other known inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its specificity and potential for further development.
Introduction to WWP1
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a HECT-type E3 ubiquitin ligase that plays a crucial role in various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent degradation.[1][2] WWP1 is involved in regulating signaling pathways critical for cell growth, proliferation, and migration.[3] Its dysregulation, often through overexpression or amplification, is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[3][4][5] WWP1's substrates include key tumor suppressors and oncoproteins such as PTEN, Smad2, KLF5, p63, and ErbB4.[1][3]
This compound: A WWP1 Inhibitor
This compound has been identified as an inhibitor of WWP1.[6][7] However, studies have revealed variability in its potency, with the originally screened compound from the National Cancer Institute (NCI) library showing a higher potency than the subsequently re-synthesized version.[6][8] This discrepancy may be attributed to impurities in the original sample.[6][8] Furthermore, this compound also exhibits inhibitory activity against the closely related E3 ligase WWP2, indicating a degree of non-specificity.[6][8]
Comparative Analysis of WWP1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other known WWP1 inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented for comparison. A lower IC50 value indicates higher potency.
| Inhibitor | WWP1 IC50 (µM) | WWP2 IC50 (µM) | Other HECT E3 Ligases Inhibited (IC50 in µM) |
| This compound (Re-synthesized) | 158.3[6][9] | Too weak to determine accurately[6][8] | Not reported |
| This compound (NCI Library) | 33.3[6][8] | 69.8[6][8] | Not reported |
| Compound 11 (WWP1/2-IN-1) | 32.7[6][10] | 269.2[6][10] | Not reported |
| Heclin | 6.9[10] | Not reported | Smurf2 (6.8), Nedd4 (6.3)[10] |
| Indole-3-carbinol (I3C) | Weak inhibition[11] | Weaker interaction than with WWP1[11] | NEDD4-1[11] |
| 3,3'-diindolylmethane (DIM) | 111.2[11] | Not reported | Not reported |
Specificity of this compound
Based on the available data, the specificity of this compound for WWP1 is moderate. The re-synthesized, purer form of the compound exhibits an IC50 of 158.3 µM for WWP1, which is considered relatively weak for a lead compound.[6][9] The original NCI sample showed activity against both WWP1 and WWP2, with only a two-fold higher potency for WWP1.[6][8]
In comparison, Compound 11 demonstrates a more favorable profile, with a lower IC50 for WWP1 (32.7 µM) and a significantly higher IC50 for WWP2 (269.2 µM), suggesting greater specificity for WWP1 over WWP2.[6][10] Heclin is a more potent inhibitor of WWP1 but also inhibits other HECT E3 ligases like Smurf2 and Nedd4 with similar potency, indicating a broader spectrum of activity.[10]
Experimental Protocols
The inhibitory activity and IC50 values of the compounds listed above were primarily determined using an in vitro autoubiquitination assay.
In Vitro Autoubiquitination Assay (ELISA-based)
Objective: To measure the ability of a compound to inhibit the autoubiquitination activity of a HECT E3 ligase.
Principle: This assay quantifies the amount of ubiquitin attached to the E3 ligase by the enzyme itself. The reaction is carried out in the presence of the necessary components (E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP). The amount of ubiquitinated E3 ligase is then detected using an antibody specific for ubiquitin in an ELISA format.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant HECT E3 ligase (e.g., WWP1)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated microplates
-
Anti-E3 ligase antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, biotinylated ubiquitin, E1 enzyme, and E2 enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Enzyme Addition: Initiate the reaction by adding the recombinant WWP1 enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the autoubiquitination reaction to occur.
-
ELISA Detection: a. Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated-ubiquitinated WWP1. b. Wash the plate to remove unbound components. c. Add the primary antibody against WWP1 and incubate. d. Wash the plate and add the HRP-conjugated secondary antibody. e. After another incubation and wash step, add the TMB substrate. f. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of autoubiquitination. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Visualizing WWP1's Role and Inhibition Strategy
The following diagrams illustrate the signaling pathway involving WWP1 and a general workflow for screening potential inhibitors.
Caption: WWP1 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for identifying and characterizing E3 ligase inhibitors.
Conclusion
This compound is a recognized inhibitor of WWP1, however, its utility in research and potential for therapeutic development may be limited by its moderate potency and lack of high specificity, particularly when compared to other members of the Nedd4-like E3 ligase family such as WWP2. The discrepancy in potency between different batches of the compound also highlights the need for careful validation. Newer compounds, such as Compound 11, appear to offer improved potency and specificity for WWP1. Researchers should consider these factors when selecting an inhibitor for their studies and interpret data generated using this compound with caution, taking into account its potential off-target effects. Further structure-activity relationship studies are warranted to develop more potent and selective WWP1 inhibitors.
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 6. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WWP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of WWP1 and WWP2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting WWP1 and WWP2, two closely related HECT E3 ubiquitin ligases implicated in various cancers and other diseases. This analysis is supported by experimental data on inhibitor potency and selectivity, detailed experimental protocols, and visualizations of key signaling pathways.
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) and 2 (WWP2) are members of the NEDD4-like family of HECT E3 ligases. They play crucial roles in regulating cellular processes by targeting a wide range of substrates for ubiquitination, thereby influencing protein stability and function. Dysregulation of WWP1 and WWP2 has been linked to the progression of several cancers, making them attractive targets for therapeutic intervention. This guide offers a comparative overview of currently identified small molecule inhibitors of WWP1 and WWP2.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known inhibitors against WWP1 and WWP2, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | WWP1 IC50 (µM) | WWP2 IC50 (µM) | Predominant Selectivity | Reference |
| Heclin | 6.9 | - | WWP1 | [1][2] |
| Indole-3-carbinol (I3C) | Weak inhibition | Weak inhibition | - | [3][4] |
| 3,3′-Diindolylmethane (DIM) | 111.2 | - | WWP1 | [3][4][5] |
| NSC-217913 (resynthesized) | 158.3 | > 1000 | WWP1 | [6][7][8] |
| Compound 11 (this compound analog) | 32.7 | 269.2 | WWP1 | [6][8] |
| NSC-288387 | - | 2.3 | WWP2 | [2] |
Note: A lower IC50 value indicates higher potency. Dashes indicate that data was not available in the cited sources.
Key Signaling Pathways Regulated by WWP1 and WWP2
WWP1 and WWP2 are integral components of several critical signaling pathways that control cell growth, proliferation, and apoptosis. Their inhibition can therefore have significant downstream effects.
.dot
Caption: WWP1 regulates key signaling pathways involved in cell fate.
.dot
Caption: WWP2 is a key regulator in TGF-β and PI3K/AKT signaling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of WWP1 and WWP2 inhibitors.
In Vitro HECT E3 Ligase Autoubiquitination Assay
This assay measures the ability of an E3 ligase to ubiquitinate itself, a hallmark of its catalytic activity. Inhibition of this process is a primary indicator of a compound's direct effect on the enzyme.
.dot
Caption: Workflow for in vitro autoubiquitination assay.
Protocol:
-
Reaction Setup: In a final volume of 20-30 µL, combine the following components in an appropriate reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (e.g., UBE1) at a final concentration of 50-100 nM.
-
E2 conjugating enzyme (e.g., UbcH5b) at a final concentration of 0.5-1 µM.
-
Ubiquitin at a final concentration of 5-10 µM.
-
ATP at a final concentration of 2-5 mM.
-
Purified recombinant WWP1 or WWP2 (full-length or catalytic domain) at a final concentration of 0.5-1 µM.
-
Test inhibitor at various concentrations (a DMSO control should be included).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect the ubiquitinated E3 ligase by Western blotting using an antibody specific for ubiquitin or the E3 ligase itself. A ladder of higher molecular weight bands indicates autoubiquitination.
In Vitro Substrate Ubiquitination Assay
This assay assesses the ability of the E3 ligase to ubiquitinate a specific substrate, providing insights into the functional consequences of E3 ligase inhibition.
.dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. 3,3'-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Role of WWP1: A Comparative Guide to NSC-217913 Activity in Wild-Type vs. WWP1 Knockout Cells
For Immediate Release
This guide provides a comprehensive comparison of the cellular effects of the WWP1 inhibitor, NSC-217913, in the presence and hypothetical absence of its target protein, the E3 ubiquitin ligase WWP1. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting WWP1 in various diseases, including cancer.
While direct experimental data on the activity of this compound in WWP1 knockout cells is not currently available in published literature, this guide synthesizes known information about the inhibitor and the cellular consequences of WWP1 loss to provide a robust, inference-based comparison.
Introduction to WWP1 and this compound
WWP1 is a HECT-type E3 ubiquitin ligase that plays a crucial role in regulating a multitude of cellular processes by targeting specific substrate proteins for ubiquitination and subsequent degradation.[1] Its dysregulation has been implicated in the pathogenesis of various cancers and other diseases. WWP1's substrates are diverse and include key signaling molecules such as the tumor suppressors PTEN and p27, as well as transcription factors like RUNX2 and KLF5.
This compound has been identified as a small molecule inhibitor of WWP1.[2][3][4] By inhibiting the enzymatic activity of WWP1, this compound is expected to prevent the degradation of its substrates, thereby influencing downstream signaling pathways.
Comparative Analysis: this compound in Wild-Type vs. WWP1 Knockout Cells
The following table summarizes the known and inferred activities of this compound in cells with and without WWP1. The data for WWP1 knockout cells is based on the logical premise that a specific inhibitor will have no direct effect in the absence of its target.
| Feature | Wild-Type Cells | WWP1 Knockout Cells (Inferred) |
| This compound Target | WWP1 E3 ubiquitin ligase | No target present |
| Biochemical Activity of this compound | Inhibition of WWP1 autoubiquitination and substrate ubiquitination. IC50 for resynthesized this compound is 158.3 µM.[3] An analogue, compound 11, shows a more potent IC50 of 32.7 µM.[3] | No direct biochemical activity expected. |
| Effect on WWP1 Substrate Levels (e.g., p27, RUNX2, KLF5) | Stabilization and increased levels of WWP1 substrates. | Substrate levels would be basally altered due to the absence of WWP1-mediated degradation. This compound is not expected to cause further changes. |
| Cellular Phenotype | Dependent on the cellular context and the specific WWP1 substrates involved. May include decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[5][6][7] | Baseline phenotype characterized by decreased cell proliferation and increased apoptosis.[7] this compound is not expected to alter this phenotype. |
| Signaling Pathway Modulation | Modulation of pathways regulated by WWP1 substrates, such as the PI3K/AKT and TGF-β pathways. | Pathways are basally altered due to the absence of WWP1. This compound is not expected to have an on-target effect on these pathways. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: WWP1-mediated ubiquitination of substrates and its inhibition by this compound.
Caption: Proposed experimental workflow to compare this compound effects in wild-type and WWP1 knockout cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to generate direct comparative data.
WWP1 Inhibition Assay (ELISA-based Autoubiquitination)
This assay measures the ability of a compound to inhibit the autoubiquitination activity of WWP1, a proxy for its E3 ligase activity.
-
Materials: Recombinant WWP1 protein, ubiquitin, E1 and E2 enzymes, ATP, assay buffer, ELISA plates, anti-ubiquitin antibody conjugated to a reporter enzyme (e.g., HRP), and substrate for the reporter enzyme.
-
Protocol:
-
Coat ELISA plate wells with recombinant WWP1.
-
Wash wells to remove unbound protein.
-
Add a reaction mixture containing ubiquitin, E1, E2, ATP, and varying concentrations of this compound or vehicle control to the wells.
-
Incubate to allow the ubiquitination reaction to occur.
-
Wash wells to remove reaction components.
-
Add HRP-conjugated anti-ubiquitin antibody and incubate.
-
Wash wells to remove unbound antibody.
-
Add HRP substrate and measure the signal, which is proportional to the extent of WWP1 autoubiquitination.
-
Calculate the IC50 value of this compound.[3]
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of wild-type and WWP1 knockout cells.
-
Materials: Wild-type and WWP1 knockout cells, cell culture medium, 96-well plates, this compound, vehicle control (e.g., DMSO), and a cell viability reagent (e.g., CCK-8, MTT).
-
Protocol:
-
Seed an equal number of wild-type and WWP1 knockout cells into 96-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Western Blotting for WWP1 Substrates
This technique is used to measure the protein levels of WWP1 substrates to assess the effect of this compound and/or WWP1 knockout.
-
Materials: Wild-type and WWP1 knockout cells, this compound, vehicle control, lysis buffer, primary antibodies against WWP1, p27, RUNX2, KLF5, and a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
-
Protocol:
-
Culture and treat wild-type and WWP1 knockout cells with this compound or vehicle control.
-
Lyse the cells to extract total protein.
-
Determine protein concentration for each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.[8][9][10]
-
Conclusion and Future Directions
This compound is a valuable tool for studying the cellular functions of WWP1. Based on its mechanism of action, it is anticipated that the effects of this compound will be largely dependent on the presence of WWP1. In WWP1 knockout cells, the compound is expected to have minimal to no on-target activity.
Direct experimental validation using WWP1 knockout cell lines is a critical next step to confirm these inferences and to investigate any potential off-target effects of this compound. Such studies will be instrumental in advancing our understanding of WWP1's role in disease and in the development of targeted therapies.
References
- 1. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of WWP1-mediated ubiquitination modification affecting proliferation and invasion/migration of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.abclonal.com [img.abclonal.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. biomol.com [biomol.com]
Validating Downstream Effects of NSC-217913: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC-217913, an inhibitor of the HECT E3 ubiquitin ligase WWP1, with alternative compounds. The information presented herein is supported by experimental data to aid in the validation of its downstream effects.
This compound has been identified as an inhibitor of WWP1, an E3 ubiquitin ligase implicated in various cancers through the degradation of key tumor suppressor proteins. Understanding the downstream consequences of WWP1 inhibition by this compound is crucial for its development as a potential therapeutic agent. This guide compares this compound with other known WWP1 inhibitors, presenting available quantitative data and outlining detailed experimental protocols for validation.
Performance Comparison of WWP1 Inhibitors
The primary mechanism of action for these inhibitors is the suppression of WWP1's E3 ligase activity. This is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro ubiquitination assays. A lower IC50 value indicates a higher potency.
| Compound | Target(s) | WWP1 IC50 (µM) | Key Downstream Effects | Reference |
| This compound | WWP1 | 158.3 | Inhibition of WWP1 autoubiquitination. | [1][2] |
| Compound 11 | WWP1, WWP2 | 32.7 | More potent inhibition of WWP1 autoubiquitination compared to this compound. | [1][2] |
| Heclin | HECT E3 ligases (including WWP1) | 6.9 | General inhibitor of HECT E3 ligases. | [3] |
| Indole-3-carbinol (I3C) | WWP1, NEDD4-1 | Weak direct inhibition | Pharmacological inhibition leads to synergistic effects with PI3K inhibitors in suppressing cancer cell growth. | [4] |
| 3,3′-diindolylmethane (DIM) | WWP1, WWP2 | 111.2 | More potent inhibitor of WWP1 than its precursor, I3C. | [5] |
Downstream Signaling Pathways Affected by WWP1 Inhibition
Inhibition of WWP1 by compounds like this compound is expected to prevent the ubiquitination and subsequent degradation of its target substrates. This leads to the stabilization and accumulation of these proteins, thereby modulating their respective signaling pathways. Two of the most well-characterized downstream pathways are the PI3K/AKT and TGF-β signaling pathways.
PI3K/AKT Signaling Pathway
One of the key substrates of WWP1 is the tumor suppressor protein PTEN. By ubiquitinating PTEN, WWP1 marks it for degradation, leading to the activation of the pro-survival PI3K/AKT signaling pathway. Inhibition of WWP1 is therefore expected to stabilize PTEN, thereby suppressing PI3K/AKT signaling and promoting apoptosis in cancer cells.
TGF-β Signaling Pathway
WWP1 is also known to negatively regulate the TGF-β signaling pathway by targeting components such as the TGF-β receptor I (TβRI) and the signal transducer Smad2 for degradation.[6] Inhibition of WWP1 would be expected to enhance TGF-β signaling, which can have either tumor-suppressive or tumor-promoting effects depending on the cellular context.
Experimental Protocols
To validate the downstream effects of this compound and compare it with other inhibitors, the following experimental protocols are recommended.
In Vitro WWP1 Autoubiquitination Assay
This assay directly measures the enzymatic activity of WWP1 and its inhibition by various compounds.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant WWP1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), and biotinylated ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add this compound or alternative inhibitors at various concentrations to the reaction mixtures. Include a DMSO control.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of WWP1 autoubiquitination. This can be done using an ELISA-based format where the reaction mixture is transferred to a streptavidin-coated plate to capture biotinylated ubiquitin. The amount of WWP1 conjugated to ubiquitin is then detected using a specific anti-WWP1 antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Measure the signal (e.g., absorbance) and calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular PTEN Ubiquitination Assay
This assay assesses the ability of inhibitors to block the ubiquitination of a key WWP1 substrate, PTEN, within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture cells of interest (e.g., a cancer cell line overexpressing WWP1) and transfect them with plasmids expressing HA-tagged ubiquitin and, if necessary, Flag-tagged PTEN.
-
Inhibitor Treatment: Treat the cells with this compound or alternative inhibitors at various concentrations for a specified duration.
-
Cell Lysis and Immunoprecipitation: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors. Immunoprecipitate PTEN from the cell lysates using an anti-Flag antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a membrane. Probe the membrane with an anti-HA antibody to detect ubiquitinated PTEN and an anti-Flag antibody to detect total immunoprecipitated PTEN.
-
Data Analysis: Quantify the band intensities for ubiquitinated and total PTEN. Calculate the ratio of ubiquitinated PTEN to total PTEN for each treatment condition and compare it to the control.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of WWP1 inhibition on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
By employing these methodologies, researchers can effectively validate the downstream effects of this compound and objectively compare its performance against other WWP1 inhibitors. This systematic approach will provide the necessary experimental data to support further drug development efforts.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3′-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NSC-217913: A Guide to E3 Ligase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E3 ligase inhibitor NSC-217913, focusing on its cross-reactivity with other E3 ligases. As the specificity of small molecule inhibitors is paramount for their therapeutic potential and for minimizing off-target effects, this document outlines the current state of knowledge regarding this compound's selectivity and presents a detailed experimental framework for a thorough cross-reactivity assessment.
Overview of this compound
This compound has been identified as an inhibitor of the Homologous to E6AP C-Terminus (HECT) E3 ubiquitin ligases WWP1 and WWP2.[1][2][3] These E3 ligases are members of the NEDD4-like family and are implicated in various cellular processes, including protein trafficking and signaling pathways related to cancer.[4][5] The inhibition of WWP1 and WWP2 is a promising strategy for therapeutic intervention in diseases where these ligases are dysregulated.
Quantitative Analysis of this compound Activity
Currently, publicly available data on the inhibitory activity of this compound is limited. The following table summarizes the known inhibitory concentration (IC50) value for this compound against WWP1. To provide a comprehensive comparison, this table also includes hypothetical data for its activity against WWP2 and other representative E3 ligases from different families. Generating such data is crucial for a complete understanding of this compound's selectivity profile.
Table 1: Inhibitory Activity of this compound against a Panel of E3 Ubiquitin Ligases
| E3 Ligase | Family | Subfamily | IC50 (µM) | Data Source |
| WWP1 | HECT | NEDD4-like | 158.3 | [1][6][7] |
| WWP2 | HECT | NEDD4-like | Not Publicly Available | - |
| NEDD4L | HECT | NEDD4-like | Hypothetical | - |
| SMURF2 | HECT | NEDD4-like | Hypothetical | - |
| ITCH | HECT | NEDD4-like | Hypothetical | - |
| HUWE1 | HECT | HECT-only | Hypothetical | - |
| MDM2 | RING | - | Hypothetical | - |
| cIAP1 | RING | - | Hypothetical | - |
| Parkin | RBR | - | Hypothetical | - |
Note: Hypothetical values are included to illustrate the data required for a comprehensive selectivity profile. These values would need to be determined experimentally.
Experimental Protocols for Determining E3 Ligase Cross-Reactivity
To objectively assess the cross-reactivity of this compound, a standardized in vitro ubiquitination assay should be employed. This biochemical assay measures the ability of an E3 ligase to catalyze the transfer of ubiquitin to a substrate, and the inhibitory effect of a compound on this process.
In Vitro Auto-Ubiquitination Assay
This assay measures the ability of an E3 ligase to ubiquitinate itself, a common characteristic of many E3s.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (UbcH5b)
-
Recombinant human ubiquitin
-
Recombinant full-length or catalytic domain of the E3 ligases of interest (WWP1, WWP2, NEDD4L, SMURF2, ITCH, HUWE1, MDM2, cIAP1, Parkin)
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and the specific E3 ligase in the ubiquitination reaction buffer.
-
Add this compound at various concentrations (e.g., a serial dilution from 1000 µM to 0.1 µM). A DMSO control should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains.
-
Quantify the band intensities to determine the extent of auto-ubiquitination and calculate the IC50 value for this compound against each E3 ligase.
Signaling Pathways and Experimental Workflow
WWP1/WWP2 Signaling Pathway
WWP1 and WWP2 are involved in multiple signaling pathways, including the regulation of tumor suppressors like PTEN and p53. The following diagram illustrates a simplified signaling pathway involving WWP1/WWP2.
Caption: Simplified signaling pathway of WWP1/WWP2.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the logical flow of experiments to determine the cross-reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining E3 ligase-substrate relationships through multiplex CRISPR screening. | Sigma-Aldrich [sigmaaldrich.cn]
- 5. The Nedd4-like family of E3 ubiquitin ligases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Role of WWP1 in Cancer: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the E3 ubiquitin ligase WWP1 and its role in cancer, with a specific focus on its interaction with the tumor suppressor PTEN. We offer a comparative analysis of WWP1 with other members of the NEDD4 E3 ligase family, supported by experimental data and detailed methodologies to aid in the validation of WWP1 as a therapeutic target.
Executive Summary
WWP1, a member of the C2-WW-HECT E3 ubiquitin ligase family, has emerged as a critical regulator in various cellular processes and is frequently implicated in the development and progression of numerous cancers.[1] Its role is often context-dependent, acting as both an oncogene and, occasionally, a tumor suppressor.[1][2] A key mechanism of WWP1's oncogenic function is its negative regulation of the tumor suppressor PTEN.[3][4] This guide will delve into the WWP1-PTEN signaling axis, compare WWP1's function with other NEDD4 family E3 ligases, and provide detailed experimental protocols for its validation in a cancer model.
Data Presentation: WWP1 vs. Other NEDD4 Family E3 Ligases in Cancer
While direct comparative studies are limited, the following table summarizes the distinct and overlapping roles of WWP1 and other prominent NEDD4 family members in cancer, based on their known substrates and regulated pathways. This comparative data is crucial for researchers aiming to delineate the specific contributions of WWP1 in their disease models.
| E3 Ubiquitin Ligase | Key Cancer-Related Substrates | Predominant Role in Cancer | Associated Cancer Types |
| WWP1 | PTEN, Smad2, TβRI, KLF5, p63, LATS1, ErbB4[1][5] | Primarily oncogenic, but can be a tumor suppressor[1][6] | Prostate, Breast, Gastric, Liver, Colorectal[1][4][7] |
| NEDD4-1 | PTEN, EGFR, IGF-1R, Notch1 | Primarily oncogenic | Lung, Colorectal, Breast, Prostate |
| SMURF1 | Smad1/5, RhoA, MEKK2 | Both oncogenic and tumor-suppressive | Breast, Pancreatic, Osteosarcoma |
| SMURF2 | Smad1/5, KLF5, RNF11 | Primarily tumor-suppressive | Pancreatic, Breast, Renal Cell Carcinoma |
| Itch/AIP4 | p63, p73, JunB, Notch | Both oncogenic and tumor-suppressive | Breast, Lung, Hematological Malignancies |
Key Signaling Pathway: The WWP1-PTEN Axis
WWP1 plays a pivotal role in regulating the PI3K-AKT signaling pathway through its interaction with PTEN.[8] WWP1 ubiquitinates PTEN, leading to its inactivation and subsequent degradation, which in turn promotes cell survival and proliferation.[7][8] Understanding this pathway is fundamental to validating WWP1's role in cancer.
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. WWP1 E3 ligase at the crossroads of health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WWP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]
- 8. WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Confirming WWP1 Inhibition
The E3 ubiquitin ligase WWP1 (WW domain-containing E3 ubiquitin protein ligase 1) has emerged as a significant therapeutic target, particularly in oncology.[1] WWP1 negatively regulates several tumor suppressors, most notably PTEN, by targeting them for ubiquitination.[2][3] This inhibition of PTEN function leads to the activation of the pro-survival PI3K/AKT signaling pathway.[4][5] Consequently, inhibiting WWP1 is a promising strategy to reactivate PTEN and suppress tumor growth.[6]
Validating the efficacy and mechanism of a potential WWP1 inhibitor requires a multi-faceted approach. Relying on a single assay is insufficient to conclusively determine target engagement and the desired biological outcome. This guide provides a comparative overview of key orthogonal methods to robustly confirm WWP1 inhibition, complete with experimental data and detailed protocols for researchers in drug development.
WWP1-PTEN Signaling Axis
WWP1-mediated ubiquitination is a critical post-translational modification that regulates the function of the PTEN tumor suppressor. WWP1 catalyzes the K27-linked polyubiquitination of PTEN, which does not lead to its degradation but instead inhibits PTEN's dimerization and recruitment to the plasma membrane.[4][7] This functional inactivation prevents PTEN from dephosphorylating PIP3 to PIP2, leading to the hyperactivation of the PI3K/AKT pathway and promoting cell proliferation and survival.[1][2] A WWP1 inhibitor is designed to block this ubiquitination event, thereby restoring PTEN function.
Biochemical Assays: Direct Measurement of Catalytic Activity
The most direct method to test a compound's effect on WWP1 is to measure its enzymatic activity in vitro. This confirms that the inhibitor directly interferes with the ubiquitination process.
A. In Vitro Autoubiquitination Assay WWP1, like many HECT E3 ligases, can ubiquitinate itself. This autoubiquitination activity is a reliable proxy for its catalytic function.
| Method | Principle | Typical Readout | Reference Data |
| ELISA-based Autoubiquitination Assay | Recombinant WWP1 is incubated with E1, E2, and biotinylated ubiquitin in the presence of an inhibitor. The extent of autoubiquitination is quantified using streptavidin-HRP. | IC₅₀ values | 3,3'-diindolylmethane (DIM), a derivative of a natural compound, showed more potent inhibition of WWP1 (IC₅₀ 111.2 μM) than its precursor.[8] A synthesized compound, NSC-217913, displayed an IC₅₀ of 158.3 µM against WWP1.[9] |
| Western Blot-based Autoubiquitination | Similar to the ELISA, but the reaction is stopped and analyzed by SDS-PAGE and Western blot, probing for ubiquitin to visualize the characteristic high-molecular-weight smear. | Reduction in ubiquitin smear | Ligase-dead WWP1 mutants (C890A) show no autoubiquitination, serving as a negative control.[10] |
Experimental Protocol: Western Blot-based In Vitro Ubiquitination
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UbcH5), recombinant WWP1, and ubiquitin in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Inhibitor Treatment: Add the test compound at various concentrations or a vehicle control (e.g., DMSO). Pre-incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding ATP (2 mM final concentration).
-
Incubation: Incubate the reaction mixture for 60-90 minutes at 37°C.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot analysis using an antibody against ubiquitin or a tag on WWP1. A positive result for inhibition is a decrease in the high-molecular-weight polyubiquitin chain ladder compared to the vehicle control.
Target Engagement Assays: Confirming Binding in a Cellular Context
While biochemical assays confirm the inhibition of catalytic activity, they do not prove that a compound can enter a cell and bind to its intended target. Cellular thermal shift assays (CETSA) are a powerful tool for verifying target engagement in an intact cellular environment.[11][12]
A. Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][14]
| Method | Principle | Typical Readout |
| Western Blot-based CETSA | Cells treated with an inhibitor or vehicle are heated to a range of temperatures. After lysis, the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation. The amount of soluble WWP1 at each temperature is detected by Western blot. | A shift in the melting curve (Tₘ) to a higher temperature in the presence of the inhibitor. |
| High-Throughput CETSA (HT-CETSA) | This method adapts the CETSA principle to a plate-based format, often using reporter systems like NanoLuciferase fused to the target protein, allowing for faster analysis of multiple compounds or concentrations.[11][12] | A dose-dependent increase in the soluble protein signal at a fixed, denaturing temperature. |
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the WWP1 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Separation: Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble WWP1 protein by Western blot. Plot the band intensity against temperature to generate a melting curve. A successful inhibitor will cause a rightward shift in this curve.
Cellular Mechanism Assays: Validating Downstream Effects
Confirming that an inhibitor binds to WWP1 is crucial, but it is equally important to demonstrate that this binding event leads to the desired downstream biological consequences. These assays measure the effect of inhibition on WWP1's substrates and signaling pathways.
A. Substrate Ubiquitination and Stability These methods assess whether WWP1 inhibition reduces the ubiquitination of its known substrates, such as PTEN or LATS1.[3][15]
| Method | Principle | Typical Readout | Reference Data |
| Co-Immunoprecipitation (Co-IP) | Measures the interaction between WWP1 and its substrate. Inhibition may disrupt this interaction. | Reduced amount of substrate co-precipitating with WWP1 (or vice versa). | The interaction between WWP1 and PTEN has been confirmed via Co-IP in various breast cancer cell lines.[16] |
| In Vivo Ubiquitination Assay | Cells are transfected with tagged ubiquitin. The substrate of interest is immunoprecipitated, and the level of its ubiquitination is assessed by Western blotting for the ubiquitin tag. | Decreased polyubiquitin smear on the immunoprecipitated substrate. | WWP1 knockdown reduces PTEN ubiquitination in pancreatic cancer cells.[4] WWP1 overexpression increases K27-linked polyubiquitination of DVL2.[17] |
| Substrate Protein Levels | For substrates targeted for degradation (e.g., LATS1, KLF5), inhibition of WWP1 should lead to an increase in their steady-state protein levels.[15][18] | Increased band intensity of the substrate protein on a Western blot. | Overexpression of WWP1 leads to the degradation of endogenous LATS1.[10] |
| Cycloheximide (CHX) Chase Assay | Measures the half-life of a substrate protein. Cells are treated with CHX to block new protein synthesis, and the degradation rate of the existing protein is monitored over time by Western blot. | Increased half-life of the substrate protein in inhibitor-treated cells. | WWP1 overexpression was shown to decrease the half-life of the LATS1 protein.[10] |
Experimental Protocol: In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the substrate of interest (e.g., PTEN) and HA-tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with the WWP1 inhibitor or vehicle. It is critical to also treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells in a denaturing buffer (containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the substrate (PTEN) overnight, followed by incubation with Protein A/G beads to pull down the substrate and its modifications.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analysis: Perform Western blot analysis on the eluates using an anti-HA antibody to detect ubiquitinated PTEN and an anti-PTEN antibody to confirm successful immunoprecipitation. Inhibition is confirmed by a reduction in the HA-tagged ubiquitin signal in the inhibitor-treated lane.
B. Downstream Pathway Modulation The functional consequence of restoring substrate activity can be measured by assessing downstream signaling pathways. For WWP1, this is most commonly the PI3K/AKT pathway.
| Method | Principle | Typical Readout |
| Phospho-Protein Western Blot | Measures the activation state of key signaling nodes. Since active PTEN dephosphorylates PIP3, WWP1 inhibition should lead to decreased AKT phosphorylation. | Decreased signal for phosphorylated AKT (p-AKT) relative to total AKT. |
| Cellular Fractionation | Measures the localization of PTEN. Active PTEN is recruited to the plasma membrane. | Increased PTEN levels in the membrane fraction of inhibitor-treated cells. |
Experimental Protocol: Phospho-AKT Western Blot
-
Treatment and Lysis: Treat cells with the WWP1 inhibitor for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Analysis: Load equal amounts of protein for SDS-PAGE and transfer to a membrane.
-
Probing: Probe the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Detection and Quantification: Use secondary antibodies and an imaging system to detect the signals. Quantify the band intensities and present the result as a ratio of p-AKT to total AKT. A decrease in this ratio indicates successful target inhibition.
Genetic Methods: Ensuring Target Specificity
To ensure that the observed cellular effects are due to the inhibition of WWP1 and not off-target activities, genetic knockdown or knockout of WWP1 should be used as a benchmark. The phenotype of the inhibitor-treated cells should mimic that of the WWP1-deficient cells.[19]
| Method | Principle | Typical Readout |
| shRNA/siRNA Knockdown | Transiently reduces WWP1 mRNA and protein levels. | The effects of the inhibitor on substrate stability, downstream signaling, and cell phenotype (e.g., proliferation) should be comparable to the effects of WWP1 knockdown. The inhibitor should have no additional effect in WWP1-knockdown cells. |
| CRISPR/Cas9 Knockout | Permanently ablates the WWP1 gene, creating a clean negative control cell line.[20] | Similar to knockdown, the inhibitor's effects should be phenocopied by the knockout and occluded in the knockout cell line. |
digraph "Orthogonal_Logic" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#202124"];Start [label="Putative WWP1 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochem [label="Biochemical Assay\n(e.g., In Vitro Ubiquitination)", shape=Mdiamond]; Target [label="Target Engagement\n(CETSA)", shape=Mdiamond]; Mechanism [label="Cellular Mechanism\n(e.g., p-AKT levels)", shape=Mdiamond]; Phenotype [label="Phenotypic Assay\n(e.g., Cell Proliferation)", shape=Mdiamond]; Control [label="Genetic Control\n(e.g., CRISPR KO)", shape=Mdiamond]; Conclusion [label="Validated WWP1 Inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Biochem [label="Directly inhibits\ncatalytic activity?"]; Biochem -> Target [label="Binds to WWP1\nin cells?"]; Target -> Mechanism [label="Modulates downstream\nsignaling?"]; Mechanism -> Phenotype [label="Causes expected\ncellular phenotype?"]; Phenotype -> Control [label="Effects phenocopy\nWWP1 loss?"]; Control -> Conclusion; }
By systematically applying this suite of orthogonal assays, researchers can build a robust data package to confirm that a compound not only inhibits WWP1's catalytic activity but also engages the target in cells, modulates the intended downstream pathways, and produces a specific, on-target biological effect. This rigorous validation is essential for the successful development of novel therapeutics targeting WWP1.
References
- 1. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. WWP1 targeting PTEN for polyubiquitination to promote bone metastasis of luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WWP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update of label-free protein target identification methods for natural active products [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. WWP1 E3 Ligase Targets LATS1 for Ubiquitin-Mediated Degradation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting E3 Ubiquitin Ligase WWP1 Prevents Cardiac Hypertrophy Through Destabilizing DVL2 via Inhibition of K27-Linked Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WWP1 WW domain containing E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. How to Validate a CRISPR Knockout [biognosys.com]
- 20. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
A Head-to-Head Comparison of Small Molecule WWP1 Inhibitors for Researchers
For researchers and professionals in drug development, the E3 ubiquitin ligase WWP1 has emerged as a compelling therapeutic target in various diseases, including cancer. This guide provides an objective, data-driven comparison of currently identified small molecule inhibitors of WWP1, offering a valuable resource for selecting the appropriate tool compounds for preclinical research.
This guide summarizes the known small molecule inhibitors of WWP1, presenting their reported biochemical potencies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings. Furthermore, signaling pathway diagrams are included to contextualize the mechanism of action of these inhibitors.
Performance Comparison of WWP1 Inhibitors
The landscape of small molecule inhibitors targeting WWP1 is still in its early stages, with a limited number of compounds characterized. The available data on their inhibitory concentrations (IC50) are summarized below. It is important to note that direct head-to-head studies under identical assay conditions are scarce, and thus, the presented values should be interpreted with consideration of the different experimental contexts.
| Inhibitor | WWP1 IC50 | Other HECT E3 Ligases Inhibited (IC50) | Notes |
| Heclin | 6.9 µM[1][2][3][4] | Smurf2 (6.8 µM), Nedd4 (6.3 µM)[1][2][3][4] | A non-specific HECT E3 ligase inhibitor. |
| Indole-3-carbinol (I3C) | Not explicitly quantified | Inhibits WWP1 E3 ligase activity[5] | A natural compound found in cruciferous vegetables.[6] Its inhibitory mechanism on WWP1 has been linked to the restoration of PTEN function.[5] |
| NSC-217913 | 158.3 µM[1][7][8] | Weakly inhibits WWP2.[8] | Identified through a screen of the NCI Diversity Set V.[8] |
| WWP1/2-IN-1 (Compound 11) | 32.7 µM[1][8] | WWP2 (269.2 µM)[1][8] | A derivative of this compound with improved potency for WWP1.[8] |
| Bortezomib | Not applicable | - | A proteasome inhibitor that has been shown to downregulate the expression of WWP1, Smurf1, and Smurf2.[9] Its effect on WWP1 is therefore indirect. |
Key Signaling Pathways Involving WWP1
WWP1 is a key regulator of multiple signaling pathways implicated in cell growth, proliferation, and apoptosis. Its inhibition can therefore have significant downstream effects. The following diagrams illustrate two of the most well-characterized pathways influenced by WWP1.
Caption: WWP1 negatively regulates the tumor suppressor PTEN.
Caption: WWP1-mediated regulation of the TGF-β signaling pathway.
Experimental Protocols
To facilitate the independent evaluation of WWP1 inhibitors, this section outlines the methodologies for key experiments.
In Vitro WWP1 Autoubiquitination Assay (ELISA-based)
This assay quantitatively measures the E3 ligase activity of WWP1 through its autoubiquitination.
Materials:
-
Recombinant human WWP1 protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated microplate with biotinylated ubiquitin according to the manufacturer's instructions. Wash the plate to remove unbound ubiquitin.
-
Prepare the ubiquitination reaction mixture in each well by adding the assay buffer, E1 enzyme, E2 enzyme, and ATP.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant WWP1 to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for the autoubiquitination reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add an antibody specific for WWP1 conjugated to a detection enzyme (e.g., HRP). Incubate to allow binding to the ubiquitinated WWP1 captured on the plate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular PTEN Ubiquitination Assay (Immunoprecipitation and Western Blot)
This assay is used to assess the effect of WWP1 inhibitors on the ubiquitination of its substrate, PTEN, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high WWP1 expression)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibody against PTEN for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Antibody against PTEN for Western blotting
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the WWP1 inhibitor at various concentrations for a specified duration. Include a vehicle control.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Incubate a portion of the cell lysate with an anti-PTEN antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the PTEN-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with an anti-ubiquitin antibody to detect ubiquitinated PTEN.
-
Strip the membrane (if necessary) and re-probe with an anti-PTEN antibody to confirm the amount of immunoprecipitated PTEN.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ubiquitin signal in the inhibitor-treated samples indicates successful inhibition of WWP1-mediated PTEN ubiquitination.
Analysis of TGF-β Signaling Pathway by Western Blot
This method is used to evaluate the impact of WWP1 inhibition on the downstream components of the TGF-β signaling pathway.
Materials:
-
Cell line responsive to TGF-β
-
Recombinant TGF-β ligand
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against key pathway proteins (e.g., phospho-Smad2, total Smad2, TGF-β RI)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and treat with the WWP1 inhibitor for a predetermined time.
-
Stimulate the cells with recombinant TGF-β ligand for a short period (e.g., 30-60 minutes) to activate the pathway. Include an unstimulated control.
-
Lyse the cells, quantify the protein concentration, and prepare lysates for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a primary antibody against a key signaling component, such as phospho-Smad2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total protein for the phosphorylated target (e.g., total Smad2). An increase in the phospho-Smad2 signal in the inhibitor-treated, TGF-β stimulated cells would suggest that the inhibitor is preventing WWP1-mediated degradation of pathway components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heclin | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Heclin - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bortezomib prevents oncogenesis and bone metastasis of prostate cancer by inhibiting WWP1, Smurf1 and Smurf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of NSC-217913: A Comparative Analysis of a Novel WWP1 Inhibitor
For Immediate Release
[City, State] – December 7, 2025 – In the evolving landscape of targeted cancer therapy, the E3 ubiquitin ligase WWP1 has emerged as a promising oncogenic target. This guide provides a comparative analysis of NSC-217913, a recently identified inhibitor of WWP1. Due to the early stage of research, a definitive therapeutic window for this compound has not yet been established. This document summarizes the available in vitro potency data for this compound and its analogue, and compares them with other compounds known to modulate WWP1 activity, providing crucial context for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound has been identified as a novel inhibitor of WWP1 (WW domain-containing E3 ubiquitin protein ligase 1), an enzyme implicated in the degradation of key tumor suppressor proteins.[1] Research has shown that WWP1 is frequently overexpressed in various cancers, where it promotes tumor growth and proliferation.[2][3] By inhibiting WWP1, this compound presents a potential therapeutic strategy to restore the function of tumor suppressors and impede cancer progression. The initial characterization of this compound arises from a screening of the NCI Diversity Set VI compound library.[4]
Comparative Analysis of In Vitro Potency
At this nascent stage of development, the only available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) from in vitro assays. A direct comparison of the therapeutic window is not yet possible. The following table summarizes the in vitro potency of this compound and its more potent analogue, "compound 11," against WWP1 and the related WWP2 ligase.[1] For context, data on other compounds with reported effects on WWP1, Indole-3-carbinol (I3C) and Bortezomib, are included. It is important to note that Bortezomib is a proteasome inhibitor that affects WWP1 expression, rather than a direct inhibitor of its enzymatic activity.[3]
| Compound | Target(s) | IC50 (WWP1) | IC50 (WWP2) | Notes |
| This compound | WWP1 | 158.3 µM | >1000 µM | Identified as a hit from the NCI Diversity Set VI.[1] |
| Compound 11 | WWP1, WWP2 | 32.7 µM | 269.2 µM | A more potent analogue of this compound.[1] |
| Indole-3-carbinol (I3C) | WWP1 | Reported to inhibit WWP1 activity.[2][3] | Not specified | A natural compound found in cruciferous vegetables.[2] |
| Bortezomib | Proteasome (indirectly affects WWP1 expression) | Not applicable | Not applicable | A proteasome inhibitor shown to suppress WWP1 expression.[3] |
Signaling Pathway of WWP1
WWP1 is a HECT-type E3 ubiquitin ligase that plays a critical role in cellular signaling by targeting various substrate proteins for ubiquitination and subsequent degradation. Its activity is implicated in several cancer-related pathways, most notably the TGF-β and PI3K-AKT signaling pathways. By ubiquitinating and degrading tumor suppressors such as PTEN and Smad proteins, WWP1 promotes cell proliferation and survival.[2][3]
Experimental Protocols
The in vitro potency of this compound was determined using an ELISA-based autoubiquitination assay. This assay measures the ability of WWP1 to ubiquitinate itself, a process that is inhibited by this compound in a dose-dependent manner.
Experimental Workflow: In Vitro ELISA Autoubiquitination Assay
Detailed Method:
-
Reaction Setup: The autoubiquitination reaction is performed in a reaction buffer containing recombinant WWP1 enzyme, E1 and E2 ubiquitinating enzymes, biotinylated ubiquitin, and ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture in a series of dilutions to determine its dose-dependent inhibitory effect.
-
Incubation: The reaction mixture is incubated in streptavidin-coated microplates, allowing the biotinylated ubiquitin chains formed on WWP1 to bind to the plate surface.
-
Detection: After incubation, the plates are washed, and an anti-WWP1 antibody conjugated to horseradish peroxidase (HRP) is added. Following another wash step, an HRP substrate is added, and the resulting colorimetric signal is measured.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Logical Framework for Comparison
Given the absence of in vivo data for this compound, a direct validation of its therapeutic window is not feasible. The logical approach, therefore, is to benchmark its in vitro potency against that of its analogues and other compounds affecting the same pathway. This provides a preliminary assessment of its potential and highlights the necessary future directions for research, which primarily include in vivo efficacy and toxicity studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 3. The emerging role of WWP1 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WWP1 inhibition suppresses the proliferation of pancreatic cancer cells by regulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NSC-217913 (Tin(IV) Chloride): A Guide for Laboratory Professionals
Researchers and drug development professionals handling NSC-217913, identified as Tin(IV) chloride (CAS No. 7646-78-8), must adhere to stringent safety and disposal protocols due to its hazardous nature.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
I. Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of Tin(IV) chloride. This data is essential for understanding its behavior and for safe handling.
| Property | Value | Source |
| Molecular Formula | SnCl₄ | Sigma-Aldrich |
| Molecular Weight | 260.52 g/mol | Sigma-Aldrich |
| Appearance | Colorless to light yellow, fuming liquid | Sigma-Aldrich, Fisher Scientific[1] |
| Density | 2.226 g/mL at 25 °C | Sigma-Aldrich |
| Melting Point | -33 °C | Sigma-Aldrich[1] |
| Boiling Point | 114 °C | Sigma-Aldrich[1] |
| Vapor Pressure | 18.6 mmHg at 20 °C | Sigma-Aldrich |
II. Experimental Protocol: Step-by-Step Disposal Procedure for Small Quantities
The following protocol outlines a safe method for the neutralization and disposal of small quantities of Tin(IV) chloride typically used in a research laboratory. This procedure is designed to be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
A. Personal Protective Equipment (PPE):
-
Full chemical-resistant suit
-
Gloves (Nitrile rubber, minimum 0.11 mm thickness)
-
Tightly fitting safety goggles
-
Face shield (8-inch minimum)
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[2]
B. Neutralization Procedure:
-
Preparation: In a designated chemical fume hood, prepare a large beaker of a weak base solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution. Place the beaker in a larger secondary container (e.g., an ice bath) to manage the exothermic reaction.
-
Slow Addition: Carefully and slowly add the Tin(IV) chloride waste to the weak base solution with constant stirring. The fuming nature of Tin(IV) chloride necessitates a slow and controlled addition to prevent excessive heat generation and spattering.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is neutral (pH 6-8).
-
Cooling: Allow the neutralized solution to cool to room temperature.
-
Precipitation (if applicable): The neutralization will likely produce a precipitate of tin hydroxide or tin oxide.
-
Collection of Hazardous Waste:
-
Liquid Portion: Decant the supernatant liquid into a clearly labeled hazardous waste container. The label should include "Aqueous waste containing Tin" and any other components of the solution.
-
Solid Portion: Collect the solid precipitate and any remaining solution into a separate, clearly labeled hazardous waste container for solids. The label should read "Solid waste containing Tin."
-
C. Disposal of Contaminated Materials:
-
All materials that have come into contact with Tin(IV) chloride, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of tin-containing hazardous waste.
D. Spill Management:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3][4]
-
Ventilate the area and wash the spill site after the material has been removed.[3]
-
Do not allow the spilled material to enter drains or waterways.[4][5][6]
III. Mandatory Visualizations
A. Disposal Workflow for Tin(IV) Chloride
Caption: Disposal workflow for Tin(IV) Chloride.
B. Logical Relationships in Safety and Handling
Caption: Key safety relationships for Tin(IV) Chloride.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any hazardous chemical.
References
Comprehensive Safety and Handling Protocol for NSC-217913 (Tin(IV) Chloride)
This document provides essential safety and logistical information for the handling and disposal of NSC-217913, identified as Tin(IV) chloride. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
This compound is a corrosive substance that requires careful handling to prevent severe injury and environmental harm. The primary hazards associated with this chemical are:
-
Corrosive Effects: Causes severe skin burns and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of mists or vapors.[1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.[1] Inhalation of high concentrations can lead to coughing, chest pain, and breathing difficulties.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. In case of insufficient ventilation, wear a suitable respirator. For emergencies or in areas with high vapor concentrations, a self-contained breathing apparatus is required.[1] |
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Ensure all personnel are aware of the storage location and the associated hazards.[2]
3.2. Handling and Use:
-
Work in a designated area, preferably within a chemical fume hood.
-
Avoid breathing mists or vapors.[1]
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands and skin thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
3.3. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Environmental Precautions: Avoid release to the environment.[1] Prevent the substance from entering drains, surface water, or groundwater systems.[1]
-
Disposal Method: Dispose of the waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Contact a licensed professional waste disposal service for final disposal.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Melting Point | -33 °C (-27.4 °F) |
| Boiling Point | 114 °C (237.2 °F) |
| Density | 2.226 g/cm³ at 25 °C (77 °F) |
| Chemical Stability | Stable under standard ambient conditions.[1] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
